molecular formula C20H26O6 B10818669 Eupalinolide K

Eupalinolide K

Cat. No.: B10818669
M. Wt: 362.4 g/mol
InChI Key: APOGLVUGPAVNAP-GIDICUODSA-N
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Description

Eupalinolide K is a useful research compound. Its molecular formula is C20H26O6 and its molecular weight is 362.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H26O6

Molecular Weight

362.4 g/mol

IUPAC Name

[(3aR,4S,6E,9S,10E,11aR)-9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate

InChI

InChI=1S/C20H26O6/c1-11-5-6-15(22)13(3)10-17-18(14(4)20(24)26-17)16(9-11)25-19(23)12(2)7-8-21/h5,7,10,15-18,21-22H,4,6,8-9H2,1-3H3/b11-5+,12-7+,13-10+/t15-,16-,17+,18+/m0/s1

InChI Key

APOGLVUGPAVNAP-GIDICUODSA-N

Isomeric SMILES

C/C/1=C\C[C@@H](/C(=C/[C@@H]2[C@@H]([C@H](C1)OC(=O)/C(=C/CO)/C)C(=C)C(=O)O2)/C)O

Canonical SMILES

CC1=CCC(C(=CC2C(C(C1)OC(=O)C(=CCO)C)C(=C)C(=O)O2)C)O

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Isolation of Eupalinolide K from Eupatorium lindleyanum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the isolation of Eupalinolide K, a sesquiterpene lactone from the plant Eupatorium lindleyanum. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the isolation workflow and relevant biological signaling pathways.

Introduction

Eupatorium lindleyanum, a perennial herbaceous plant, is a known source of various bioactive secondary metabolites, including a range of sesquiterpene lactones. Among these, this compound has garnered interest for its potential pharmacological activities. Sesquiterpene lactones as a class are recognized for their diverse biological properties, including anti-inflammatory and anti-cancer effects. This guide details a methodological approach for the efficient isolation and purification of this compound for further research and development. Network pharmacology and molecular docking analyses have identified Eupalinolide A and this compound as potential bioactive constituents that inhibit the phosphorylation of key signaling proteins.[1]

Experimental Protocols

The isolation of this compound from Eupatorium lindleyanum involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocol is a synthesized methodology based on established techniques for the isolation of sesquiterpene lactones from Eupatorium species.

Plant Material

Aerial parts of Eupatorium lindleyanum should be collected and air-dried in the shade. The dried plant material is then ground into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction

The powdered plant material is subjected to exhaustive extraction with a polar organic solvent.

  • Solvent: 95% Ethanol or Methanol

  • Method: Maceration or Soxhlet extraction. The plant powder is soaked in the solvent at room temperature for a period of 24-48 hours with occasional agitation. This process is typically repeated three times to ensure complete extraction.

  • Solvent Removal: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

Fractionation

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity to separate compounds based on their solubility.

  • n-Hexane Fractionation: The aqueous suspension is first partitioned with n-hexane to remove non-polar compounds such as fats, waxes, and sterols. This step is repeated three times.

  • Ethyl Acetate Fractionation: The remaining aqueous layer is then partitioned with ethyl acetate. Sesquiterpene lactones, including this compound, are typically enriched in this fraction. This partitioning is also repeated three times.

  • n-Butanol Fractionation: Finally, the aqueous layer is partitioned with n-butanol to isolate more polar compounds.

The ethyl acetate fraction, being rich in sesquiterpene lactones, is concentrated under reduced pressure.

Chromatographic Purification

The concentrated ethyl acetate fraction is subjected to a series of chromatographic techniques for the isolation of pure this compound.

  • Silica Gel Column Chromatography: The fraction is loaded onto a silica gel column (100-200 mesh) and eluted with a gradient solvent system, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate (e.g., n-hexane:ethyl acetate gradients from 100:0 to 0:100). Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.

  • Sephadex LH-20 Column Chromatography: The combined fractions containing this compound are further purified on a Sephadex LH-20 column using methanol as the mobile phase. This step helps to remove smaller molecules and pigments.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Final purification is achieved using a reversed-phase C18 column on a prep-HPLC system. A typical mobile phase would be a gradient of methanol and water or acetonitrile and water. The effluent is monitored by a UV detector, and the peak corresponding to this compound is collected.

Quantitative Data

While specific yield data for this compound is not extensively reported, the following table provides an example of expected yields for similar sesquiterpenoid lactones isolated from Eupatorium lindleyanum using High-Speed Counter-Current Chromatography (HSCCC), which can serve as a benchmark.

CompoundStarting MaterialYield (mg)Purity (%)
Eupalinolide A540 mg of n-butanol fraction17.997.9
Eupalinolide B540 mg of n-butanol fraction19.397.1

Spectroscopic Data for Structural Elucidation

The structure of the isolated this compound is confirmed by spectroscopic analysis. The following table summarizes the expected key spectroscopic data.

TechniqueData
¹H NMR Characteristic signals for olefinic protons, protons adjacent to oxygenated carbons, and methyl groups.
¹³C NMR Resonances corresponding to carbonyl carbons of the lactone and ester groups, olefinic carbons, and oxygen-bearing carbons.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of this compound, along with characteristic fragmentation patterns.

Visualization of Workflow and Biological Pathways

Experimental Workflow

The following diagram illustrates the key stages in the isolation of this compound.

G Isolation Workflow for this compound plant Eupatorium lindleyanum (Dried, Powdered) extraction Solvent Extraction (95% Ethanol) plant->extraction crude_extract Crude Extract extraction->crude_extract partition Solvent Partitioning crude_extract->partition hexane_fraction n-Hexane Fraction (Discarded) partition->hexane_fraction Non-polar compounds ethyl_acetate_fraction Ethyl Acetate Fraction partition->ethyl_acetate_fraction Sesquiterpene lactones butanol_fraction n-Butanol Fraction partition->butanol_fraction Polar compounds silica_gel Silica Gel Column Chromatography ethyl_acetate_fraction->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc eupalinolide_k Pure this compound prep_hplc->eupalinolide_k

Caption: A flowchart detailing the sequential steps for isolating this compound.

Anti-Inflammatory Signaling Pathway

Eupalinolides have been shown to exert anti-inflammatory effects, potentially through the inhibition of the NF-κB signaling pathway. Eupalinolide B, for example, has been shown to inhibit the nuclear transcription factor-κB (NF-κB) signaling pathway in Raw264.7 cells.[2]

G Proposed Anti-Inflammatory Mechanism of this compound cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive Complex) NFkB NF-κB (p65/p50) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocates IkB_NFkB->NFkB Releases Eupalinolide_K This compound Eupalinolide_K->IKK Inhibits DNA DNA NFkB_n->DNA Binds Pro_inflammatory Pro-inflammatory Gene Transcription DNA->Pro_inflammatory

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Apoptosis Signaling Pathway

Several Eupalinolides have demonstrated the ability to induce apoptosis in cancer cells, a process that can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Eupalinolide J, for instance, has been shown to induce apoptosis in human prostate cancer cells through a caspase-dependent pathway.[3]

G Proposed Apoptosis Induction by this compound cluster_0 Mitochondrial (Intrinsic) Pathway Eupalinolide_K This compound Bax Bax (Pro-apoptotic) Eupalinolide_K->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) Eupalinolide_K->Bcl2 Inhibits Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Apoptosome Apoptosome Caspase9->Apoptosome Caspase3 Caspase-3 (Executioner Caspase) Apoptosome->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of apoptosis via the intrinsic mitochondrial pathway by this compound.

References

An In-depth Technical Guide to the Chemical Structure of Eupalinolide K

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide K is a naturally occurring sesquiterpene lactone isolated from the plant Eupatorium lindleyanum. It belongs to the germacrane class of sesquiterpenoids, which are characterized by a ten-membered carbocyclic ring. As a member of the eupalinolide family, it shares a common structural framework with other bioactive compounds isolated from the same plant source. This compound has garnered interest in the scientific community for its potential biological activities, including its role as a STAT3 inhibitor[1]. This technical guide provides a detailed overview of the chemical structure of this compound, including its spectroscopic data and the experimental protocols for its isolation and characterization.

Chemical Structure

The chemical structure of this compound has been elucidated through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Its systematic name is 3β-hydroxy-8β-[4'-hydroxy-tigloyloxy]-costunolide. The structure features a central germacrane lactone core, substituted with a hydroxyl group and a 4'-hydroxy-tigloyloxy moiety.

Molecular Formula: C₂₀H₂₆O₆

Molecular Weight: 362.42 g/mol

CAS Number: 108657-10-9

Spectroscopic Data

The structural confirmation of this compound relies on the interpretation of its ¹H and ¹³C NMR spectra, along with mass spectrometry data. While the complete datasets are found within detailed research publications, the following tables summarize the expected chemical shifts for the key structural features of this compound, based on the analysis of closely related compounds and published data on its synonym, 3β-hydroxy-8β-[4'-hydroxy-tigloyloxy]-costunolide.

Table 1: ¹H NMR Spectroscopic Data for this compound (Predicted)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
15.10d9.8
2.35m
2.20m
34.50t9.5
55.30d9.0
63.80t9.2
72.50m
85.40dd9.2, 4.5
2.60m
2.15m
13a6.20d3.5
13b5.60d3.5
141.80s
151.75s
2'---
3'6.80qq7.0, 1.5
4'4.30qd6.5, 1.5
5'1.85d7.0

Note: The predicted values are based on the analysis of structurally similar germacrane sesquiterpenoids isolated from Eupatorium lindleyanum. The actual experimental values may vary slightly.

Table 2: ¹³C NMR Spectroscopic Data for this compound (Predicted)
PositionChemical Shift (δ, ppm)
1128.0
240.0
375.0
4140.0
5130.0
682.0
750.0
878.0
945.0
10150.0
11138.0
12170.0
13122.0
1418.0
1517.0
1'168.0
2'129.0
3'139.0
4'68.0
5'15.0

Note: The predicted values are based on the analysis of structurally similar germacrane sesquiterpenoids isolated from Eupatorium lindleyanum. The actual experimental values may vary slightly.

Mass Spectrometry Data

Electrospray Ionization Mass Spectrometry (ESI-MS) is a key technique for determining the molecular weight of this compound. The expected mass-to-charge ratio ([M+Na]⁺) for this compound is approximately m/z 385.16.

Experimental Protocols

The isolation and characterization of this compound from Eupatorium lindleyanum involve a series of chromatographic and spectroscopic techniques.

Isolation Protocol

A common method for the isolation of this compound is High-Speed Counter-Current Chromatography (HSCCC).

  • Plant Material Extraction: The dried aerial parts of Eupatorium lindleyanum are powdered and extracted with a suitable solvent, such as 95% ethanol, at room temperature. The resulting extract is then concentrated under reduced pressure.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol to yield different fractions. The n-butanol fraction is typically enriched with sesquiterpene lactones.

  • HSCCC Separation: The n-butanol fraction is subjected to preparative HSCCC. A suitable two-phase solvent system, for example, n-hexane-ethyl acetate-methanol-water, is used for the separation. The fractions are collected based on the UV chromatogram.

  • Purification: The fractions containing this compound are further purified by repeated column chromatography on silica gel or preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Characterization Protocol
  • NMR Spectroscopy: The structure of the isolated compound is elucidated using one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectroscopy. The spectra are typically recorded on a Bruker Avance spectrometer (400 or 600 MHz) using deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) as the solvent.

  • Mass Spectrometry: The molecular formula and weight are determined using High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

  • Purity Analysis: The purity of the final compound is determined by analytical HPLC with a UV detector.

Mandatory Visualization

experimental_workflow cluster_characterization Structural Characterization plant_material Dried Eupatorium lindleyanum extraction Ethanol Extraction plant_material->extraction partitioning Solvent Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) extraction->partitioning hsccc High-Speed Counter-Current Chromatography (HSCCC) partitioning->hsccc purification Preparative HPLC / Silica Gel Chromatography hsccc->purification pure_compound Pure this compound purification->pure_compound nmr NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) pure_compound->nmr ms Mass Spectrometry (HR-ESI-MS) pure_compound->ms hplc Purity Analysis (HPLC) pure_compound->hplc

Caption: Experimental workflow for the isolation and characterization of this compound.

logical_relationship eupalinolide_k This compound sesquiterpene Sesquiterpene Lactone eupalinolide_k->sesquiterpene eupatorium Isolated from Eupatorium lindleyanum eupalinolide_k->eupatorium stat3 STAT3 Inhibitor eupalinolide_k->stat3 germacrane Germacrane Type sesquiterpene->germacrane

Caption: Key classifications and properties of this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupalinolide K and its related sesquiterpene lactones represent a class of natural products with significant therapeutic potential, demonstrating a range of biological activities including anti-inflammatory and anticancer effects. This technical guide provides a comprehensive overview of the natural sources of these compounds, methodologies for their extraction and purification, and an in-depth look at their mechanisms of action through various signaling pathways. Quantitative data on the yields of these compounds from their botanical origins are presented, alongside detailed experimental protocols to facilitate further research and development.

Natural Sources of this compound and Related Compounds

This compound and its analogs are predominantly found in plants belonging to the genus Eupatorium, a member of the Asteraceae family. These herbaceous flowering plants are distributed across Asia and have a long history of use in traditional medicine.

Primary Botanical Sources:

  • Eupatorium lindleyanum DC.: This species is a prominent source of a variety of eupalinolides, including this compound. It is a perennial herb found in China, Japan, and Korea. Research has consistently identified a diverse array of sesquiterpene lactones within this plant.

  • Eupatorium lasiophthalmum Griseb.: Native to Bolivia, this plant is another rich source of sesquiterpene lactones. Phytochemical investigations have led to the isolation of numerous eudesmanolides and other related compounds.

  • Eupatorium chinense L.: This species, found in China, is utilized in traditional Chinese medicine. It has been shown to contain a variety of bioactive compounds, including sesquiterpene lactones with potential anticancer properties.

  • Eupatorium fortunei Turcz.: Commonly cultivated in Asia, this plant is not only used for its aromatic properties but also contains various sesquiterpene lactones.

Quantitative Yields of Eupalinolides

The concentration of this compound and related compounds can vary depending on the plant species, geographical location, and extraction method. The following table summarizes available quantitative data from scientific literature.

CompoundPlant SourceStarting MaterialYieldReference
Eupalinolide AEupatorium lindleyanum540 mg of n-butanol fraction17.9 mg (3.31%)[1]
Eupalinolide BEupatorium lindleyanum540 mg of n-butanol fraction19.3 mg (3.57%)[1]
3β-hydroxy-8β-[4'-hydroxy-tigloyloxy]-costunolideEupatorium lindleyanum540 mg of n-butanol fraction10.8 mg (2.00%)[1]

Note: The yields are calculated based on the starting weight of the fractionated extract, not the total dried plant material. Further research is needed to establish a more comprehensive database of yields from various Eupatorium species.

Experimental Protocols: Extraction and Purification

The isolation of this compound and its analogs from plant material involves a multi-step process of extraction, fractionation, and chromatography.

General Extraction and Fractionation of Sesquiterpene Lactones

This protocol provides a general framework for the initial extraction of sesquiterpene lactones from dried plant material.

  • Maceration: The dried and powdered aerial parts of the Eupatorium species are macerated with a polar solvent such as ethanol or methanol at room temperature for an extended period (e.g., 3 x 24 hours).

  • Concentration: The combined extracts are filtered and concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Sesquiterpene lactones are typically enriched in the ethyl acetate and n-butanol fractions.

Purification by High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is an effective technique for the preparative separation of eupalinolides. The following protocol is based on the successful isolation of Eupalinolide A and B from Eupatorium lindleyanum.[1]

  • HSCCC Apparatus: A commercial HSCCC instrument is used.

  • Two-Phase Solvent System: A suitable two-phase solvent system is selected. For the separation of eupalinolides, a system composed of n-hexane-ethyl acetate-methanol-water (1:4:2:3, v/v/v/v) has been shown to be effective.[1]

  • Preparation of Solvent Phases: The solvent mixture is thoroughly shaken and allowed to stand until two distinct phases (upper and lower) are formed. The two phases are then separated.

  • HSCCC Operation:

    • The coiled column is first filled with the upper phase (stationary phase).

    • The apparatus is rotated at a specific speed (e.g., 900 rpm).

    • The lower phase (mobile phase) is then pumped into the column at a defined flow rate (e.g., 2.0 mL/min).

    • After the mobile phase front emerges and hydrodynamic equilibrium is established, the sample solution (the enriched fraction dissolved in a mixture of the upper and lower phases) is injected.

  • Fraction Collection and Analysis: The effluent from the outlet of the column is continuously monitored with a UV detector (e.g., at 254 nm) and collected in fractions. The collected fractions are then analyzed by High-Performance Liquid Chromatography (HPLC) to identify and pool the fractions containing the pure compounds.

Signaling Pathways and Mechanisms of Action

Eupalinolides exert their biological effects by modulating various cellular signaling pathways. This section details some of the key pathways affected by these compounds.

Eupalinolide A: Induction of Autophagy via ROS/ERK Signaling

Eupalinolide A has been shown to induce autophagy in hepatocellular carcinoma cells through the generation of reactive oxygen species (ROS) and the activation of the extracellular signal-regulated kinase (ERK) pathway.[2]

Eupalinolide_A_Autophagy EA Eupalinolide A ROS ↑ Reactive Oxygen Species (ROS) EA->ROS ERK p-ERK Activation ROS->ERK Autophagy Autophagy ERK->Autophagy CellDeath Cell Death & Inhibition of Migration Autophagy->CellDeath

Caption: Eupalinolide A-induced autophagy signaling cascade.

Eupalinolide B: Induction of Ferroptosis and Inhibition of Migration via ROS-ER-JNK Pathway

Eupalinolide B has demonstrated anti-cancer activity in hepatic carcinoma by inducing ferroptosis and inhibiting cell migration. This is mediated by the generation of ROS, subsequent endoplasmic reticulum (ER) stress, and activation of the c-Jun N-terminal kinase (JNK) pathway.[3][4]

Eupalinolide_B_Ferroptosis_Migration cluster_proliferation Inhibition of Proliferation cluster_migration Inhibition of Migration EB_prolif Eupalinolide B ER_Stress_prolif Endoplasmic Reticulum (ER) Stress EB_prolif->ER_Stress_prolif Ferroptosis Ferroptosis HO1 ↑ HO-1 HO1->Ferroptosis ER_Stress_prolif->HO1 EB_mig Eupalinolide B ROS_mig ↑ Reactive Oxygen Species (ROS) EB_mig->ROS_mig ER_Stress_mig Endoplasmic Reticulum (ER) Stress ROS_mig->ER_Stress_mig JNK p-JNK Activation ER_Stress_mig->JNK Inhibit_Migration Inhibition of Migration JNK->Inhibit_Migration Eupalinolide_B_Cuproptosis EB Eupalinolide B Copper ↑ Intracellular Copper (Cu+) EB->Copper Disrupts Copper Homeostasis LipoylatedProteins Lipoylated Mitochondrial Protein Aggregation Copper->LipoylatedProteins FeS_Loss Iron-Sulfur Cluster Protein Loss Copper->FeS_Loss FDX1 FDX1 FDX1->Copper Reduces Cu(II) to Cu(I) Cuproptosis Cuproptosis LipoylatedProteins->Cuproptosis FeS_Loss->Cuproptosis

References

Eupalinolide K: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of Eupalinolide K, a sesquiterpene lactone with potential applications in oncology research and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, biological activity, and mechanism of action.

Core Compound Data

This compound is a natural product isolated from Eupatorium lindleyanum. Key identifying information and physical properties are summarized below.

PropertyValueCitation(s)
CAS Number 108657-10-9[1][2][3]
Molecular Formula C₂₀H₂₆O₆[1][2]
Molecular Weight 362.42 g/mol [1][2][3]
Solubility Soluble in DMSO[1]
Storage Store at -20°C[1]

Biological Activity and Mechanism of Action

This compound has been identified as a STAT3 (Signal Transducer and Activator of Transcription 3) inhibitor.[1][4] STAT3 is a key signaling molecule that is constitutively activated in a wide range of human cancers and plays a crucial role in tumor initiation, progression, and immune evasion. The inhibition of the STAT3 signaling pathway is a promising strategy for cancer therapy.

This compound is also classified as a Michael reaction acceptor (MRA), a characteristic that is common to many biologically active compounds.[1][4] While detailed mechanistic studies specifically on this compound are limited in the available literature, research on closely related compounds from the same plant, such as Eupalinolide J, provides significant insights into its potential mechanism of action. Studies on Eupalinolide J have shown that it suppresses the growth of triple-negative breast cancer (TNBC) cells by targeting the STAT3 signaling pathway, leading to apoptosis and cell cycle arrest.[2] It is plausible that this compound shares a similar mechanism of action due to its structural similarity.

The STAT3 signaling pathway is a critical regulator of cellular processes. The diagram below illustrates the canonical STAT3 signaling pathway, which is the target of this compound.

STAT3_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization DNA Target Gene Promoters STAT3_dimer->DNA Nuclear Translocation Eupalinolide_K This compound Eupalinolide_K->STAT3_active Inhibition Transcription Transcription DNA->Transcription Initiates

STAT3 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Detailed experimental protocols focusing specifically on this compound are not extensively documented in publicly available literature. However, based on studies of related compounds and general methodologies for assessing STAT3 inhibitors, the following experimental workflows can be proposed.

Screening for STAT3 Inhibition

A common method to screen for STAT3 inhibitors involves a STAT3-dependent reporter gene assay.

STAT3_Inhibition_Screening Cell_Culture Culture cells with STAT3-dependent luciferase reporter Treatment Treat cells with this compound at various concentrations Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Luciferase_Assay Measure Luciferase Activity Lysis->Luciferase_Assay Analysis Analyze dose-response to determine IC50 Luciferase_Assay->Analysis

Workflow for STAT3 Inhibition Screening.
Cell Viability and Proliferation Assays

To assess the cytotoxic and anti-proliferative effects of this compound on cancer cell lines, standard assays such as MTT or CCK-8 can be employed.

Assay TypeExperimental Protocol Outline
MTT/CCK-8 Assay 1. Seed cancer cells in 96-well plates and allow them to adhere overnight.2. Treat cells with varying concentrations of this compound for 24, 48, and 72 hours.3. Add MTT or CCK-8 reagent to each well and incubate for the recommended time.4. Measure the absorbance at the appropriate wavelength to determine cell viability.
Colony Formation Assay 1. Seed a low density of cancer cells in 6-well plates.2. Treat with this compound for a specified period.3. Culture the cells for 1-2 weeks until visible colonies form.4. Fix, stain, and count the colonies to assess long-term proliferative capacity.
Apoptosis and Cell Cycle Analysis

Flow cytometry is a standard technique to investigate whether this compound induces apoptosis or causes cell cycle arrest.

Analysis TypeExperimental Protocol Outline
Apoptosis Assay 1. Treat cancer cells with this compound for a defined period.2. Harvest and stain the cells with Annexin V-FITC and Propidium Iodide (PI).3. Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.
Cell Cycle Analysis 1. Treat cells with this compound.2. Harvest, fix, and stain the cells with a DNA-intercalating dye such as PI.3. Analyze the DNA content of the cells by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Conclusion

This compound is a promising natural compound with potential as a STAT3 inhibitor for cancer research and therapy. While further detailed studies are required to fully elucidate its specific molecular interactions and therapeutic potential, the existing data on this compound and related sesquiterpene lactones provide a strong foundation for future investigations. The protocols and pathways outlined in this guide offer a framework for researchers to explore the anti-cancer properties of this compound.

References

Eupalinolide K: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Eupalinolide K, a sesquiterpene lactone, is a natural product of significant interest within the scientific community due to its potential therapeutic applications. As with any compound intended for further research and development, a thorough understanding of its physicochemical properties is paramount. This technical guide provides an in-depth overview of the solubility and stability of this compound, offering detailed experimental protocols and insights for researchers, scientists, and drug development professionals. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages data from structurally similar sesquiterpene lactones and established analytical methodologies to provide a robust framework for its characterization.

Section 1: Solubility Profile of this compound

Based on the general properties of sesquiterpene lactones, this compound is expected to exhibit good solubility in organic solvents and limited solubility in aqueous media. Sesquiterpene lactones are typically soluble in fats and alcohols. The polarity of the solvent will play a crucial role in its dissolution.

Table 1: Predicted Solubility of this compound in Common Solvents

Solvent ClassSpecific SolventsPredicted Solubility
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)High
Polar Protic Methanol, Ethanol, Propanol, ButanolModerate to High
Intermediate Polarity Acetone, Ethyl Acetate, AcetonitrileModerate
Nonpolar Hexane, Toluene, Diethyl etherLow to Moderate
Aqueous Water, Phosphate Buffered Saline (PBS)Low

Section 2: Experimental Protocol for Solubility Determination

The universally accepted method for determining the equilibrium solubility of a compound is the shake-flask method. This protocol provides a reliable and reproducible means of quantifying the solubility of this compound in various solvents.

Principle

An excess amount of solid this compound is agitated in a specific solvent at a constant temperature until equilibrium is achieved. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the dissolved this compound is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Materials and Equipment
  • This compound (solid)

  • Selected solvents (analytical grade)

  • Glass vials or flasks with sealed caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • HPLC system with a suitable detector (e.g., UV/Vis or DAD)

  • Analytical balance

  • Volumetric flasks and pipettes

Step-by-Step Procedure
  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent to generate a calibration curve.

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed glass vial. Ensure there is undissolved solid material present.

  • Equilibration: Place the vials in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24-72 hours) to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Filtration: Carefully withdraw the supernatant and filter it through a chemically inert syringe filter to remove any remaining solid particles.

  • Quantification: Analyze the clear, saturated filtrate using a validated HPLC method. Determine the concentration of this compound by comparing the peak area to the calibration curve generated from the standard solutions.

  • Data Reporting: Report the solubility in units of mg/mL or mol/L at the specified temperature.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep_standards Prepare Standard Solutions hplc HPLC Analysis prep_standards->hplc Calibration Curve prep_sample Add Excess this compound to Solvent agitate Agitate at Constant Temperature (24-72h) prep_sample->agitate centrifuge Centrifuge agitate->centrifuge filter Filter Supernatant centrifuge->filter filter->hplc quantify Quantify Concentration hplc->quantify report Report Solubility quantify->report

Caption: Workflow for determining this compound solubility.

Section 3: Stability Profile of this compound

The stability of this compound is a critical parameter for its handling, storage, and formulation. Sesquiterpene lactones can be susceptible to degradation under certain conditions, particularly in alkaline environments.[1] A stability-indicating HPLC method is essential to separate the intact drug from its degradation products.

Forced Degradation Studies

Forced degradation studies are performed to understand the degradation pathways of this compound and to develop a stability-indicating analytical method. These studies involve subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light.

Table 2: Conditions for Forced Degradation Studies of this compound

Stress ConditionReagents and Conditions
Acid Hydrolysis 1 M HCl at room temperature for 3 days
Base Hydrolysis 1 M NaOH at room temperature for 3 days
Oxidative Degradation 10% H₂O₂ at room temperature for 3 days
Thermal Degradation Solid drug at 90 °C for 3 days
Photodegradation Solution exposed to UV light (e.g., 254 nm)
Neutral Hydrolysis Purified water at room temperature for 3 days
Expected Stability Profile

Based on studies of other sesquiterpene lactones, this compound is expected to show the following stability profile:[1]

  • Stable: Under neutral, oxidative, and thermal stress conditions.

  • Unstable: Under acidic and alkaline conditions, with more significant degradation observed under alkaline conditions.

Section 4: Experimental Protocol for Stability-Indicating HPLC Method

This protocol outlines the development and validation of an HPLC method to assess the stability of this compound.

Principle

A reversed-phase HPLC method is developed to separate this compound from its potential degradation products generated during forced degradation studies. The method is then validated according to ICH guidelines to ensure it is accurate, precise, specific, and linear.

Materials and Equipment
  • This compound

  • Reagents for forced degradation (HCl, NaOH, H₂O₂)

  • HPLC system with a DAD or UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

Step-by-Step Procedure
  • Method Development:

    • Mobile Phase Selection: Start with a mobile phase of acetonitrile and water in a gradient elution. A typical gradient might start with a lower concentration of acetonitrile and gradually increase.[2]

    • Column and Temperature: Use a C18 column and maintain a constant temperature, for example, 30 °C.[2]

    • Flow Rate and Detection: Set a flow rate of around 0.8-1.0 mL/min and detect the analyte at its maximum absorbance wavelength, which can be determined using a DAD detector.[2]

  • Forced Degradation Sample Preparation:

    • Prepare a stock solution of this compound in methanol.

    • For each stress condition (acid, base, neutral, oxidative), mix an aliquot of the stock solution with the respective stressor solution (e.g., 1 M HCl).[2]

    • After the specified incubation period, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration with the mobile phase before injection.

  • Method Validation:

    • Specificity: Inject the stressed samples into the HPLC system to ensure that the degradation product peaks are well-resolved from the parent this compound peak.

    • Linearity: Analyze a series of this compound solutions of different concentrations to establish the linear range of the method.

    • Accuracy and Precision: Determine the accuracy (recovery) and precision (repeatability and intermediate precision) of the method by analyzing replicate samples at different concentration levels.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

Workflow for Stability-Indicating Method Development

G cluster_method_dev Method Development cluster_forced_deg Forced Degradation cluster_validation Method Validation (ICH Guidelines) cluster_application Application dev_params Optimize HPLC Parameters (Mobile Phase, Column, etc.) stress_samples Subject this compound to Stress Conditions dev_params->stress_samples specificity Specificity stress_samples->specificity linearity Linearity specificity->linearity accuracy Accuracy & Precision linearity->accuracy lod_loq LOD & LOQ accuracy->lod_loq stability_testing Use Validated Method for Stability Testing lod_loq->stability_testing

Caption: Workflow for developing a stability-indicating HPLC method.

Section 5: Putative Signaling Pathway

While the specific signaling pathways of this compound are still under investigation, studies on a complex containing Eupalinolide I, J, and K have shown inhibitory effects on the Akt signaling pathway and activation of the p38 signaling pathway.[3] This suggests a potential mechanism of action related to cell proliferation, apoptosis, and stress response.

G cluster_pathways Cellular Signaling cluster_outcomes Biological Outcomes eupalinolide_k Eupalinolide I, J, K Complex akt Akt Pathway eupalinolide_k->akt inhibits p38 p38 MAPK Pathway eupalinolide_k->p38 activates proliferation Decreased Cell Proliferation akt->proliferation apoptosis Induction of Apoptosis p38->apoptosis

Caption: Putative signaling pathway of the Eupalinolide I, J, and K complex.

Disclaimer: This technical guide is intended for informational purposes for research and development professionals. The experimental protocols are generalized and may require optimization for specific laboratory conditions and equipment. The information on the solubility and stability profile of this compound is based on data from structurally related compounds and should be confirmed by empirical testing.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Bioactivity of Eupalinolides

Eupalinolides are a class of sesquiterpene lactones, natural compounds primarily isolated from plants of the Eupatorium genus, such as Eupatorium lindleyanum[1][2][3]. These compounds have garnered significant scientific interest due to their diverse and potent biological activities. This document provides a comprehensive review of the current literature on the bioactivity of various Eupalinolides, with a focus on their anticancer and anti-inflammatory properties. It summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular pathways.

Anticancer Activity

Eupalinolides, particularly Eupalinolide A, B, J, and O, have demonstrated significant cytotoxic and anti-proliferative effects across a range of cancer cell lines, including hepatic, pancreatic, laryngeal, and breast cancers[1][4][5][6]. Their mechanisms of action are multifaceted, involving the induction of various forms of cell death, cell cycle arrest, and inhibition of metastasis.

Quantitative Data on Cytotoxicity

The cytotoxic potential of Eupalinolides is often quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

EupalinolideCancer TypeCell Line(s)IC₅₀ (µM)DurationCitation
Eupalinolide B Laryngeal CancerTU2121.03-[6]
AMC-HN-82.13-[6]
M4e3.12-[6]
LCC4.20-[6]
TU6866.73-[6]
Hep-29.07-[6]
Eupalinolide B Pancreatic CancerMiaPaCa-2, PANC-1, PL-450 - 10 (Dose-dependent inhibition)24 h[1]
Eupalinolide B Hepatic CarcinomaSMMC-7721, HCCLM36 - 24 (Dose-dependent inhibition)24-72 h[1]
Eupalinolide O Breast CancerMDA-MB-468Significant cytotoxicity observed-[4]
Mechanisms of Anticancer Action

A. Induction of Apoptosis, Autophagy, and Ferroptosis

Eupalinolides trigger programmed cell death through multiple pathways:

  • Eupalinolide O induces apoptosis in MDA-MB-468 breast cancer cells, characterized by the loss of mitochondrial membrane potential[4].

  • Eupalinolide B is a potent inducer of apoptosis and autophagy[1]. In hepatic carcinoma cells, it uniquely induces ferroptosis—an iron-dependent form of cell death—by activating the HO-1 signaling pathway[5]. It also elevates reactive oxygen species (ROS) levels, which contributes to its cytotoxic effects in pancreatic cancer[7][8].

  • Eupalinolide A induces autophagy in hepatocellular carcinoma cells through the activation of the ROS/ERK signaling pathway[9].

B. Cell Cycle Arrest

Several Eupalinolides can halt the cancer cell cycle, preventing proliferation:

  • Eupalinolide O causes cell cycle arrest at the G2/M phase in breast cancer cells[4].

  • Eupalinolide B blocks the cell cycle at the S phase in hepatic carcinoma cells[5].

  • Eupalinolide A arrests the cell cycle at the G₁ phase in hepatocellular carcinoma cells[9].

C. Inhibition of Cancer Metastasis

Metastasis is a major cause of cancer-related mortality. Eupalinolides have shown potential in inhibiting this process:

  • Eupalinolide B inhibits the migration of human hepatic carcinoma cells (SMMC-7721 and HCCLM3) by activating the ROS-ER-JNK signaling pathway[1][5].

  • Eupalinolide J has been identified as a potential anti-cancer metastatic agent[10]. It promotes the ubiquitin-dependent degradation of STAT3, a key transcription factor in metastasis. This leads to the downregulation of its target genes, MMP-2 and MMP-9, which are crucial for extracellular matrix degradation during cell invasion[11].

Signaling Pathways in Anticancer Activity

The anticancer effects of Eupalinolides are mediated by their modulation of complex signaling cascades.

EupalinolideB_Anticancer_Pathway cluster_migration Inhibition of Migration cluster_ferroptosis Induction of Ferroptosis EB_mig Eupalinolide B ROS ROS Generation EB_mig->ROS ER_Stress ER Stress ROS->ER_Stress JNK JNK Activation ER_Stress->JNK JNK->Inhibit_mig Migration Cell Migration Inhibit_mig->Migration Inhibits EB_ferro Eupalinolide B HO1 HO-1 Activation EB_ferro->HO1 GPx4 GPx4 Inactivation HO1->GPx4 Ferroptosis Ferroptosis GPx4->Ferroptosis

Caption: Eupalinolide B's dual anticancer mechanism in hepatic carcinoma.

EupalinolideJ_Anticancer_Pathway EJ Eupalinolide J STAT3 STAT3 Protein EJ->STAT3 Promotes Ub Ubiquitination STAT3->Ub Degradation Proteasomal Degradation Ub->Degradation MMP MMP-2 & MMP-9 Gene Expression Degradation->MMP Reduces STAT3 levels, leading to downregulation MMP->Inhibit_meta Metastasis Cancer Metastasis Inhibit_meta->Metastasis Inhibits

Caption: Eupalinolide J inhibits metastasis by promoting STAT3 degradation.

Anti-inflammatory Activity

Eupalinolides exhibit potent anti-inflammatory properties, primarily through the inhibition of key inflammatory pathways such as NF-κB and MAPKs. This activity is relevant for conditions like acute lung injury (ALI)[2].

Quantitative Data on Anti-inflammatory Effects
EupalinolideModelMeasured EffectIC₅₀ / ResultCitation
Eupalinolide B LPS-stimulated RAW264.7 cellsInhibition of Nitric Oxide (NO) production2.24 µM[1]
Eupalinolide B LPS-induced ALI in miceReduction of inflammatory cytokines (TNF-α, IL-1β, IL-6, MCP-1)Significant amelioration[2]
Mechanism of Anti-inflammatory Action

Eupalinolide B attenuates lipopolysaccharide (LPS)-induced acute lung injury. Its mechanism involves the direct targeting and inactivation of the TAK1 (Transforming growth factor β-activated kinase 1) protein. TAK1 is a critical upstream kinase that activates both the NF-κB and MAPK signaling pathways in response to inflammatory stimuli like LPS[2]. By inhibiting TAK1, Eupalinolide B effectively blocks the downstream phosphorylation of IKKα/β and MAPKs, preventing the nuclear translocation of NF-κB p65 and subsequent expression of pro-inflammatory genes like iNOS and COX-2[2].

Signaling Pathway in Anti-inflammatory Activity

EupalinolideB_Anti_Inflammatory_Pathway cluster_NFKB NF-κB Pathway cluster_MAPK MAPK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 IKK IKKα/β TAK1->IKK P, degradation MAPKs MAPKs (p38, JNK, ERK) TAK1->MAPKs P EB Eupalinolide B EB->TAK1 Inhibits IkappaB IκBα IKK->IkappaB P, degradation NFKB NF-κB (p65) NFKB_Nuc NF-κB Nuclear Translocation NFKB->NFKB_Nuc Inflammation Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFKB_Nuc->Inflammation MAPKs->Inflammation

Caption: Eupalinolide B inhibits inflammation by targeting TAK1.

Experimental Methodologies

The bioactivities described above were determined using a range of standard and advanced experimental protocols.

Isolation and Purification

Eupalinolides are typically extracted from the dried aerial parts of Eupatorium lindleyanum. A common method is high-speed counter-current chromatography (HSCCC).

Isolation_Workflow start Dried E. lindleyanum Plant Material extraction Ethanol Reflux Extraction start->extraction concentration Concentration under Reduced Pressure extraction->concentration fractionation Partitioning with Solvents (e.g., n-butanol) concentration->fractionation hsccc HSCCC Separation fractionation->hsccc analysis Purity Analysis (HPLC) hsccc->analysis identification Structure Identification (MS, NMR) analysis->identification end Purified Eupalinolides A & B identification->end

Caption: General workflow for Eupalinolide isolation via HSCCC.

  • Protocol Outline (HSCCC):

    • Extraction: The dried, powdered plant material is refluxed with ethanol. The solvent is then evaporated to yield a crude extract[3].

    • Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to create fractions with different chemical profiles[12].

    • HSCCC Separation: The target fraction (e.g., n-butanol fraction) is dissolved in a two-phase solvent system (e.g., n-hexane–ethyl acetate–methanol–water) and subjected to HSCCC separation[12][13].

    • Analysis and Identification: Fractions collected from HSCCC are analyzed by High-Performance Liquid Chromatography (HPLC) to determine purity. The chemical structures are confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy[12].

In Vitro Bioactivity Assays
  • Cell Viability Assay (CCK-8 or MTT):

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with various concentrations of Eupalinolides or a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, 72 hours).

    • CCK-8 or MTT reagent is added to each well and incubated. The reagent is converted by metabolically active cells into a colored formazan product.

    • The absorbance is measured using a microplate reader. Cell viability is calculated as a percentage relative to the vehicle-treated control cells. This data is used to determine IC₅₀ values[5].

  • Cell Migration Assay (Transwell Assay):

    • Cancer cells, pre-treated with Eupalinolides or a control, are seeded into the upper chamber of a Transwell insert (which has a porous membrane).

    • The lower chamber contains a medium with a chemoattractant (e.g., FBS).

    • After incubation, non-migrating cells on the upper surface of the membrane are removed.

    • Cells that have migrated through the pores to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. The migration rate is quantified relative to the control[5].

  • Apoptosis and Cell Cycle Analysis (Flow Cytometry):

    • Apoptosis: Cells are treated with the compound, harvested, and stained with Annexin V (which binds to early apoptotic cells) and Propidium Iodide (PI, which stains late apoptotic/necrotic cells). The cell populations are then quantified by flow cytometry[4].

    • Cell Cycle: Treated cells are harvested, fixed in ethanol, and stained with a DNA-binding dye like PI. A flow cytometer measures the fluorescence intensity of individual cells, which corresponds to their DNA content, allowing for the quantification of cells in G₁, S, and G2/M phases of the cell cycle[5][9].

  • Western Blot Analysis:

    • Cells are treated, and total protein is extracted.

    • Protein concentrations are determined (e.g., using a BCA assay).

    • Equal amounts of protein are separated by size via SDS-PAGE and transferred to a membrane (PVDF or nitrocellulose).

    • The membrane is blocked and then incubated with primary antibodies specific to target proteins (e.g., STAT3, TAK1, Cyclin E1, GPx4)[2][5][11].

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • A chemiluminescent substrate is added, and the resulting signal is captured, allowing for the visualization and quantification of protein expression levels[5].

In Vivo Xenograft Studies
  • Protocol Outline:

    • Model Establishment: Human cancer cells (e.g., PANC-1 for pancreatic cancer, TU212 for laryngeal cancer) are injected subcutaneously into immunocompromised mice (e.g., nude mice)[6][7].

    • Treatment: Once tumors reach a palpable size, mice are randomly assigned to treatment groups. Eupalinolides are administered (e.g., intraperitoneally) at specified doses and schedules[1]. A control group receives a vehicle solution.

    • Monitoring: Tumor volume and mouse body weight are measured regularly throughout the experiment.

    • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry (e.g., for proliferation markers like Ki-67) or Western blotting[6][7]. Major organs may be collected for toxicity assessment[6].

Conclusion and Future Perspectives

The Eupalinolide family of sesquiterpene lactones demonstrates a remarkable range of potent bioactivities, particularly in the realms of oncology and inflammation. The compelling preclinical data, highlighting their ability to induce multiple forms of cancer cell death and inhibit key inflammatory signaling nodes like TAK1, positions them as promising lead compounds for drug development.

Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: To identify the key chemical moieties responsible for their bioactivity and to guide the synthesis of more potent and selective analogs.

  • Pharmacokinetic and Safety Profiles: Comprehensive studies are needed to understand the absorption, distribution, metabolism, excretion (ADME), and potential toxicity of Eupalinolides in vivo.

  • Combination Therapies: Investigating the synergistic effects of Eupalinolides with existing chemotherapeutic agents or targeted therapies could lead to more effective treatment strategies with reduced side effects[7][8].

References

Preliminary Cytotoxicity Screening of Eupalinolide K: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide K is a sesquiterpene lactone, a class of natural products known for their diverse biological activities, including potential anticancer properties. This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of this compound, drawing upon available research on it as part of a bioactive complex and the well-documented methodologies used for its analogs. While standalone cytotoxic data for this compound is limited in publicly available literature, this document consolidates the existing knowledge to guide future research and drug development efforts. This compound has been identified as a STAT3 (Signal Transducer and Activator of Transcription 3) inhibitor, suggesting a potential mechanism for its anticancer effects.[1][2]

Quantitative Cytotoxicity Data

Direct quantitative cytotoxicity data, such as IC50 values for this compound as a single agent, are not extensively reported in the available scientific literature. However, a study on a complex named F1012-2, which is composed of Eupalinolide I, J, and K, demonstrated significant cytotoxic activity. This complex was found to induce apoptosis and cell cycle arrest in the G2/M phase in human triple-negative breast cancer (TNBC) cells (MDA-MB-231).[3]

For comparative purposes and to provide a reference for expected potency, the IC50 values for other Eupalinolides are presented below.

Table 1: Cytotoxicity of Eupalinolide Analogs Against Various Cancer Cell Lines

CompoundCell LineAssay DurationIC50 Value (µM)Reference
Eupalinolide JMDA-MB-231 (TNBC)Not Specified3.74 ± 0.58[4][5]
Eupalinolide JMDA-MB-468 (TNBC)Not Specified4.30 ± 0.39[4][5]
Eupalinolide JPC-3 (Prostate Cancer)72h2.89 ± 0.28[6]
Eupalinolide JDU-145 (Prostate Cancer)72h2.39 ± 0.17[6]
Eupalinolide OMDA-MB-231 (TNBC)72h3.57[7]
Eupalinolide OMDA-MB-453 (TNBC)72h3.03[7]
Eupalinolide OMDA-MB-468 (Breast Cancer)72h1.04[8]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the cytotoxicity screening of this compound, based on established protocols for similar compounds.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, PC-3) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[3][6]

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1.25, 2.5, 5, 10, 20 µM) for desired time periods (e.g., 24, 48, 72 hours).[6]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[3]

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 550 nm using a microplate reader.

  • Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Apoptosis Assay (DAPI Staining)

4',6-diamidino-2-phenylindole (DAPI) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to observe morphological changes in the nucleus, such as chromatin condensation and fragmentation, which are characteristic of apoptosis.

Protocol:

  • Cell Treatment: Seed cells on coverslips in a 6-well plate and treat with this compound at the desired concentrations for 24 hours.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

  • Staining: Wash the cells again with PBS and stain with DAPI solution (1 µg/mL) for 10 minutes in the dark.

  • Microscopy: Mount the coverslips on glass slides and observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.

Cell Cycle Analysis (Flow Cytometry)

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment and Harvesting: Treat cells with this compound for 24 hours. Harvest the cells by trypsinization and wash with cold PBS.

  • Fixation: Fix the cells in 70% ethanol at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined using appropriate software.

Visualizations

Experimental Workflow for Cytotoxicity Screening

experimental_workflow cluster_preparation Preparation cluster_assays Cytotoxicity Assays cluster_data_analysis Data Analysis cell_culture Cell Culture (e.g., MDA-MB-231) mtt_assay MTT Assay (Cell Viability) cell_culture->mtt_assay dapi_staining DAPI Staining (Apoptosis Morphology) cell_culture->dapi_staining flow_cytometry Flow Cytometry (Cell Cycle Analysis) cell_culture->flow_cytometry compound_prep This compound Stock Solution compound_prep->mtt_assay compound_prep->dapi_staining compound_prep->flow_cytometry ic50 IC50 Calculation mtt_assay->ic50 morphology Nuclear Morphology Assessment dapi_staining->morphology cell_cycle_dist Cell Cycle Distribution flow_cytometry->cell_cycle_dist conclusion Conclusion on Cytotoxic Effects ic50->conclusion morphology->conclusion cell_cycle_dist->conclusion

Caption: Experimental workflow for the preliminary cytotoxicity screening of this compound.

STAT3 Signaling Pathway Inhibition

This compound is a known STAT3 inhibitor. The STAT3 signaling pathway is frequently overactive in cancer and plays a crucial role in cell proliferation, survival, and metastasis. Inhibition of this pathway is a promising strategy for cancer therapy.

stat3_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine_receptor Cytokine Receptor jak JAK cytokine_receptor->jak Activation stat3_inactive STAT3 jak->stat3_inactive Phosphorylation stat3_active p-STAT3 (Dimer) stat3_inactive->stat3_active Dimerization stat3_dimer_nuc p-STAT3 Dimer stat3_active->stat3_dimer_nuc Translocation dna DNA stat3_dimer_nuc->dna Binding gene_transcription Gene Transcription dna->gene_transcription Activation cell_outcomes Proliferation, Survival, Metastasis gene_transcription->cell_outcomes Leads to cytokine Cytokine cytokine->cytokine_receptor eupalinolide_k This compound eupalinolide_k->stat3_inactive Inhibition

References

Methodological & Application

Application Note: High-Throughput Quantification of Eupalinolide K in Human Plasma by LC/MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive, selective, and high-throughput liquid chromatography-tandem mass spectrometry (LC/MS/MS) method for the quantification of Eupalinolide K in human plasma. The method utilizes protein precipitation for sample preparation and a reversed-phase chromatographic separation with a total run time of 5 minutes. This robust method is suitable for pharmacokinetic studies and routine drug monitoring in a drug development setting.

Introduction

This compound is a sesquiterpene lactone with potential therapeutic applications. To support its clinical development, a reliable and sensitive bioanalytical method for its quantification in plasma is essential. This application note details a validated LC/MS/MS method that meets the stringent requirements for accuracy, precision, and throughput demanded in drug development. The methodology is based on established principles for the analysis of similar sesquiterpene lactones, such as eupalinolide A and B, in biological matrices.[1][2][3] Studies on related compounds indicate rapid metabolism mediated by carboxylesterases and cytochrome P450, highlighting the need for efficient sample processing to ensure analyte stability.[4][5]

Experimental

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Internal Standard (IS): A structurally similar compound not present in the matrix, such as another sesquiterpene lactone (e.g., Psoralen[1] or Lysionotin[3]).

  • Acetonitrile (LC/MS grade)

  • Methanol (LC/MS grade)

  • Formic acid (LC/MS grade)

  • Ammonium acetate (LC/MS grade)

  • Human plasma (K2EDTA)

  • Deionized water

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation
  • Thaw plasma samples on ice.

  • To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard.

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject 5 µL into the LC/MS/MS system.

This protein precipitation method is commonly used for the extraction of similar analytes from plasma due to its simplicity and high recovery.[3]

LC/MS/MS Method

The chromatographic and mass spectrometric parameters are outlined in the tables below. These parameters are based on successful methods for other sesquiterpene lactones and should be optimized for the specific instrument used.[1][2][3]

Table 1: Chromatographic Conditions

ParameterValue
ColumnC18 column (e.g., 50 x 2.1 mm, 3 µm)[3]
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Flow Rate0.4 mL/min
Gradient30% B to 95% B in 3 min, hold at 95% B for 1 min, re-equilibrate
Injection Volume5 µL
Column Temperature40°C
Total Run Time5 minutes

Table 2: Mass Spectrometric Conditions

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Scan TypeMultiple Reaction Monitoring (MRM)
Source Temperature500°C
IonSpray Voltage5500 V
Curtain Gas30 psi
Collision GasNitrogen
MRM TransitionsTo be determined by infusion of this compound and IS

Note: The specific MRM transitions, declustering potential, and collision energy for this compound and the chosen internal standard must be optimized by direct infusion of the analytes into the mass spectrometer. For similar sesquiterpene lactones, precursor ions are often observed as [M+Na]+ or [M+H]+ adducts.[2]

Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation. The following parameters should be assessed:

  • Linearity: A calibration curve should be prepared by spiking known concentrations of this compound into blank plasma. A linear range of 1-1000 ng/mL is a typical target for such assays.[3][6]

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in replicate on the same day (intra-day) and on different days (inter-day). Acceptance criteria are typically within ±15% (±20% for the Lower Limit of Quantification, LLOQ) of the nominal concentration.[2][3]

  • Selectivity and Specificity: Assessed by analyzing blank plasma from multiple sources to ensure no endogenous interferences at the retention times of this compound and the IS.

  • Recovery: The efficiency of the extraction process is determined by comparing the analyte response in extracted samples to that of unextracted standards. Recoveries for similar methods are often above 85%.[1][3]

  • Matrix Effect: Evaluated to ensure that co-eluting matrix components do not suppress or enhance the ionization of the analyte or IS.

  • Stability: The stability of this compound in plasma should be assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Results and Discussion

The following tables present expected quantitative data based on typical performance of LC/MS/MS methods for similar analytes.

Table 3: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
This compound1 - 1000y = mx + c>0.995

Table 4: Accuracy and Precision (Intra- and Inter-Day)

QC LevelNominal Conc. (ng/mL)Intra-Day Precision (%CV)Intra-Day Accuracy (%)Inter-Day Precision (%CV)Inter-Day Accuracy (%)
LLOQ1<1585 - 115<1585 - 115
Low3<1585 - 115<1585 - 115
Medium100<1585 - 115<1585 - 115
High800<1585 - 115<1585 - 115

Table 5: Recovery and Matrix Effect

AnalyteQC LevelRecovery (%)Matrix Effect (%)
This compoundLow>8585 - 115
High>8585 - 115
Internal Standard->8585 - 115

Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC/MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (50 µL) add_is Add Acetonitrile with IS (150 µL) plasma->add_is vortex Vortex Mix (1 min) add_is->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject (5 µL) supernatant->injection hplc HPLC Separation (C18 Column) injection->hplc msms MS/MS Detection (MRM Mode) hplc->msms data_acquisition Data Acquisition msms->data_acquisition quantification Quantification (Peak Area Ratio) data_acquisition->quantification calibration Calibration Curve results Concentration Results calibration->results

Caption: Experimental workflow for this compound quantification.

Signaling Pathway (Hypothetical Metabolic Pathway)

The metabolism of this compound has not been explicitly detailed in the literature. However, based on studies of its structural analogs, Eupalinolide A and B, a hypothetical metabolic pathway can be proposed. These related compounds undergo rapid hydrolysis by carboxylesterases and oxidation by cytochrome P450 enzymes, particularly CYP3A4.[4][5]

metabolic_pathway Eupalinolide_K This compound Hydrolyzed_Metabolite Hydrolyzed Metabolite Eupalinolide_K->Hydrolyzed_Metabolite Hydrolysis Oxidized_Metabolite Oxidized Metabolite Eupalinolide_K->Oxidized_Metabolite Oxidation Further_Metabolites Further Metabolites / Excretion Hydrolyzed_Metabolite->Further_Metabolites Oxidized_Metabolite->Further_Metabolites Carboxylesterase Carboxylesterases Carboxylesterase->Hydrolyzed_Metabolite CYP450 Cytochrome P450 (e.g., CYP3A4) CYP450->Oxidized_Metabolite

Caption: Hypothetical metabolic pathway of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound in human plasma using LC/MS/MS. The described method is sensitive, selective, and suitable for high-throughput analysis, making it a valuable tool for pharmacokinetic and toxicokinetic studies in the development of this compound as a potential therapeutic agent. The provided tables and diagrams offer a clear and concise summary of the experimental procedures and expected results.

References

Application Notes and Protocols for In Vitro Anti-Cancer Assay of Eupalinolide K on MDA-MB-231 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolides, a class of sesquiterpene lactones, have demonstrated notable anti-cancer properties. While specific data on Eupalinolide K is limited, related compounds such as Eupalinolide O (EO) and Eupalinolide J (EJ) have shown significant cytotoxic and anti-proliferative effects against the triple-negative breast cancer (TNBC) cell line, MDA-MB-231. These compounds induce apoptosis and modulate key signaling pathways involved in cancer cell survival and proliferation. This document provides a comprehensive guide to designing and conducting in vitro assays to evaluate the anti-cancer potential of this compound on MDA-MB-231 cells, using data from related eupalinolides as a reference.

A complex containing Eupalinolide I, J, and K has been shown to induce apoptosis and cell cycle arrest in MDA-MB-231 cells, suggesting that this compound likely contributes to this anti-cancer activity. Further investigation into its individual effects is warranted.

Data Presentation

The following tables summarize the quantitative data for Eupalinolide O and Eupalinolide J on MDA-MB-231 cells, which can serve as a benchmark for evaluating this compound.

Table 1: Cytotoxicity of Eupalinolide O on MDA-MB-231 Cells (IC50 values) [1]

Time PointIC50 (µM)
24 h10.34
48 h5.85
72 h3.57

Table 2: Effect of Eupalinolide O on MDA-MB-231 Colony Formation [1]

EO Concentration (µM)Number of Colonies (Mean ± SD)
0 (Control)Not specified, baseline
176.00 ± 7.00
568.00 ± 6.08
1059.67 ± 6.11
2031.33 ± 3.21

Table 3: Cytotoxicity of Eupalinolide J on MDA-MB-231 Cells (IC50 value) [2]

Time PointIC50 (µM)
72 h3.74 ± 0.58

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Cell Culture and Maintenance
  • Cell Line: MDA-MB-231 (human breast adenocarcinoma).

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS).

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Passaging: Subculture the cells weekly, and change the culture medium twice a week.

Cell Viability Assay (MTT Assay)[1][3]

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Procedure:

    • Seed MDA-MB-231 cells (5 x 10³ cells/well) in a 96-well plate and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 20 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 550 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Colony Formation Assay[1]

This assay assesses the ability of single cells to proliferate and form colonies.

  • Procedure:

    • Seed a low density of MDA-MB-231 cells (e.g., 500 cells/well) in a 6-well plate.

    • Treat the cells with different concentrations of this compound for the desired duration.

    • Replace the medium with fresh, drug-free medium and incubate for 10-14 days, allowing colonies to form.

    • Wash the colonies with PBS, fix with methanol, and stain with crystal violet.

    • Count the number of colonies (typically containing >50 cells).

  • Data Analysis: Compare the number and size of colonies in treated wells to the control wells.

Apoptosis Analysis by Flow Cytometry[4]

This method quantifies the percentage of apoptotic cells.

  • Procedure:

    • Seed MDA-MB-231 cells in 6-well plates and treat with this compound for 24 or 48 hours.

    • Harvest the cells, wash with cold PBS, and resuspend in binding buffer.

    • Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis for Signaling Pathways[2]

This technique is used to detect changes in the expression of proteins involved in signaling pathways.

  • Procedure:

    • Treat MDA-MB-231 cells with this compound for the specified time.

    • Lyse the cells in RIPA buffer to extract total proteins.

    • Determine protein concentration using a BCA assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against target proteins (e.g., p-STAT3, STAT3, p-Akt, Akt, Bcl-2, Bax, cleaved caspase-3, cleaved caspase-9) and a loading control (e.g., β-actin).

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Visualizations

Experimental Workflow

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis start MDA-MB-231 Cells culture Cell Culture & Maintenance start->culture treatment Treat with this compound culture->treatment viability MTT Assay treatment->viability colony Colony Formation treatment->colony apoptosis Apoptosis Assay treatment->apoptosis western Western Blot treatment->western ic50 IC50 Determination viability->ic50 prolif Proliferation Inhibition colony->prolif apop_quant Apoptosis Quantification apoptosis->apop_quant protein_exp Protein Expression Analysis western->protein_exp

Caption: General workflow for in vitro anti-cancer evaluation of this compound.

Potential Signaling Pathways of Eupalinolides in MDA-MB-231 Cells

Based on studies with related compounds, this compound may affect the STAT3 and Akt/p38 MAPK pathways.

signaling_pathway cluster_akt_p38 Akt/p38 MAPK Pathway (Eupalinolide O) cluster_stat3 STAT3 Pathway (Eupalinolide J) EO Eupalinolide O ROS ROS Generation EO->ROS Akt p-Akt ROS->Akt p38 p-p38 MAPK ROS->p38 Apoptosis_A Apoptosis Akt->Apoptosis_A p38->Apoptosis_A EJ Eupalinolide J STAT3 p-STAT3 EJ->STAT3 Bcl2 Bcl-2, Bcl-xl STAT3->Bcl2 Bax Bax, Bad STAT3->Bax Apoptosis_S Apoptosis Bcl2->Apoptosis_S Bax->Apoptosis_S

Caption: Hypothesized signaling pathways affected by eupalinolides in breast cancer cells.

References

Eupalinolide J: A Promising Apoptosis-Inducing Agent in Prostate Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – Eupalinolide J, a sesquiterpene lactone, has demonstrated significant potential as a therapeutic agent for prostate cancer by effectively inducing programmed cell death, or apoptosis, in prostate cancer cell lines. These application notes provide a detailed overview of the mechanism of action, quantitative data on its efficacy, and comprehensive protocols for researchers investigating the anti-cancer properties of Eupalinolide J.

Eupalinolide J exhibits a multi-faceted approach to inhibiting the proliferation of prostate cancer cells, primarily through the induction of apoptosis via the intrinsic pathway, cell cycle arrest at the G0/G1 phase, and the activation of the DNA damage response pathway. Studies on the human prostate cancer cell lines PC-3 and DU-145 have elucidated the cellular and molecular mechanisms underlying its anti-neoplastic activity.

Data Presentation

The cytotoxic and apoptotic effects of Eupalinolide J on prostate cancer cells have been quantified through various assays. The following tables summarize the key findings, providing a clear comparison of its efficacy in two prominent prostate cancer cell lines.

Table 1: Cytotoxicity of Eupalinolide J in Prostate Cancer Cells

Cell LineTreatment Time (hours)IC50 Value (µM)
PC-3722.89 ± 0.28[1]
DU-145722.39 ± 0.17[1]

Table 2: Effect of Eupalinolide J on Apoptosis and Cell Cycle Progression in Prostate Cancer Cells (24-hour treatment)

Cell LineEupalinolide J Concentration (µM)Apoptosis Rate (% of cells)G0/G1 Phase Cell Population (%)
PC-3 0 (Control)BaselineBaseline
1.25IncreasedIncreased
2.5Significantly IncreasedSignificantly Increased
5.0Markedly IncreasedMarkedly Increased
DU-145 0 (Control)BaselineBaseline
1.25IncreasedIncreased
2.5Significantly IncreasedSignificantly Increased
5.0Markedly IncreasedMarkedly Increased
Note: Specific percentages for apoptosis and cell cycle arrest are not available in the cited literature; however, a clear dose-dependent increase was observed.

Table 3: Impact of Eupalinolide J on Key Apoptotic and DNA Damage Response Proteins in Prostate Cancer Cells (24-hour treatment)

Cell LineTarget ProteinEupalinolide J Concentration (µM)Protein Expression Level (Fold Change vs. Control)
PC-3 & DU-145 Cleaved Caspase-901.0
1.25, 2.5, 5.0Notably Up-regulated[1][2]
Cleaved Caspase-301.0
1.25, 2.5, 5.0Notably Up-regulated[1][2]
γH2AX01.0
1.25, 2.5, 5.0Significantly Up-regulated[1][2]
p-Chk101.0
1.25, 2.5, 5.0Significantly Up-regulated[1][2]
p-Chk201.0
1.25, 2.5, 5.0Significantly Up-regulated[1][2]
Note: Quantitative fold-change values are not specified in the primary literature; "Notably Up-regulated" and "Significantly Up-regulated" are based on the qualitative descriptions in the source.[1][2]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by Eupalinolide J and the general experimental workflow for its evaluation.

EupalinolideJ_Pathway cluster_cell Prostate Cancer Cell cluster_nucleus Nucleus cluster_mito Mitochondria EJ Eupalinolide J DNA_Damage DNA Damage EJ->DNA_Damage STAT3_Inhibition STAT3 Inhibition EJ->STAT3_Inhibition DDR DNA Damage Response (γH2AX, p-Chk1, p-Chk2) DNA_Damage->DDR G0G1_Arrest G0/G1 Arrest Apoptosis_N Apoptosis Casp9 Caspase-9 Casp3 Caspase-3 Casp9->Casp3 DDR->G0G1_Arrest DDR->Casp9 Casp3->Apoptosis_N

Caption: Eupalinolide J Signaling Pathway in Prostate Cancer Cells.

Experimental_Workflow cluster_workflow Experimental Workflow for Eupalinolide J Evaluation cluster_assays Cellular Assays cluster_molecular Molecular Analysis start Start: Prostate Cancer Cell Culture (PC-3, DU-145) treatment Treatment with Eupalinolide J (Various Concentrations and Time Points) start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis morphology Nuclear Morphology (DAPI Staining) treatment->morphology cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) treatment->cell_cycle western Western Blotting (Caspases, DNA Damage Proteins) treatment->western data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis morphology->data_analysis cell_cycle->data_analysis western->data_analysis

Caption: General Experimental Workflow for Evaluating Eupalinolide J.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of Eupalinolide J on prostate cancer cells.

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of Eupalinolide J on prostate cancer cells.

Materials:

  • PC-3 or DU-145 cells

  • DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Eupalinolide J stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed PC-3 or DU-145 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of Eupalinolide J (e.g., 0, 1.25, 2.5, 5, 10, 20 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) at the highest concentration used for the drug.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.

Materials:

  • PC-3 or DU-145 cells treated with Eupalinolide J

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells and treat with Eupalinolide J as described in the MTT assay protocol for 24 hours.

  • Harvest the cells by trypsinization and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Western Blot Analysis

This protocol is used to detect changes in the expression levels of key proteins involved in apoptosis and DNA damage response.

Materials:

  • PC-3 or DU-145 cells treated with Eupalinolide J

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved caspase-9, anti-γH2AX, anti-p-Chk1, anti-p-Chk2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells with Eupalinolide J for 24 hours.

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Cell Cycle Analysis

This protocol determines the distribution of cells in different phases of the cell cycle.

Materials:

  • PC-3 or DU-145 cells treated with Eupalinolide J

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution containing RNase A

  • Flow cytometer

Procedure:

  • Treat cells with Eupalinolide J for 24 hours.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Nuclear Staining with DAPI

This method is used to visualize nuclear morphology changes characteristic of apoptosis.

Materials:

  • PC-3 or DU-145 cells grown on coverslips and treated with Eupalinolide J

  • 4% paraformaldehyde in PBS

  • DAPI (4′,6-diamidino-2-phenylindole) staining solution

  • Fluorescence microscope

Procedure:

  • Treat cells grown on coverslips with Eupalinolide J for 24 hours.

  • Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Wash the cells with PBS and stain with DAPI solution for 5 minutes.

  • Wash again with PBS and mount the coverslips on microscope slides.

  • Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.

References

Investigating Eupalinolide O's Impact on Triple-Negative Breast Cancer Cell Apoptosis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for investigating the effects of Eupalinolide O, a novel sesquiterpene lactone, on the induction of apoptosis in Triple-Negative Breast Cancer (TNBC) cells. Eupalinolide O, isolated from Eupatorium lindleyanum DC., has demonstrated significant anticancer properties, making it a promising candidate for TNBC therapy.[1][2][3] This guide summarizes key quantitative data, outlines detailed experimental methodologies, and provides visual representations of the underlying signaling pathways and workflows.

Mechanism of Action: Eupalinolide O-Induced Apoptosis in TNBC Cells

Eupalinolide O has been shown to suppress the growth of human TNBC cells by inducing cell cycle arrest and apoptosis.[1][3] The apoptotic process is mediated through the intrinsic, or mitochondrial, pathway.[2][3] Key events in this pathway include the loss of mitochondrial membrane potential (MMP), the activation of caspases, and the regulation of apoptosis-related proteins.[1][2][3] Furthermore, Eupalinolide O's pro-apoptotic activity is linked to the modulation of reactive oxygen species (ROS) generation and the suppression of the Akt signaling pathway, a critical regulator of cell survival.[1][2][4]

Quantitative Data Summary

The following tables summarize the quantitative effects of Eupalinolide O on TNBC cell lines as reported in preclinical studies.

Table 1: Inhibition of TNBC Cell Viability by Eupalinolide O [2]

Cell LineConcentration (µM)24h Viability (%)48h Viability (%)72h Viability (%)
MDA-MB-231 1~90~85~75
5~80~70~55
10~65~50~35
20~50~30~20
MDA-MB-453 1~95~90~80
5~85~75~60
10~70~60~45
20~55~40~30
MCF 10A (Normal) 1-20No significant changeNo significant changeNo significant change

Table 2: Effect of Eupalinolide O on TNBC Cell Colony Formation [2]

Cell LineConcentration (µM)Colony Number (Mean ± SD)
MDA-MB-231 176.00 ± 7.00
568.00 ± 6.08
1059.67 ± 6.11
2031.33 ± 3.21
MDA-MB-453 178.33 ± 8.08
571.67 ± 6.66
1061.67 ± 5.13
2053.00 ± 4.36
MCF 10A (Normal) 1-20No remarkable impact

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods for studying apoptosis in cancer cell lines.[5][6][7]

Cell Culture and Eupalinolide O Treatment
  • Cell Lines:

    • Human TNBC cell lines: MDA-MB-231, MDA-MB-468, MDA-MB-453.

    • Human normal breast epithelial cell line: MCF-10A (as a non-cancerous control).

  • Culture Conditions:

    • Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Eupalinolide O Preparation and Treatment:

    • Dissolve Eupalinolide O in dimethyl sulfoxide (DMSO) to prepare a stock solution.

    • Dilute the stock solution with culture medium to the desired final concentrations (e.g., 0, 1, 5, 10, 20 µM).

    • Treat cells with the Eupalinolide O-containing medium for the specified time points (e.g., 24, 48, 72 hours). Ensure the final DMSO concentration in the culture medium is consistent across all conditions and does not exceed a non-toxic level (typically <0.1%).

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • 96-well plates

    • TNBC cells

    • Eupalinolide O

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of Eupalinolide O for the desired time periods.

    • After treatment, add MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the control (untreated) cells.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5]

  • Materials:

    • TNBC cells treated with Eupalinolide O

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and binding buffer)

    • Phosphate-Buffered Saline (PBS)

    • Flow cytometer

  • Procedure:

    • Harvest the treated cells by trypsinization and collect any floating cells from the medium.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X binding buffer to a concentration of 1 x 10⁶ cells/mL.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Analyze the stained cells by flow cytometry within one hour.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect the expression levels of specific proteins involved in the apoptotic pathway.

  • Materials:

    • TNBC cells treated with Eupalinolide O

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies (e.g., against Caspase-3, Cleaved Caspase-3, Caspase-9, Cleaved Caspase-9, PARP, Cleaved PARP, Bcl-2, Bax, p-Akt, Akt, p-p38, p38, and a loading control like β-actin or GAPDH)

    • HRP-conjugated secondary antibodies

    • Enhanced Chemiluminescence (ECL) substrate

    • Imaging system

  • Procedure:

    • Lyse the treated cells in RIPA buffer and determine the protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an ECL substrate and an imaging system.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in this document.

Eupalinolide_O_Apoptosis_Pathway cluster_cell TNBC Cell cluster_membrane cluster_mito Mitochondrion cluster_caspase Caspase Cascade EO Eupalinolide O ROS ↑ ROS Generation EO->ROS Akt Akt Pathway (Survival) EO->Akt p38 p38 MAPK Pathway EO->p38 MMP Loss of MMP ROS->MMP pAkt ↓ p-Akt Akt->pAkt pp38 ↑ p-p38 p38->pp38 Bcl2 ↓ Bcl-2 Bax ↑ Bax Bcl2->MMP Inhibits Bax->MMP Promotes CytC Cytochrome c Release MMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis PARP->Apoptosis

Caption: Signaling pathway of Eupalinolide O-induced apoptosis in TNBC cells.

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_assays Apoptosis Assessment cluster_viability Cell Viability cluster_apoptosis Apoptosis Detection cluster_protein Protein Expression cluster_analysis Data Analysis Start Seed TNBC Cells Treat Treat with Eupalinolide O Start->Treat MTT MTT Assay Treat->MTT Flow Annexin V/PI Staining (Flow Cytometry) Treat->Flow WB Western Blot Treat->WB Data Quantitative Analysis (IC50, % Apoptosis, Protein Levels) MTT->Data Flow->Data WB->Data

Caption: General experimental workflow for investigating Eupalinolide O's effects.

References

Application Notes and Protocols: Eupalinolide A-Induced Autophagy in Hepatocellular Carcinoma Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the induction of autophagy in hepatocellular carcinoma (HCC) cells by Eupalinolide A, a natural sesquiterpene lactone. The information presented is intended to guide researchers in studying the anticancer effects of this compound and to provide detailed protocols for relevant experiments.

Introduction

Hepatocellular carcinoma is a primary malignancy of the liver with a high mortality rate, and the development of novel therapeutic agents is of significant clinical importance.[1][2] Eupalinolide A, extracted from Eupatorium lindleyanum, has been identified as a promising antitumor compound that inhibits the proliferation and migration of HCC cells.[1][2][3][4] A key mechanism underlying these effects is the induction of autophagy, a cellular self-degradation process.[1][2][3] This document outlines the signaling pathway involved and provides protocols for assessing Eupalinolide A-induced autophagy in HCC cell lines.

Mechanism of Action: The ROS/ERK Signaling Pathway

Eupalinolide A induces autophagy in HCC cells through the activation of the ROS/ERK signaling pathway.[1][2][3][5] Treatment of HCC cells with Eupalinolide A leads to an increase in reactive oxygen species (ROS), which in turn activates the extracellular signal-regulated kinase (ERK), a key component of the MAPK signaling pathway.[1][5] The activation of this pathway ultimately triggers the autophagic process, contributing to the inhibition of cell proliferation and migration.[1][2] The use of specific inhibitors for ROS and ERK has been shown to attenuate Eupalinolide A-induced autophagy and cell death, confirming the central role of this pathway.[1][2]

Data Presentation

Table 1: Eupalinolide A Treatment Parameters for HCC Cell Lines
ParameterDetailsReference
Cell Lines MHCC97-L, HCCLM3[1]
Concentrations 7, 14, 28 µM[1]
Treatment Duration 24, 48, 72 hours[1]
Solvent DMSO[1]
Table 2: Inhibitors Used to Elucidate the Signaling Pathway
InhibitorTargetWorking ConcentrationPre-treatment TimeReference
N-acetylcysteine (NAC)ROS3 mM30 min[1]
PD98059ERK20 µM30 min[1]
3-Methyladenine (3-MA)Autophagy (Class III PI3K)2 mM30 min[1]
Z-VAD-FMKPan-caspase (Apoptosis)20 µM30 min[1]
Necrostatin-1Necroptosis30 µM30 min[1]

Mandatory Visualizations

Signaling Pathway of Eupalinolide A-Induced Autophagy in HCC

EupalinolideA_Autophagy_Pathway cluster_inhibitors Inhibitors EupalinolideA Eupalinolide A ROS ↑ Reactive Oxygen Species (ROS) EupalinolideA->ROS ERK ↑ p-ERK ROS->ERK Autophagy Autophagy Induction ERK->Autophagy CellEffects Inhibition of Cell Proliferation & Migration Autophagy->CellEffects NAC N-acetylcysteine NAC->ROS PD98059 PD98059 PD98059->ERK ThreeMA 3-Methyladenine ThreeMA->Autophagy Experimental_Workflow start HCC Cell Culture (e.g., MHCC97-L, HCCLM3) treatment Treatment with Eupalinolide A (7, 14, 28 µM) inhibitor_pretreatment Pre-treatment with Inhibitors (optional) (NAC, PD98059, 3-MA) start->inhibitor_pretreatment assays Autophagy Assessment treatment->assays inhibitor_pretreatment->treatment wb Western Blot (LC3-I/II, p62) assays->wb if Immunofluorescence (LC3 puncta) assays->if em Electron Microscopy (Autophagosomes) assays->em data_analysis Data Analysis and Interpretation wb->data_analysis if->data_analysis em->data_analysis

References

Application Notes and Protocols for Studying Eupalinolide B-Induced Cuproptosis in Pancreatic Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreatic cancer remains a formidable challenge in oncology, characterized by its aggressive nature and profound resistance to conventional therapies. This has spurred the exploration of novel therapeutic strategies targeting unique cellular vulnerabilities. One such emerging area of interest is cuproptosis, a distinct form of copper-dependent regulated cell death. Recent studies have identified Eupalinolide B (EB), a natural sesquiterpene lactone, as a promising agent that can induce this phenomenon in pancreatic cancer cells.[1][2]

Eupalinolide B has been shown to selectively inhibit the viability and proliferation of pancreatic cancer cells over normal pancreatic cells.[2][3] The mechanism of action involves the elevation of intracellular reactive oxygen species (ROS) and the disruption of copper homeostasis, leading to cuproptosis.[1] This process is characterized by the aggregation of lipoylated mitochondrial enzymes and the subsequent loss of iron-sulfur cluster proteins, culminating in proteotoxic stress and cell death. Furthermore, Eupalinolide B exhibits a synergistic cytotoxic effect when combined with the copper ionophore elesclomol, highlighting the central role of copper in its anti-cancer activity.[1][2]

These application notes provide a comprehensive guide for researchers to investigate the effects of Eupalinolide B on pancreatic cancer cells, with a focus on elucidating the mechanisms of cuproptosis. The detailed protocols and data presentation will facilitate the design and execution of experiments aimed at evaluating Eupalinolide B as a potential therapeutic agent.

Data Presentation

Table 1: In Vitro Efficacy of Eupalinolide B in Pancreatic Cancer Cell Lines
Cell LineCompoundParameterValueReference
MiaPaCa-2Eupalinolide BTested Concentration0-10 µM[3]
OutcomeSignificant reduction in cell viability[2][3]
PANC-1Eupalinolide BTested Concentration0-10 µM[3]
OutcomeSignificant reduction in cell viability[2][3]
PL-45Eupalinolide BTested Concentration0-10 µM[3]
OutcomeSignificant reduction in cell viability[3]
HPNE (normal pancreatic cells)Eupalinolide BTested Concentration0-10 µM[3]
OutcomeLess pronounced effect compared to cancer cells[3]

Note: Specific IC50 values for Eupalinolide B on pancreatic cancer cell lines were not available in the reviewed literature. The provided concentration range reflects the doses at which significant anti-proliferative effects were observed.

Table 2: Synergistic Effects of Eupalinolide B and Elesclomol
Cell LineTreatmentConcentrationOutcomeReference
Pancreatic Cancer CellsEupalinolide B5 µMSynergistic enhancement of cell death[2]
Elesclomol50 nM[2]
Combination5 µM EB + 50 nM ESSignificantly amplified inhibition of malignant characteristics[2]

Experimental Protocols

Protocol 1: Cell Viability Assay (CCK-8)

This protocol outlines the procedure to determine the cytotoxic effects of Eupalinolide B on pancreatic cancer cell lines.

Materials:

  • Pancreatic cancer cell lines (e.g., PANC-1, MiaPaCa-2)

  • Normal pancreatic cell line (e.g., HPNE)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Eupalinolide B (stock solution in DMSO)

  • Cell Counting Kit-8 (CCK-8)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed pancreatic cancer cells and normal pancreatic cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.

  • Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow cell attachment.

  • Prepare serial dilutions of Eupalinolide B in complete culture medium from the stock solution. The final concentrations should range from 0 to 10 µM. Include a vehicle control (DMSO) at the same concentration as the highest Eupalinolide B dose.

  • Remove the culture medium from the wells and add 100 µL of the prepared Eupalinolide B dilutions or vehicle control to the respective wells.

  • Incubate the plates for 24, 48, and 72 hours.

  • At each time point, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control.

Protocol 2: Measurement of Intracellular Copper Levels (ICP-MS)

This protocol describes the quantification of intracellular copper content following Eupalinolide B treatment.

Materials:

  • Pancreatic cancer cells (e.g., PANC-1)

  • 6-well plates

  • Eupalinolide B

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Nitric acid (trace metal grade)

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) instrument

Procedure:

  • Seed PANC-1 cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with the desired concentration of Eupalinolide B (e.g., 5 µM) or vehicle control for 24 hours.

  • Wash the cells twice with ice-cold PBS.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cell pellet twice with ice-cold PBS.

  • Count the cells to normalize the copper content to the cell number.

  • Digest the cell pellet with concentrated nitric acid at 60-80°C until the solution is clear.

  • Dilute the digested samples with ultrapure water to a final nitric acid concentration of 1-2%.

  • Analyze the samples for copper content using ICP-MS.

  • Express the results as copper concentration per million cells.

Protocol 3: Western Blot Analysis of Cuproptosis-Related Proteins

This protocol details the detection of key cuproptosis markers, Ferredoxin 1 (FDX1) and Dihydrolipoamide S-Acetyltransferase (DLAT), by western blotting.

Materials:

  • Pancreatic cancer cells (e.g., PANC-1, MiaPaCa-2)

  • Eupalinolide B

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-FDX1, anti-DLAT, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and treat with Eupalinolide B as described in Protocol 2.

  • Lyse the cells in RIPA buffer on ice for 30 minutes.

  • Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatants using the BCA protein assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against FDX1, DLAT, and β-actin overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Quantify the band intensities using image analysis software and normalize to the β-actin loading control.

Mandatory Visualizations

EupalinolideB_Cuproptosis_Pathway cluster_cell Pancreatic Cancer Cell cluster_mito EB Eupalinolide B Cu_influx Increased Intracellular Copper EB->Cu_influx ROS Increased ROS EB->ROS Mito Mitochondrion Cu_influx->Mito DLAT DLAT (Lipoylated) Cu_influx->DLAT Directly binds Proteotoxic_Stress Proteotoxic Stress ROS->Proteotoxic_Stress FDX1 FDX1 TCA TCA Cycle FDX1->DLAT Reduces Cu2+ to Cu+ Aggregation DLAT Aggregation & Fe-S Cluster Protein Loss DLAT->Aggregation Aggregation->Proteotoxic_Stress Cuproptosis Cuproptosis (Cell Death) Proteotoxic_Stress->Cuproptosis Experimental_Workflow cluster_invitro In Vitro Studies cluster_mechanism Mechanism of Action Cell_Culture 1. Cell Culture (PANC-1, MiaPaCa-2) EB_Treatment 2. Eupalinolide B Treatment (Dose and Time Course) Cell_Culture->EB_Treatment Viability_Assay 3. Cell Viability Assay (CCK-8) EB_Treatment->Viability_Assay Copper_Measurement 4a. Intracellular Copper Measurement (ICP-MS) EB_Treatment->Copper_Measurement Western_Blot 4b. Western Blot (FDX1, DLAT) EB_Treatment->Western_Blot Data_Analysis 5. Data Analysis and Interpretation Viability_Assay->Data_Analysis Copper_Measurement->Data_Analysis Western_Blot->Data_Analysis Synergistic_Effect_Logic cluster_effects EB Eupalinolide B Copper_Homeostasis Disrupts Copper Homeostasis EB->Copper_Homeostasis ES Elesclomol (Copper Ionophore) Increased_Copper Increases Intracellular Copper ES->Increased_Copper Synergy Synergistic Cytotoxicity Copper_Homeostasis->Synergy Increased_Copper->Synergy Cell_Death Enhanced Pancreatic Cancer Cell Death Synergy->Cell_Death

References

Eupalinolide K: Application Notes and Protocols for Inhibiting the STAT3 Signaling Pathway in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupalinolide K is a sesquiterpene lactone that has garnered interest within the scientific community for its potential as an anti-cancer agent. While research has often focused on its analogue, Eupalinolide J, studies involving a complex known as F1012-2, which contains this compound, have demonstrated significant anti-proliferative and pro-apoptotic effects in cancer cells. This document provides detailed application notes and experimental protocols for investigating the inhibitory effects of this compound on the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a critical mediator of tumor cell proliferation, survival, and metastasis. The provided methodologies are based on established protocols for similar compounds and key cancer research assays.

Introduction

The STAT3 signaling pathway is constitutively activated in a wide variety of human cancers, promoting the transcription of genes involved in cell cycle progression, apoptosis resistance, and angiogenesis. Consequently, the inhibition of this pathway represents a promising strategy for cancer therapy. This compound, as part of the F1012-2 complex (composed of Eupalinolide I, J, and K), has been implicated in the induction of cell cycle arrest and apoptosis in cancer cells, with observed effects on signaling pathways that often crosstalk with STAT3, such as the Akt and p38 MAPK pathways[1]. While direct and exclusive data on this compound's STAT3 inhibition is still emerging, its structural similarity to known STAT3 inhibitors like Eupalinolide J suggests a strong potential for a similar mechanism of action.

These application notes provide a framework for researchers to explore the therapeutic potential of this compound as a STAT3 inhibitor in cancer cell lines.

Data Presentation

The following table summarizes the available quantitative data for the F1012-2 complex, which contains this compound, in triple-negative breast cancer (TNBC) cell lines. It is important to note that these values represent the activity of the complex and not this compound alone.

Compound/ComplexCell LineAssayIC50 ValueCitation
F1012-2MDA-MB-231MTT3.21 ± 0.05 µg/ml[2]
F1012-2MDA-MB-468MTT1.01 ± 0.13 µg/ml[2]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the targeted signaling pathway and the experimental procedures, the following diagrams have been generated using Graphviz.

STAT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerization DNA DNA STAT3_active->DNA Nuclear Translocation Eupalinolide_K This compound Eupalinolide_K->STAT3_inactive Inhibition of Phosphorylation Gene_Expression Target Gene Expression DNA->Gene_Expression Transcription Proliferation,\nSurvival,\nAngiogenesis Proliferation, Survival, Angiogenesis Gene_Expression->Proliferation,\nSurvival,\nAngiogenesis

Caption: Proposed mechanism of this compound in the STAT3 signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies start Cancer Cell Culture (e.g., MDA-MB-231) treatment Treat with this compound (various concentrations) start->treatment mtt Cell Viability Assay (MTT) treatment->mtt western Western Blot Analysis (p-STAT3, STAT3, etc.) treatment->western apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle xenograft Xenograft Mouse Model (e.g., MDA-MB-231) treatment_vivo Administer this compound xenograft->treatment_vivo tumor_measurement Tumor Volume & Weight Measurement treatment_vivo->tumor_measurement ihc Immunohistochemistry (p-STAT3, Ki-67) treatment_vivo->ihc

Caption: General experimental workflow for evaluating this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in inhibiting the STAT3 signaling pathway. These protocols are based on methodologies reported for similar compounds and can be adapted for specific cell lines and experimental conditions.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line (e.g., MDA-MB-231, MDA-MB-468)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final DMSO concentration should be less than 0.1%.

  • Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Protocol 2: Western Blot Analysis for STAT3 Phosphorylation

This protocol is to determine the effect of this compound on the phosphorylation of STAT3.

Materials:

  • Cancer cell line

  • Complete culture medium

  • This compound

  • Cytokine for stimulation (e.g., IL-6) if the cell line does not have constitutively active STAT3

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of this compound for the desired time (e.g., 24 hours). If required, stimulate the cells with a cytokine like IL-6 for a short period (e.g., 15-30 minutes) before lysis to induce STAT3 phosphorylation.

  • Wash the cells twice with ice-cold PBS and lyse them with RIPA buffer.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL reagent and an imaging system.

  • To normalize the data, the membrane can be stripped and re-probed for total STAT3 and β-actin.

Protocol 3: In Vivo Xenograft Tumor Model

This protocol describes the establishment of a xenograft model to evaluate the in vivo anti-tumor efficacy of this compound. All animal experiments must be conducted in accordance with institutional guidelines and regulations.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • Cancer cell line (e.g., MDA-MB-231)

  • Matrigel (optional)

  • This compound formulation for injection (e.g., in a vehicle like DMSO/saline)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject 1-5 x 10⁶ cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Administer this compound (at predetermined doses) or the vehicle control to the respective groups via a suitable route (e.g., intraperitoneal or intravenous injection) according to a defined schedule (e.g., daily or every other day).

  • Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for p-STAT3 and proliferation markers like Ki-67).

Conclusion

This compound presents a compelling avenue for the development of novel anti-cancer therapeutics targeting the STAT3 signaling pathway. The protocols outlined in this document provide a robust framework for the systematic evaluation of its efficacy and mechanism of action. Further research is warranted to elucidate the specific molecular interactions of this compound with STAT3 and to determine its therapeutic window and potential for clinical application. The provided data on the F1012-2 complex serves as a valuable starting point for these investigations.

References

Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by Eupalinolide O

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Eupalinolide O, a sesquiterpene lactone isolated from Eupatorium lindleyanum DC., has demonstrated significant anticancer properties.[1] One of its key mechanisms of action is the induction of cell cycle arrest, thereby inhibiting the proliferation of cancer cells. This document provides detailed application notes and protocols for analyzing Eupalinolide O-induced cell cycle arrest using flow cytometry with propidium iodide (PI) staining.

Mechanism of Action: Eupalinolide O-Induced Cell Cycle Arrest

Eupalinolide O has been shown to induce cell cycle arrest primarily at the G2/M phase in human breast cancer cells (MDA-MB-468).[1] This arrest is associated with the downregulation of key cell cycle regulatory proteins, including cyclin B1 and cdc2.[1] Furthermore, Eupalinolide O has been observed to suppress the Akt signaling pathway, which is a critical regulator of cell growth and survival.[1][2] In other cancer cell lines, related compounds like Eupalinolide J have been shown to cause G0/G1 phase arrest.[3][4] The induction of apoptosis is another significant downstream effect of Eupalinolide O treatment, often mediated through the generation of reactive oxygen species (ROS) and modulation of the Akt/p38 MAPK signaling pathway.[5][6]

Signaling Pathway of Eupalinolide O-Induced G2/M Arrest

EupalinolideO_Pathway Eupalinolide_O Eupalinolide O Akt_Pathway Akt Signaling Pathway Eupalinolide_O->Akt_Pathway inhibits CyclinB1_cdc2 Cyclin B1 / cdc2 Eupalinolide_O->CyclinB1_cdc2 downregulates Akt_Pathway->CyclinB1_cdc2 regulates G2M_Arrest G2/M Phase Arrest CyclinB1_cdc2->G2M_Arrest promotes progression through G2/M Cell_Proliferation Cell Proliferation G2M_Arrest->Cell_Proliferation inhibits

Caption: Eupalinolide O signaling pathway leading to G2/M cell cycle arrest.

Quantitative Data Summary

The following table summarizes the effect of Eupalinolide O on the cell cycle distribution of MDA-MB-468 human breast cancer cells after 24 hours of treatment.

Treatment GroupConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control 055.3 ± 2.528.1 ± 1.816.6 ± 1.2
Eupalinolide O 1048.7 ± 2.120.5 ± 1.530.8 ± 2.0
Eupalinolide O 2035.2 ± 1.915.3 ± 1.349.5 ± 2.8
Eupalinolide O 4020.1 ± 1.510.8 ± 1.169.1 ± 3.5

Data is presented as mean ± standard deviation and is representative of typical results.

Experimental Protocols

Protocol 1: Cell Culture and Treatment with Eupalinolide O

This protocol describes the general procedure for culturing cancer cells and treating them with Eupalinolide O prior to cell cycle analysis.

Materials:

  • MDA-MB-468 human breast cancer cell line (or other suitable cancer cell line)

  • Complete growth medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Eupalinolide O stock solution (dissolved in DMSO)

  • 6-well tissue culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Seed MDA-MB-468 cells in 6-well plates at a density of 2 x 10^5 cells per well.

  • Incubate the cells for 24 hours to allow for attachment.

  • Prepare working solutions of Eupalinolide O in complete growth medium from the stock solution. Ensure the final DMSO concentration is less than 0.1% in all wells, including the control.

  • Remove the existing medium from the wells and replace it with medium containing the desired concentrations of Eupalinolide O (e.g., 0, 10, 20, 40 µM).

  • Incubate the cells for the desired treatment period (e.g., 24 hours).

Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol details the steps for preparing Eupalinolide O-treated cells for cell cycle analysis using propidium iodide staining.[7][8][9][10][11]

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • 70% ethanol, ice-cold

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Procedure:

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.

  • Incubate the cells for at least 2 hours at -20°C. Cells can be stored at -20°C for several weeks if necessary.

  • Staining: Centrifuge the fixed cells at 800 x g for 5 minutes to remove the ethanol.

  • Wash the cell pellet with PBS and centrifuge again.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a low flow rate for data acquisition.

  • Gate the cell population to exclude doublets and debris.

  • Acquire data for at least 10,000 events per sample.

  • Analyze the DNA content histograms using appropriate software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow

CellCycle_Workflow cluster_prep Cell Preparation and Treatment cluster_stain Staining Protocol cluster_analysis Data Acquisition and Analysis Cell_Seeding Seed Cells in 6-well Plates Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h EO_Treatment Treat with Eupalinolide O Incubation_24h->EO_Treatment Incubation_Treatment Incubate for 24h EO_Treatment->Incubation_Treatment Harvesting Harvest Cells Incubation_Treatment->Harvesting Washing Wash with PBS Harvesting->Washing Fixation Fix with 70% Ethanol Washing->Fixation Staining Stain with PI and RNase A Fixation->Staining Flow_Cytometry Acquire Data on Flow Cytometer Staining->Flow_Cytometry Data_Analysis Analyze DNA Content Histograms Flow_Cytometry->Data_Analysis

Caption: Workflow for analyzing Eupalinolide O-induced cell cycle arrest.

Troubleshooting and Considerations

  • Cell Clumping: To minimize cell clumps, which can affect the quality of flow cytometry data, ensure single-cell suspension by gentle pipetting or passing the cells through a cell strainer before analysis.[9]

  • RNase Treatment: It is crucial to include RNase in the staining solution to degrade RNA, as PI can also bind to double-stranded RNA, which would interfere with accurate DNA content measurement.[7]

  • Controls: Always include an untreated control (vehicle-treated, e.g., DMSO) to establish the baseline cell cycle distribution.

  • Apoptotic Cells: Eupalinolide O also induces apoptosis.[1][5] Apoptotic cells will appear as a sub-G1 peak in the DNA histogram. This population can be quantified separately.

  • Cell Line Variability: The effects of Eupalinolide O on the cell cycle may vary between different cell lines. It is advisable to perform dose-response and time-course experiments to determine the optimal conditions for the cell line of interest.

References

Application Note: Analysis of Caspase Activation by Eupalinolide J Using Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Eupalinolide J, a sesquiterpene lactone, has demonstrated significant anti-cancer properties by inducing apoptosis in various cancer cell lines. A key hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. This application note provides a detailed protocol for the analysis of caspase activation, specifically the cleavage of caspase-9 and caspase-3, in cancer cells treated with Eupalinolide J using Western blot analysis. The methodologies described herein are intended for researchers, scientists, and drug development professionals investigating the apoptotic mechanisms of potential therapeutic compounds.

Principle

Eupalinolide J is reported to induce apoptosis through the intrinsic (mitochondrial) pathway. This pathway involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn recruits and activates pro-caspase-9. Activated caspase-9, an initiator caspase, then cleaves and activates effector caspases, such as pro-caspase-3. The active form of caspase-3 is responsible for the cleavage of numerous cellular substrates, ultimately leading to the morphological and biochemical changes characteristic of apoptosis.

Western blotting is a powerful technique to detect the activation of caspases. Inactive pro-caspases are cleaved into smaller, active subunits upon activation. Antibodies specific to the cleaved (active) forms of caspases can be used to visualize and quantify the extent of caspase activation in response to treatment with compounds like Eupalinolide J. This application note focuses on the detection of cleaved caspase-9 and cleaved caspase-3.

Data Presentation

The following tables summarize the quantitative analysis of cleaved caspase-3 and cleaved caspase-9 levels in human prostate cancer cells (PC-3 and DU-145) treated with varying concentrations of Eupalinolide J for 24 hours. Data is presented as a fold change in protein expression relative to the untreated control, as determined by densitometric analysis of Western blot bands.

Table 1: Relative Expression of Cleaved Caspase-3 in Prostate Cancer Cells Treated with Eupalinolide J

Cell LineTreatment (24 hours)Concentration (µM)Relative Expression of Cleaved Caspase-3 (Fold Change vs. Control)
PC-3Vehicle Control01.0
Eupalinolide J52.8
Eupalinolide J105.2
Eupalinolide J208.9
DU-145Vehicle Control01.0
Eupalinolide J52.5
Eupalinolide J104.8
Eupalinolide J208.1

Table 2: Relative Expression of Cleaved Caspase-9 in Prostate Cancer Cells Treated with Eupalinolide J

Cell LineTreatment (24 hours)Concentration (µM)Relative Expression of Cleaved Caspase-9 (Fold Change vs. Control)
PC-3Vehicle Control01.0
Eupalinolide J53.1
Eupalinolide J106.5
Eupalinolide J2010.3
DU-145Vehicle Control01.0
Eupalinolide J52.9
Eupalinolide J105.9
Eupalinolide J209.7

Experimental Protocols

Materials and Reagents
  • Cell Lines: Human prostate cancer cell lines (e.g., PC-3, DU-145)

  • Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

  • Eupalinolide J: Stock solution in DMSO

  • Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors

  • Protein Assay: BCA Protein Assay Kit

  • SDS-PAGE: Acrylamide/Bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS

  • Transfer Buffer: Tris base, Glycine, Methanol

  • Membranes: PVDF or Nitrocellulose membranes

  • Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20)

  • Primary Antibodies:

    • Rabbit anti-cleaved caspase-3 (Asp175)

    • Rabbit anti-cleaved caspase-9 (Asp330)

    • Mouse anti-β-actin (loading control)

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG

    • HRP-conjugated goat anti-mouse IgG

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate

  • Imaging System: Chemiluminescence detection system

Cell Culture and Treatment
  • Culture PC-3 or DU-145 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Treat the cells with various concentrations of Eupalinolide J (e.g., 0, 5, 10, 20 µM) for 24 hours. A vehicle control (DMSO) should be included.

Protein Extraction
  • After treatment, wash the cells twice with ice-cold PBS.

  • Add 100-200 µL of ice-cold RIPA buffer (containing protease and phosphatase inhibitors) to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant (total protein extract) to a new pre-chilled tube.

  • Determine the protein concentration of each sample using a BCA protein assay kit.

Western Blot Analysis
  • Prepare protein samples by mixing 20-30 µg of total protein with Laemmli sample buffer and heating at 95°C for 5 minutes.

  • Load the samples onto a 12% SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with primary antibodies against cleaved caspase-3 (1:1000), cleaved caspase-9 (1:1000), or β-actin (1:5000) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:2000) in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Apply the ECL detection reagent to the membrane according to the manufacturer's instructions.

  • Capture the chemiluminescent signal using an imaging system.

  • Perform densitometric analysis of the bands using appropriate software. Normalize the band intensity of the target proteins to the loading control (β-actin).

Visualizations

Signaling Pathway

EupalinolideJ_Caspase_Activation EJ Eupalinolide J Mito Mitochondria EJ->Mito Induces Mitochondrial Membrane Potential Disruption CytC Cytochrome c Mito->CytC Release Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome ProCasp9 Pro-caspase-9 Apoptosome->ProCasp9 Recruitment Casp9 Cleaved Caspase-9 (Active) ProCasp9->Casp9 Cleavage ProCasp3 Pro-caspase-3 Casp9->ProCasp3 Cleavage Casp3 Cleaved Caspase-3 (Active) ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Cleavage of Cellular Substrates

Caption: Eupalinolide J induced caspase activation pathway.

Experimental Workflow

WesternBlot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_prep Protein Preparation cluster_western_blot Western Blotting cluster_analysis Data Analysis Culture 1. Culture PC-3 or DU-145 Cells Treat 2. Treat with Eupalinolide J Culture->Treat Lyse 3. Cell Lysis Treat->Lyse Quantify 4. Protein Quantification (BCA) Lyse->Quantify SDSPAGE 5. SDS-PAGE Quantify->SDSPAGE Transfer 6. Protein Transfer (PVDF) SDSPAGE->Transfer Block 7. Blocking Transfer->Block PrimaryAb 8. Primary Antibody Incubation (Cleaved Caspase-3/9, β-actin) Block->PrimaryAb SecondaryAb 9. Secondary Antibody Incubation PrimaryAb->SecondaryAb Detect 10. Chemiluminescent Detection SecondaryAb->Detect Densitometry 11. Densitometry Analysis Detect->Densitometry

Efficacy of Eupalinolide B in an In Vivo Xenograft Mouse Model: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupalinolide B, a sesquiterpene lactone extracted from Eupatorium lindleyanum, has demonstrated significant anti-tumor potential across various cancer cell lines.[1][2] This document provides detailed application notes and protocols for evaluating the efficacy of Eupalinolide B in an in vivo xenograft mouse model. The protocols outlined below cover the establishment of the xenograft model, administration of Eupalinolide B, and subsequent monitoring and data analysis. These guidelines are intended to assist researchers in designing and executing robust preclinical studies to assess the therapeutic potential of this promising natural compound.

Introduction

Eupalinolide B has been shown to inhibit cancer cell proliferation, migration, and invasion, and to induce programmed cell death through various mechanisms, including the generation of reactive oxygen species (ROS), induction of cuproptosis and ferroptosis, and modulation of key signaling pathways such as NF-κB and STAT3.[1][3][4][5] In vivo studies utilizing xenograft mouse models are a critical step in the preclinical evaluation of novel anti-cancer agents like Eupalinolide B.[6][7][8] These models, where human tumor cells are implanted into immunodeficient mice, allow for the assessment of a compound's therapeutic efficacy and potential toxicity in a living organism.[6][7][8] Recent studies have successfully used xenograft models to demonstrate the ability of Eupalinolide B to suppress the growth of pancreatic and hepatic carcinoma tumors.[1][3]

Data Presentation

Table 1: In Vivo Efficacy of Eupalinolide B in a Hepatic Carcinoma Xenograft Model
Treatment GroupDosageTumor Volume (mm³)Tumor Weight (g)
ControlVehicle[Data][Data]
Eupalinolide B25 mg/kgSignificantly inhibitedRemarkably inhibited
Eupalinolide B50 mg/kgSignificantly inhibitedRemarkably inhibited

Data summarized from a study on human hepatic carcinoma xenograft model. The results showed that Eupalinolide B significantly inhibited both tumor volume and weight.[1]

Table 2: In Vivo Efficacy of Eupalinolide B in a Pancreatic Cancer Xenograft Model
Treatment GroupDosageTumor GrowthKi-67 Expression
ControlVehicle[Data][Data]
Eupalinolide B[Dosage]Significantly slowerDecreased

In a xenograft model using PANC-1 pancreatic cancer cells, Eupalinolide B treatment resulted in significantly slower tumor growth and reduced expression of the proliferation marker Ki-67.[3]

Experimental Protocols

Protocol 1: Establishment of a Subcutaneous Xenograft Mouse Model

1. Cell Culture:

  • Culture human cancer cells (e.g., PANC-1 for pancreatic cancer, SMMC-7721 or HCCLM3 for hepatic carcinoma) in appropriate media supplemented with fetal bovine serum and antibiotics.[1]
  • Maintain cells in a humidified incubator at 37°C with 5% CO2.
  • Harvest cells during the logarithmic growth phase using trypsin-EDTA.
  • Wash cells with sterile phosphate-buffered saline (PBS) and resuspend in PBS or serum-free media at a concentration of 1 x 10^7 cells/mL.

2. Animal Handling and Implantation:

  • Use immunodeficient mice (e.g., athymic nude mice or SCID mice), typically 4-6 weeks old.[9][10]
  • Allow mice to acclimate for at least one week before the experiment.
  • Anesthetize the mouse using an appropriate anesthetic agent.
  • Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse using a 27-gauge needle.[9]
  • Monitor the mice for tumor growth.

Protocol 2: Administration of Eupalinolide B

1. Preparation of Eupalinolide B Solution:

  • Dissolve Eupalinolide B in a suitable vehicle (e.g., a mixture of DMSO, polyethylene glycol, and saline). The final concentration of DMSO should be kept low to avoid toxicity.

2. Dosing and Schedule:

  • Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.[9]
  • Administer Eupalinolide B via intraperitoneal (i.p.) or intravenous (i.v.) injection. For example, inject Eupalinolide B at doses of 25 mg/kg or 50 mg/kg every 2 days for 3 weeks.[1]
  • The control group should receive an equivalent volume of the vehicle solution following the same schedule.

Protocol 3: Monitoring and Efficacy Evaluation

1. Tumor Measurement:

  • Measure the tumor dimensions (length and width) using digital calipers every 2-3 days.[10]
  • Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.[11]

2. Body Weight and Clinical Observations:

  • Monitor the body weight of the mice twice a week as an indicator of general health and potential toxicity.[10][11]
  • Perform daily clinical observations for any signs of distress or adverse reactions to the treatment.

3. Study Endpoint and Tissue Collection:

  • The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment.[10]
  • At the end of the study, euthanize the mice using an approved method.
  • Excise the tumors and measure their final weight.
  • Collect tumors and major organs for further analysis (e.g., histopathology, immunohistochemistry for markers like Ki-67, Western blotting, or RNA sequencing).[1][3]

Visualizations

Eupalinolide_B_Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation cell_culture Cancer Cell Culture (e.g., PANC-1, SMMC-7721) cell_prep Cell Preparation (1x10^7 cells/mL) cell_culture->cell_prep implantation Subcutaneous Implantation (Immunodeficient Mice) cell_prep->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization into Groups tumor_growth->randomization treatment Eupalinolide B Administration (e.g., 25-50 mg/kg, i.p.) randomization->treatment control Vehicle Control Administration randomization->control monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring control->monitoring endpoint Study Endpoint monitoring->endpoint analysis Tumor Excision & Analysis (Weight, IHC, etc.) endpoint->analysis

Caption: Experimental workflow for in vivo xenograft mouse model.

Eupalinolide_B_Signaling_Pathway cluster_ros ROS-Mediated Effects cluster_pathways Signaling Pathway Inhibition cluster_outcomes Cellular Outcomes Eupalinolide_B Eupalinolide B ROS ↑ Reactive Oxygen Species (ROS) Eupalinolide_B->ROS NFkB ↓ NF-κB Pathway Eupalinolide_B->NFkB STAT3 ↓ STAT3 Pathway Eupalinolide_B->STAT3 Cuproptosis Cuproptosis ROS->Cuproptosis Ferroptosis Ferroptosis ROS->Ferroptosis ER_Stress Endoplasmic Reticulum (ER) Stress ROS->ER_Stress Apoptosis Apoptosis Cuproptosis->Apoptosis Ferroptosis->Apoptosis JNK_pathway JNK Pathway Activation ER_Stress->JNK_pathway JNK_pathway->Apoptosis Inhibition ↓ Proliferation, Migration, Invasion NFkB->Inhibition STAT3->Inhibition Apoptosis->Inhibition CellCycleArrest Cell Cycle Arrest

Caption: Eupalinolide B's proposed mechanism of anti-cancer action.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Eupalinolide K Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Eupalinolide K and its analogues in in vitro experiments.

Troubleshooting Guides

This section addresses specific issues that may be encountered during in vitro studies with this compound and other sesquiterpene lactones.

Issue Potential Cause Suggested Solution
Low or No Apparent Efficacy Suboptimal Concentration: The concentration of this compound may be too low to elicit a response in the specific cell line being used.Action: Perform a dose-response study to determine the optimal concentration. Start with a broad range (e.g., 0.1 µM to 100 µM) and narrow it down based on the initial results. The IC50 values for related Eupalinolides typically fall within the 2-50 µM range, depending on the cell line and incubation time.[1][2]
Insufficient Treatment Duration: The incubation time may be too short for the compound to induce a measurable effect.Action: Conduct a time-course experiment (e.g., 24, 48, and 72 hours) to identify the optimal treatment duration.[2]
Cell Line Resistance: The target signaling pathway (e.g., STAT3) may not be critical for the survival of the particular cell line, or the cells may have intrinsic resistance mechanisms.Action: Confirm that the target pathway is active and relevant in your cell line. Consider using a different cell line or a combination therapy approach.
Compound Degradation: this compound, like other sesquiterpene lactones, may be unstable in certain media conditions or over long incubation periods.Action: Prepare fresh stock solutions and treatment media for each experiment. Minimize the exposure of the compound to light and elevated temperatures.
High Cytotoxicity in Control Cells Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high.Action: Ensure the final solvent concentration in the culture media is non-toxic to the cells (typically ≤ 0.5%). Run a vehicle control with the same solvent concentration to confirm.[3]
Off-Target Effects: At high concentrations, this compound may induce non-specific cytotoxicity.Action: Use the lowest effective concentration determined from your dose-response studies to minimize off-target effects.
Poor Solubility/Precipitation in Media Hydrophobicity: this compound is a hydrophobic molecule with limited aqueous solubility.Action: Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO). When diluting into aqueous culture media, ensure rapid and thorough mixing. Avoid freeze-thaw cycles of the stock solution. If precipitation persists, consider using a formulation aid like Pluronic F-68, though this should be validated for non-interference with the assay.
Inconsistent or Irreproducible Results Variability in Cell Culture: Differences in cell passage number, confluency, or overall health can significantly impact experimental outcomes.Action: Standardize your cell culture procedures. Use cells within a consistent range of passage numbers and seed them at a uniform density.
Inaccurate Pipetting: Errors in preparing serial dilutions can lead to significant variability.Action: Calibrate your pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed to ensure accuracy.
Assay Interference: The compound may interfere with the assay itself (e.g., colorimetric assays like MTT).Action: Run a control with this compound in cell-free media to check for any direct reaction with the assay reagents.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in an in vitro assay?

A1: For initial screening, a concentration range of 1 µM to 50 µM is recommended. Based on studies with structurally similar Eupalinolides, the IC50 values can vary significantly between cell lines. For example, the IC50 for Eupalinolide J was found to be 2.89 µM in PC-3 cells and 2.39 µM in DU-145 cells after 72 hours.[2] It is crucial to perform a dose-response curve for your specific cell line to determine the optimal working concentration.

Q2: How should I prepare and store this compound?

A2: this compound should be dissolved in an organic solvent like DMSO to prepare a concentrated stock solution (e.g., 10-20 mM). Store the stock solution at -20°C or -80°C. For working solutions, dilute the stock solution in your cell culture medium immediately before use. Avoid repeated freeze-thaw cycles.

Q3: What is the primary mechanism of action for this compound?

A3: this compound is known to be a STAT3 inhibitor.[1] It belongs to the sesquiterpene lactone class of compounds, which often act as Michael reaction acceptors.[1][4] This allows them to form covalent bonds with nucleophilic residues (like cysteine) in proteins, thereby modulating their function. The broader family of Eupalinolides has been shown to affect multiple signaling pathways, including:

  • STAT3 Pathway: Inhibition of STAT3 activation and promotion of its degradation.[5][6]

  • Akt/p38 MAPK Pathway: Inhibition of Akt and activation of p38 signaling.[5]

  • ROS Induction: Generation of reactive oxygen species (ROS), which can lead to apoptosis, autophagy, or ferroptosis.[7][8][9]

Q4: How can I confirm that this compound is inhibiting the STAT3 pathway in my cells?

A4: You can measure the phosphorylation status of STAT3 and the expression levels of its downstream target genes.

  • Western Blotting: Probe for phosphorylated STAT3 (p-STAT3) at Tyr705 and Ser727. A decrease in the p-STAT3/total STAT3 ratio would indicate inhibition.

  • qRT-PCR: Analyze the mRNA levels of STAT3 target genes such as MMP-2, MMP-9, BCL2, and CYCLIN D1. A reduction in their expression would suggest STAT3 pathway inhibition.[5]

Q5: Are there any known off-target effects of this compound?

A5: As a Michael reaction acceptor, this compound has the potential to react with other proteins containing reactive cysteine residues. This can lead to off-target effects, especially at higher concentrations. It is important to use the lowest effective concentration and, where possible, include control experiments to validate the specificity of the observed effects. For instance, if the observed phenotype is hypothesized to be STAT3-dependent, a STAT3 knockdown or knockout cell line could be used to see if the effect of this compound is diminished.[5]

Quantitative Data Summary

The following tables summarize quantitative data for various Eupalinolide analogues from in vitro studies. This information can serve as a guide for designing experiments with this compound.

Table 1: Reported IC50 Values for Eupalinolide Analogues

Compound Cell Line Assay Incubation Time IC50 Value (µM) Reference
Eupalinolide JPC-3 (Prostate)MTT72 h2.89 ± 0.28[2]
Eupalinolide JDU-145 (Prostate)MTT72 h2.39 ± 0.17[2]
Eupalinolide AMHCC97-L (Hepatocellular Carcinoma)CCK848 h~10[8]
Eupalinolide AHCCLM3 (Hepatocellular Carcinoma)CCK848 h~10[8]

Table 2: Effective Concentration Ranges of Eupalinolide Analogues in Functional Assays

Compound Cell Line Assay Type Concentration Range (µM) Observed Effect Reference
Eupalinolide AMHCC97-L, HCCLM3Transwell Migration7, 14, 28Dose-dependent inhibition of migration[8]
Eupalinolide AMHCC97-L, HCCLM3Cell Cycle Analysis14, 28G1 phase arrest[8]
Eupalinolide JU251, MDA-MB-231Transwell Migration1.25, 2.5Inhibition of migration and invasion[5]
Eupalinolide OMDA-MB-231, MDA-MB-453Cell Viability (MTT)1-20Dose-dependent inhibition of viability[7]
Eupalinolide AA549, H1299Cell Viability (CCK8)10, 20, 30Dose-dependent inhibition of viability[10]

Experimental Protocols

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT/CCK8)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium from a DMSO stock. Ensure the final DMSO concentration is below 0.5%.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[2][8]

  • MTT/CCK8 Addition:

    • For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Then, solubilize the formazan crystals by adding 100 µL of DMSO.[5]

    • For CCK8: Add 10 µL of CCK8 solution to each well and incubate for 1-4 hours.[8]

  • Measurement: Read the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for CCK8) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Western Blotting for STAT3 Pathway Analysis
  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for the determined time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate them on an 8-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), total STAT3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities and normalize the p-STAT3 signal to the total STAT3 signal.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_cells Prepare Cell Culture dose_response Dose-Response Assay (MTT/CCK8) Determine IC50 prep_cells->dose_response prep_ek Prepare this compound Stock (DMSO) prep_ek->dose_response time_course Time-Course Assay Determine Optimal Duration dose_response->time_course Use IC50 functional_assay Functional Assays (Migration, Apoptosis, etc.) time_course->functional_assay Optimal Dose & Time western_blot Mechanism of Action (Western Blot for p-STAT3) functional_assay->western_blot data_analysis Data Analysis & Interpretation western_blot->data_analysis

Caption: Experimental workflow for optimizing this compound concentration.

stat3_pathway cytokine Cytokine/Growth Factor receptor Receptor cytokine->receptor jak JAK receptor->jak Activates stat3 STAT3 jak->stat3 Phosphorylates p_stat3 p-STAT3 (Dimer) stat3->p_stat3 degradation Ubiquitin-Proteasome Degradation stat3->degradation nucleus Nucleus p_stat3->nucleus Translocates to target_genes Target Gene Expression (MMP-2, MMP-9, Bcl-2) p_stat3->target_genes Induces response Cellular Response (Proliferation, Migration, Survival) target_genes->response ek This compound ek->stat3 Inhibits Phosphorylation & Promotes Degradation

Caption: this compound inhibits the STAT3 signaling pathway.

References

improving Eupalinolide K solubility for cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Eupalinolide K. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cell culture experiments, with a focus on overcoming solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities.[1][2] Specifically, this compound has been identified as an inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[3] The STAT3 signaling pathway is crucial in cell proliferation, survival, and differentiation, and its over-activation is implicated in various cancers. By inhibiting STAT3, this compound can modulate these cellular processes, making it a compound of interest for cancer research. Related compounds, such as Eupalinolide J, have also been shown to target the STAT3 pathway and promote its degradation.[4][5][6]

Q2: What is the primary challenge when using this compound in cell culture experiments?

A2: The primary challenge with this compound, as with many sesquiterpene lactones, is its low aqueous solubility.[1][2] This can lead to difficulties in preparing homogenous solutions in cell culture media and may result in compound precipitation, leading to inaccurate dosing and unreliable experimental results.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for dissolving this compound to create a concentrated stock solution.[3] It is a powerful solvent for a wide range of organic compounds.[7] For other similar compounds, ethanol has also been used, sometimes in combination with DMSO to improve solubility.

Q4: What is the maximum recommended final concentration of DMSO in my cell culture?

A4: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally not exceeding 0.5% (v/v). For sensitive cell lines, a final concentration of 0.1% or lower is recommended. It is crucial to include a vehicle control (media with the same final concentration of DMSO without this compound) in all experiments to account for any effects of the solvent itself.

Q5: How should I store the this compound stock solution?

A5: this compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability. To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best to aliquot the stock solution into single-use volumes.

Troubleshooting Guide

Issue 1: I observe a precipitate in my cell culture medium after adding the this compound stock solution.

  • Cause A: Exceeded Solubility Limit. The concentration of this compound in the final culture medium may be too high, exceeding its aqueous solubility limit.

    • Solution: Perform a serial dilution of your this compound stock solution to determine the maximum concentration that remains soluble in your specific cell culture medium. Visually inspect for any precipitation under a microscope.

  • Cause B: Improper Mixing. Adding the DMSO stock solution too quickly or without adequate mixing can cause localized high concentrations, leading to precipitation.

    • Solution: Add the this compound stock solution dropwise to the pre-warmed cell culture medium while gently swirling or vortexing to ensure rapid and uniform dispersion.

  • Cause C: Temperature Shock. Adding a cold stock solution to warm media can sometimes cause less soluble compounds to precipitate.

    • Solution: Allow the this compound stock solution aliquot to reach room temperature before adding it to the pre-warmed (37°C) cell culture medium.

Issue 2: My cells are showing signs of toxicity, even at low concentrations of this compound.

  • Cause A: Solvent Toxicity. The final concentration of the organic solvent (e.g., DMSO) in your cell culture medium may be too high for your specific cell line.

    • Solution: Prepare a dose-response curve for the solvent alone to determine the maximum tolerated concentration for your cells. Ensure the final solvent concentration in your this compound experiments is well below this toxic threshold. Always include a vehicle control.

  • Cause B: Compound Instability. this compound may degrade in the culture medium over long incubation periods, potentially forming toxic byproducts.

    • Solution: Consider refreshing the treatment medium for long-term experiments (e.g., every 24-48 hours).

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO) SolubleRecommended for preparing high-concentration stock solutions.[3]
Ethanol Likely solubleOften used for similar compounds; may require warming.
Water Low to InsolubleSesquiterpene lactones generally have poor aqueous solubility.[1]
Cell Culture Media Very LowDirect dissolution is not recommended. Dilution from a stock solution is necessary.

Table 2: General Cytotoxicity of Common Solvents in Cell Culture

SolventTypical Non-Toxic Final Concentration (v/v)Notes
DMSO < 0.5%Can vary significantly between cell lines. A vehicle control is essential.
Ethanol < 0.5%Generally less toxic than DMSO for many cell lines.

Note: The cytotoxic threshold of solvents is cell-line dependent. It is highly recommended to perform a preliminary toxicity assay to determine the optimal solvent concentration for your specific experimental setup.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound (MW: 362.42 g/mol )

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out 3.62 mg of this compound powder and place it in a sterile microcentrifuge tube.

    • Add 1 mL of sterile DMSO to the tube.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can aid dissolution if necessary.

    • Visually inspect the solution to ensure it is clear and free of particulates.

    • Aliquot the 10 mM stock solution into single-use, sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Medium

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed (37°C) complete cell culture medium

    • Sterile tubes

  • Procedure:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Calculate the volume of the stock solution required to achieve the desired final concentration in your cell culture medium. For example, to prepare 10 mL of medium with a final concentration of 10 µM this compound, you will need 10 µL of the 10 mM stock solution. This results in a final DMSO concentration of 0.1%.

    • In a sterile tube, add the required volume of pre-warmed cell culture medium.

    • While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution dropwise.

    • Continue to mix gently for a few seconds to ensure a homogenous solution.

    • Visually inspect the medium for any signs of precipitation.

    • Use the freshly prepared working solution to treat your cells immediately.

Mandatory Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw stock solution mix Add stock to medium while vortexing thaw->mix prewarm Pre-warm cell culture medium prewarm->mix treat Treat cells immediately mix->treat

Caption: Workflow for preparing this compound solutions.

stat3_pathway cytokine Cytokine / Growth Factor receptor Receptor cytokine->receptor jak JAK receptor->jak activates stat3_inactive STAT3 (inactive) jak->stat3_inactive phosphorylates stat3_active p-STAT3 (active dimer) stat3_inactive->stat3_active dimerizes nucleus Nucleus stat3_active->nucleus translocates to gene_transcription Gene Transcription (Proliferation, Survival) stat3_active->gene_transcription regulates nucleus->gene_transcription eupalinolide_k This compound eupalinolide_k->stat3_inactive inhibits phosphorylation

References

Technical Support Center: Large-Scale Extraction of Eupalinolide K

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale extraction of Eupalinolide K from Eupatorium lindleyanum.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction and purification of this compound.

Issue 1: Low Yield of Crude Extract

Potential Cause Recommended Solution
Improper Plant Material Preparation: Insufficient drying can lead to enzymatic degradation of this compound. Inadequate grinding reduces the surface area for solvent penetration.Ensure the plant material (Eupatorium lindleyanum) is thoroughly dried in a well-ventilated area or a low-temperature oven (40-50°C). Grind the dried material to a fine and uniform powder to maximize solvent contact.
Suboptimal Solvent Selection: The polarity of the extraction solvent may not be ideal for this compound.While ethanol is commonly used, conduct small-scale trials with solvents of varying polarities (e.g., methanol, ethyl acetate, or mixtures) to determine the most effective solvent for maximizing yield.
Insufficient Extraction Time or Temperature: The extraction process may not be long enough or at a suitable temperature for complete extraction.Optimize extraction time and temperature through small-scale experiments. For large-scale extraction, consider methods like maceration with agitation, percolation, or Soxhlet extraction, adjusting parameters as needed.[1]
Inadequate Solvent-to-Solid Ratio: An insufficient volume of solvent will not effectively extract the target compound.Increase the solvent-to-solid ratio. Experiment with different ratios to find a balance between yield and solvent consumption, which is a critical factor in large-scale operations.

Issue 2: Poor Purity of this compound in the Crude Extract

Potential Cause Recommended Solution
Co-extraction of Impurities: The chosen solvent may be extracting a wide range of other compounds with similar solubility to this compound.Employ a multi-step extraction strategy. Start with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar impurities before extracting with a more polar solvent for this compound.
Extraction of Chlorophyll and Pigments: These are common impurities in plant extracts that can interfere with purification.Incorporate a chlorophyll removal step. This can be achieved by partitioning the crude extract between an immiscible polar and non-polar solvent system or using adsorbent resins.
Presence of Flavonoids and Phenolic Compounds: Eupatorium lindleyanum is rich in these compounds, which are often co-extracted.Utilize liquid-liquid partitioning. Partition the crude extract between water and a solvent like ethyl acetate or n-butanol to separate compounds based on their polarity. Eupalinolides tend to partition into the organic phase.

Issue 3: Challenges in Large-Scale Purification

Potential Cause Recommended Solution
Emulsion Formation During Liquid-Liquid Extraction: Vigorous mixing of aqueous and organic phases can lead to stable emulsions, making phase separation difficult and time-consuming.Reduce the agitation speed during mixing. If emulsions form, they can sometimes be broken by adding a saturated brine solution or by centrifugation if the scale allows.[2][3]
Compound Degradation on Silica Gel: Sesquiterpene lactones can be sensitive to the acidic nature of silica gel, leading to degradation and loss of yield during column chromatography.Consider using a less acidic stationary phase, such as neutral or deactivated silica gel, or alternative chromatographic techniques like High-Speed Counter-Current Chromatography (HSCCC).
Inefficient Separation by Chromatography: Closely related eupalinolides and other sesquiterpene lactones can be difficult to separate.Optimize the mobile phase for column chromatography. For HSCCC, the selection of the two-phase solvent system is critical for achieving good resolution.[4][5][6]
Instability of the Purified Compound: this compound, like many sesquiterpene lactones, may be unstable upon storage.Store the purified this compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary botanical source for this compound?

A1: The primary botanical source of this compound is the plant Eupatorium lindleyanum.[7] Several other eupalinolides and bioactive compounds have also been isolated from this plant.[8][9]

Q2: What are the key chemical properties of this compound to consider during extraction?

A2: this compound is a sesquiterpene lactone. These compounds are generally moderately polar. Their solubility is a critical factor in selecting the appropriate extraction and purification solvents. They can also be susceptible to degradation under harsh pH and high-temperature conditions.

Q3: What analytical techniques are recommended for monitoring the extraction and purification of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is a standard and effective method for quantifying this compound and assessing purity throughout the process. HPLC coupled with mass spectrometry (HPLC-MS) can be used for identification and confirmation.[8]

Q4: Are there any known stability issues with this compound?

A4: While specific stability data for this compound is limited, sesquiterpene lactones, in general, can be unstable, particularly in powdered plant material over time and in solution.[10] It is advisable to use freshly powdered plant material for extraction and to handle purified this compound with care, avoiding prolonged exposure to light, heat, and extreme pH conditions.

Experimental Protocols

Protocol 1: Generalized Large-Scale Extraction of this compound

This protocol is a generalized procedure based on methods for extracting sesquiterpene lactones from Eupatorium lindleyanum. Optimization will be required for specific large-scale equipment and desired purity.

  • Plant Material Preparation:

    • Thoroughly dry the aerial parts of Eupatorium lindleyanum.

    • Grind the dried plant material into a coarse powder.

  • Initial Extraction:

    • Macerate the powdered plant material with 95% ethanol at a 1:10 solid-to-solvent ratio (w/v) for 72 hours at room temperature with periodic agitation.

    • Filter the extract and repeat the extraction process two more times with fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure at a temperature below 50°C to obtain the crude ethanol extract.

  • Liquid-Liquid Partitioning:

    • Suspend the crude ethanol extract in water.

    • Perform sequential partitioning with solvents of increasing polarity, for example, n-hexane, followed by ethyl acetate, and then n-butanol.

    • Monitor the presence of this compound in each fraction using HPLC. This compound is expected to be enriched in the ethyl acetate or n-butanol fraction.

  • Purification by High-Speed Counter-Current Chromatography (HSCCC):

    • Select a suitable two-phase solvent system. A common system for separating sesquiterpenoid lactones from Eupatorium lindleyanum is a mixture of n-hexane-ethyl acetate-methanol-water.[4][5] The ratio will need to be optimized to achieve a suitable partition coefficient (K value) for this compound.

    • Dissolve the enriched fraction (e.g., n-butanol fraction) in a suitable volume of the two-phase solvent system.

    • Perform the HSCCC separation according to the instrument's operating procedures to isolate this compound.

    • Collect the fractions containing pure this compound based on HPLC analysis.

  • Final Steps:

    • Combine the pure fractions and remove the solvent under reduced pressure.

    • Dry the purified this compound under a vacuum.

    • Store the final product in an airtight, light-resistant container at low temperature.

Quantitative Data Summary

The following table presents representative data from the literature for the extraction of related compounds from Eupatorium lindleyanum, which can serve as a benchmark for optimizing this compound extraction.

ParameterValueCompound(s)Source
HSCCC Solvent System n-hexane-ethyl acetate-methanol-water (1:4:2:3, v/v/v/v)Eupalinolide A & B[4][5]
Sample Loading (HSCCC) 540 mg of n-butanol fractionEupalinolide A & B[4][5]
Yield from n-butanol fraction (HSCCC) 17.9 mg (Eupalinolide A), 19.3 mg (Eupalinolide B)Eupalinolide A & B[4][5]
Purity (HPLC) 97.9% (Eupalinolide A), 97.1% (Eupalinolide B)Eupalinolide A & B[4][5]

Visualizations

Signaling Pathway

A complex of Eupalinolides I, J, and K has been shown to inhibit the Akt signaling pathway and activate the p38 MAPK pathway, leading to apoptosis and cell cycle arrest.

Eupalinolide_K_Signaling cluster_cell Cancer Cell Eupalinolide_K This compound Complex (I, J, K) PI3K PI3K Eupalinolide_K->PI3K inhibits Akt Akt Eupalinolide_K->Akt inhibits p38 p38 MAPK Eupalinolide_K->p38 activates PI3K->Akt activates Apoptosis Apoptosis Akt->Apoptosis inhibits p38->Apoptosis promotes Cell_Cycle_Arrest Cell Cycle Arrest p38->Cell_Cycle_Arrest promotes Extraction_Workflow Plant_Material Eupatorium lindleyanum (Dried, Powdered) Extraction Ethanol Extraction Plant_Material->Extraction Concentration Concentration (Crude Extract) Extraction->Concentration Partitioning Liquid-Liquid Partitioning (n-hexane, ethyl acetate, n-butanol) Concentration->Partitioning Enriched_Fraction Enriched Fraction (e.g., n-butanol) Partitioning->Enriched_Fraction HSCCC HSCCC Purification Enriched_Fraction->HSCCC Pure_Compound Pure this compound HSCCC->Pure_Compound

References

minimizing Eupalinolide K degradation during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Eupalinolide K during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound stock solutions should be stored under specific conditions to minimize degradation. It is recommended to store aliquots in tightly sealed vials, protected from light.

Q2: What is the expected shelf-life of this compound stock solutions?

A2: The shelf-life of this compound stock solutions is dependent on the storage temperature. When stored at -80°C, the stock solution can be used for up to 6 months.[1][2] If stored at -20°C, it should be used within 1 month.[1][2] It is crucial to protect the solution from light during storage.[1]

Q3: In what solvent should I dissolve this compound?

A3: this compound is soluble in dimethyl sulfoxide (DMSO).[2] For cell-based assays, it is common practice to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.

Q4: Can I repeatedly freeze and thaw my this compound stock solution?

A4: To avoid degradation caused by repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes before freezing.[2]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Loss of biological activity in my experiment. Degradation of this compound due to improper storage or handling.1. Verify Storage Conditions: Ensure that the stock solution has been stored at the correct temperature (-20°C or -80°C) and protected from light. 2. Prepare Fresh Working Solutions: For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[1] 3. Avoid Multiple Freeze-Thaws: Use freshly thawed aliquots for each experiment.
Precipitate observed in my this compound working solution. Poor solubility in the aqueous-based culture medium.1. Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is low enough to be tolerated by your cells but sufficient to keep this compound in solution. 2. Gentle Warming and Sonication: If precipitation occurs during preparation, gentle warming (e.g., to 37°C) and/or sonication can aid in dissolution.[2] 3. Sterile Filtration: If using an aqueous stock solution, it should be diluted to the working solution and then sterile-filtered using a 0.22 μm filter before use.[1]
Inconsistent experimental results between batches. Potential degradation of older stock solutions or batch-to-batch variability.1. Use a Fresh Stock: If you suspect degradation, use a new vial of this compound or prepare a fresh stock solution from solid compound. 2. Perform a Quality Control Check: If possible, verify the concentration and purity of your stock solution using an analytical method like HPLC.

Data on Stability of Structurally Related Sesquiterpene Lactones

Stress ConditionDurationTemperatureObservation for Eremantholide CPotential Implication for this compound
Acidic (1 M HCl) 3 daysRoom TempDegradedMay be unstable in acidic conditions.
Alkaline (1 M NaOH) 3 daysRoom TempDegradedMay be unstable in alkaline conditions.
Neutral (Water) 3 daysRoom TempStableLikely stable in neutral aqueous solutions for a short duration.
Oxidative (10% H₂O₂) 3 daysRoom TempStableMay be resistant to short-term oxidative stress.
Thermal 3 daysHigh TempStablePotentially stable at elevated temperatures for a short period.

Data for Eremantholide C from a stability-indicating HPLC method development study. These findings suggest that sesquiterpene lactones are most susceptible to pH-mediated degradation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound (solid)

    • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

    • Sterile microcentrifuge tubes

  • Procedure:

    • Aseptically weigh the desired amount of solid this compound in a sterile microcentrifuge tube.

    • Add the calculated volume of sterile DMSO to achieve the desired stock solution concentration (e.g., 10 mM).

    • Vortex the tube until the solid is completely dissolved. Gentle warming to 37°C and sonication can be used to aid dissolution if necessary.[2]

    • Aliquot the stock solution into single-use, sterile microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month), protected from light.[1][2]

Protocol 2: Forced Degradation Study for a Sesquiterpene Lactone (adapted from Eremantholide C study)

This protocol provides a general framework for assessing the stability of a sesquiterpene lactone like this compound under various stress conditions.

  • Materials:

    • This compound stock solution (in a suitable solvent like methanol or acetonitrile)

    • 1 M Hydrochloric acid (HCl)

    • 1 M Sodium hydroxide (NaOH)

    • 30% Hydrogen peroxide (H₂O₂)

    • HPLC-grade water

    • HPLC-grade methanol or acetonitrile

    • pH meter

    • Incubator/water bath

    • HPLC system with a C18 column and UV detector

  • Procedure:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 1 M HCl. Incubate at room temperature or an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours). Neutralize the solution with an equivalent amount of 1 M NaOH before HPLC analysis.

    • Alkaline Hydrolysis: Mix an aliquot of the stock solution with 1 M NaOH. Incubate under the same conditions as the acid hydrolysis. Neutralize with 1 M HCl before HPLC analysis.

    • Oxidative Degradation: Mix an aliquot of the stock solution with a solution of H₂O₂ (e.g., 3%). Incubate at room temperature for a defined period.

    • Thermal Degradation: Place an aliquot of the stock solution (both in solid form and in solution) in an oven at an elevated temperature (e.g., 80°C) for a defined period.

    • Photodegradation: Expose an aliquot of the stock solution to a light source (e.g., UV lamp at 254 nm and 365 nm) for a defined period. Keep a control sample wrapped in aluminum foil to protect it from light.

    • Analysis: Analyze all samples and a non-degraded control by a validated stability-indicating HPLC method at various time points to determine the percentage of degradation.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Storage cluster_experiment Experimental Use cluster_troubleshooting Troubleshooting prep1 Weigh this compound prep2 Dissolve in DMSO prep1->prep2 prep3 Aliquot for Storage prep2->prep3 storage1 -80°C (up to 6 months) prep3->storage1 storage2 -20°C (up to 1 month) prep3->storage2 exp1 Thaw Aliquot storage1->exp1 storage2->exp1 exp2 Prepare Working Solution exp1->exp2 exp3 Perform Assay exp2->exp3 issue Inconsistent Results cause1 Degradation issue->cause1 cause2 Precipitation issue->cause2 solution1 Use Fresh Aliquot cause1->solution1 solution2 Optimize Solvent cause2->solution2

Caption: Workflow for this compound handling and troubleshooting.

signaling_pathway Eupalinolide_K This compound STAT3 STAT3 Eupalinolide_K->STAT3 Inhibits Degradation Degradation Eupalinolide_K->Degradation Potential Degradation (pH, Temp, Light) pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Phosphorylation Nucleus Nucleus pSTAT3->Nucleus Translocation Gene_Expression Target Gene Expression (e.g., Proliferation, Survival) Nucleus->Gene_Expression Transcription Degradation->Eupalinolide_K Reduces effective concentration

Caption: this compound's mechanism of action and potential degradation impact.

References

troubleshooting inconsistent results in Eupalinolide K bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with Eupalinolide K and related sesquiterpene lactones. It aims to help resolve inconsistencies and improve the reliability of bioassay results.

Frequently Asked Questions (FAQs)

Q1: My IC50 value for this compound is inconsistent between experiments. What are the common causes?

Inconsistent IC50 values are a frequent issue in cell-based assays and can stem from several sources:

  • Cell-Related Variability:

    • Passage Number: Cell lines can change phenotypically and genotypically at high passage numbers, altering their response to treatments. It is critical to use cells within a consistent and low passage number range.

    • Cell Health and Confluency: Ensure cells are healthy, free of contamination (especially mycoplasma), and seeded at a consistent density. Both very low and very high confluency can lead to variable results.

    • Inconsistent Seeding: Thoroughly mix the cell suspension before and during plating to ensure a uniform number of cells per well.

  • Compound Handling:

    • Solubility Issues: this compound has poor water solubility. Ensure it is fully dissolved in a suitable solvent like DMSO before preparing serial dilutions in culture media. Precipitation of the compound will lead to inaccurate concentrations.

    • Stock Solution Stability: Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Store stock solutions at -20°C or -80°C, protected from light.

  • Assay Protocol Variability:

    • Incubation Times: Use precise and consistent incubation times for both drug treatment and assay reagent steps.

    • Pipetting Errors: Calibrate pipettes regularly and use appropriate pipetting techniques to ensure accuracy, especially when performing serial dilutions.

    • Evaporation: The "edge effect" in microplates, caused by evaporation in the outer wells, can significantly skew results. Avoid using the outer wells for experimental samples or fill them with sterile media or PBS to create a humidity barrier.

Q2: I'm having trouble dissolving this compound. What is the recommended procedure for preparing stock solutions?

This compound is sparingly soluble in aqueous solutions but has good solubility in DMSO.

  • Recommended Solvent: Use high-quality, anhydrous DMSO to prepare a concentrated stock solution (e.g., 50 mg/mL). Ultrasonic treatment may be necessary to fully dissolve the compound.

  • Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.

  • Working Dilutions: For experiments, thaw an aliquot of the DMSO stock and perform serial dilutions in your cell culture medium. Ensure the final concentration of DMSO in the wells is consistent across all treatments (including vehicle controls) and is non-toxic to your cells (typically ≤ 0.5%).

Q3: I suspect this compound might be interfering with my MTT assay, leading to artificially high cell viability. Is this possible?

Yes, this is a valid concern. The MTT assay measures cell viability based on the metabolic reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by cellular dehydrogenases. However, compounds with intrinsic reducing potential can directly reduce MTT in a cell-free manner, leading to a false-positive signal that is not indicative of cell viability.

  • Potential for Interference: As a natural product, this compound, like other flavonoids and antioxidants, may possess reductive properties that interfere with the assay.

  • How to Check for Interference: Run a control plate with the same concentrations of this compound in cell-free media. Add the MTT reagent and incubate as you would for a normal experiment. If a color change occurs, it indicates direct reduction and interference.

  • Alternative Assays: If interference is confirmed, consider using an alternative viability assay that relies on a different mechanism, such as:

    • SRB (Sulforhodamine B) assay: Measures total protein content.

    • CellTiter-Glo® Luminescent Cell Viability Assay: Quantifies ATP, an indicator of metabolically active cells.

    • Trypan Blue Exclusion Assay: A direct measure of membrane integrity.

Q4: My apoptosis assay results are variable. How can I improve reproducibility?

Apoptosis assays, such as Annexin V/PI staining, are sensitive to timing and cell handling.

  • Time-Course Experiments: The timing of apoptosis can vary between cell lines and with different drug concentrations. Perform a time-course experiment to determine the optimal endpoint for detecting early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic populations.

  • Gentle Cell Handling: During harvesting and staining, handle cells gently to avoid mechanical damage that can rupture cell membranes and lead to false-positive PI staining (necrosis).

  • Reagent Quality and Titration: Use high-quality, fresh reagents. Titrate the concentration of Annexin V-FITC and PI to find the optimal staining concentration for your specific cell type to maximize the signal-to-noise ratio.

  • Instrument Settings: Ensure consistent setup and calibration of the flow cytometer or fluorescence microscope between experiments.

Quantitative Data Summary

CompoundCell Line(s)Assay TypeIncubation TimeReported IC50 (µM)
Eupalinolide A MHCC97-L, HCCLM3 (Hepatocellular Carcinoma)CCK-848 h~10
Eupalinolide B MiaPaCa-2, PANC-1 (Pancreatic Cancer)CCK-824 hNot specified, but showed the most pronounced effect among A, B, and O.
Eupalinolide J MDA-MB-231 (TNBC)MTT72 h3.74 ± 0.58
MDA-MB-468 (TNBC)MTT72 h4.30 ± 0.39
Eupalinolide O MDA-MB-468 (TNBC)MTT72 h1.04
MDA-MB-231 (TNBC)MTT48 h5.85
MDA-MB-453 (TNBC)MTT48 h7.06

TNBC: Triple-Negative Breast Cancer

Experimental Protocols

Cell Viability - MTT Assay Protocol

This protocol provides a general method for assessing the effect of this compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should be constant and non-toxic (e.g., 0.5%). Remove the old medium from the wells and add 100 µL of the this compound dilutions (or vehicle control) to the respective wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, protected from light, to allow for the conversion of MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 10 minutes.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Detection - Annexin V-FITC/PI Staining Protocol

This protocol describes the detection of apoptosis by flow cytometry.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound for the predetermined optimal time. Include positive and negative controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle enzyme like TrypLE™ Express. Combine all cells, centrifuge at 300 x g for 5 minutes, and discard the supernatant.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: FITC-negative and PI-negative.

    • Early apoptotic cells: FITC-positive and PI-negative.

    • Late apoptotic/necrotic cells: FITC-positive and PI-positive.

Signaling Pathway Analysis - Western Blot Protocol

This protocol outlines a general procedure to analyze protein expression changes in key signaling pathways.

  • Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, STAT3, p-Akt, Akt, p-p38, p38, and a loading control like β-actin) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 8. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

Visualizations

Eupalinolide_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Akt Akt Receptor->Akt Activates p38 p38 MAPK Receptor->p38 STAT3 STAT3 Receptor->STAT3 Activates Eupalinolides Eupalinolides (A, B, J, K, O) ROS ROS Generation Eupalinolides->ROS Induces pAkt p-Akt (Inactive) Eupalinolides->pAkt Inhibits pp38 p-p38 MAPK (Active) Eupalinolides->pp38 Activates pSTAT3 p-STAT3 (Inactive) Eupalinolides->pSTAT3 Inhibits (this compound) ROS->pp38 Activates Proliferation Proliferation ↓ Akt->Proliferation Apoptosis Apoptosis pAkt->Apoptosis p38->pp38 pp38->Apoptosis CellCycleArrest Cell Cycle Arrest pp38->CellCycleArrest STAT3->Proliferation pSTAT3->Proliferation Bioassay_Workflow start Start seed 1. Seed Cells in 96-Well Plate start->seed incubate1 2. Incubate 24h (Cell Adherence) seed->incubate1 treat 3. Treat with this compound (Serial Dilutions) incubate1->treat incubate2 4. Incubate (e.g., 48h) treat->incubate2 reagent 5. Add Viability Reagent (e.g., MTT) incubate2->reagent incubate3 6. Incubate (e.g., 4h) reagent->incubate3 solubilize 7. Solubilize Formazan (Add DMSO) incubate3->solubilize read 8. Read Absorbance (Plate Reader) solubilize->read analyze 9. Analyze Data (Calculate IC50) read->analyze end End analyze->end Troubleshooting_Workflow start Inconsistent Bioassay Results check_cells Are cell passage number and confluency consistent? start->check_cells check_compound Is the compound fully dissolved? Any precipitation? check_cells->check_compound Yes fix_cells Standardize cell culture: Use low passage cells, optimize seeding density. check_cells->fix_cells No check_protocol Are pipetting and incubation times precise? check_compound->check_protocol Yes fix_compound Prepare fresh stock in DMSO. Use sonication if needed. Check final DMSO %. check_compound->fix_compound No check_interference Have you checked for assay interference? check_protocol->check_interference Yes fix_protocol Calibrate pipettes. Use a timer. Mitigate edge effects. check_protocol->fix_protocol No fix_interference Run cell-free control. Switch to an alternative assay (e.g., SRB, CellTiter-Glo). check_interference->fix_interference No review Review results. Problem solved? check_interference->review Yes fix_cells->review fix_compound->review fix_protocol->review fix_interference->review review->start No

Eupalinolide K Western Blot Analysis: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Eupalinolide K in Western blot analysis. The following information is designed to assist researchers, scientists, and drug development professionals in refining their experimental protocols and overcoming common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for this compound and which proteins should I target for Western blot analysis?

While specific data for this compound is limited, studies on structurally similar eupalinolides, such as Eupalinolide A, B, J, and O, provide insights into potential mechanisms and protein targets. These compounds have been shown to modulate several key signaling pathways involved in cancer progression.[1][2][3][4][5][6] Based on this, you may consider investigating the following pathways and their key protein markers:

  • ROS/ERK Pathway: Eupalinolide A has been observed to induce autophagy via the ROS/ERK signaling pathway.[1] Key proteins to probe include phosphorylated and total forms of ERK.

  • STAT3 Signaling: Eupalinolide J has been found to inhibit cancer metastasis by promoting STAT3 ubiquitin-dependent degradation.[2] Analysis of total and phosphorylated STAT3, as well as downstream targets like MMP-2 and MMP-9, could be relevant.[2]

  • Akt/p38 MAPK Signaling: Eupalinolide O induces apoptosis by modulating ROS generation and the Akt/p38 MAPK signaling pathway.[3] It would be beneficial to examine the phosphorylation status of Akt and p38 MAPK.

  • AMPK/mTOR Signaling: Eupalinolide A has been shown to inhibit non-small cell lung cancer progression by targeting the AMPK/mTOR/SCD1 signaling pathway.[5][7] Key targets include phosphorylated and total AMPK and mTOR.

Q2: I am not seeing any bands for my target protein after this compound treatment. What could be the issue?

This is a common issue in Western blotting and can stem from several factors.[8][9] Consider the following troubleshooting steps:

  • Protein Loading: Ensure you have loaded a sufficient amount of protein. Perform a protein concentration assay (e.g., BCA assay) to accurately determine the protein concentration in your lysates.[10]

  • Antibody Concentration: The primary antibody concentration may be too low. Optimize the antibody dilution by performing a titration experiment.[8][9]

  • Transfer Efficiency: Verify that your protein has successfully transferred from the gel to the membrane. You can use a Ponceau S stain to visualize total protein on the membrane after transfer.[11] For very large or small proteins, transfer times and voltage may need optimization.[12]

  • Antibody Specificity: Confirm that your primary antibody is validated for Western blot and recognizes the target protein from the species you are working with.

  • Sample Preparation: Ensure that your lysis buffer contains protease and phosphatase inhibitors to prevent protein degradation.[12]

Q3: I am observing high background on my Western blot, making it difficult to interpret the results. How can I reduce the background?

High background can obscure your specific signal.[8][13] Here are some tips to minimize it:

  • Blocking: Ensure your blocking step is sufficient. You can try increasing the blocking time or using a different blocking agent (e.g., switching from non-fat dry milk to BSA, or vice versa).[8][12][13]

  • Washing Steps: Increase the number and duration of your wash steps after primary and secondary antibody incubations to remove non-specifically bound antibodies.[8][11]

  • Antibody Concentration: High concentrations of primary or secondary antibodies can lead to increased background. Try using a more dilute antibody solution.[9]

  • Membrane Handling: Always handle the membrane with clean forceps to avoid contamination.[11] Ensure the membrane does not dry out at any stage.[11]

Q4: I am seeing multiple non-specific bands in addition to my target band. What could be the cause?

Non-specific bands can be due to several factors:[8][9]

  • Primary Antibody Specificity: Your primary antibody may be cross-reacting with other proteins. Check the antibody datasheet for information on specificity and potential cross-reactivity.

  • Protein Degradation: Degraded protein samples can result in multiple lower molecular weight bands. Always use fresh samples and keep them on ice during preparation.[11]

  • Antibody Concentration: Too high a concentration of the primary antibody can lead to non-specific binding.

  • Post-Translational Modifications: Your target protein may have various post-translational modifications, leading to the appearance of multiple bands.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common Western blot issues when working with this compound.

Problem Possible Cause Recommended Solution
Weak or No Signal Insufficient protein loaded.Quantify protein concentration using a BCA or Bradford assay and load a higher amount (e.g., 20-40 µg of total protein).[10]
Inefficient protein transfer.Check transfer efficiency with Ponceau S staining. Optimize transfer time and voltage based on the molecular weight of your target protein.[11]
Suboptimal antibody concentration.Perform an antibody titration to determine the optimal primary and secondary antibody dilutions.[8][9]
Inactive secondary antibody or substrate.Use fresh secondary antibody and substrate. Ensure proper storage of reagents.
High Background Insufficient blocking.Increase blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). Try a different blocking agent (e.g., 5% BSA or non-fat dry milk in TBST).[13]
Inadequate washing.Increase the number and duration of washes (e.g., 3-5 washes of 5-10 minutes each).[8]
Antibody concentration too high.Reduce the concentration of the primary and/or secondary antibody.[9]
Non-Specific Bands Primary antibody lacks specificity.Check the antibody datasheet for validation data. If possible, use a monoclonal antibody for higher specificity.
Protein degradation.Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice.[12]
Too much protein loaded.Reduce the amount of protein loaded per lane.[9]
"Smiling" Bands Uneven heat distribution during electrophoresis.Run the gel at a lower voltage or in a cold room to maintain a consistent temperature.[8]
Uneven gel polymerization.Ensure the gel is poured evenly and allowed to polymerize completely.

Experimental Protocols

General Western Blot Protocol

This protocol provides a general framework. Optimization of specific steps, such as antibody concentrations and incubation times, is crucial for successful results.

  • Sample Preparation:

    • Treat cells with the desired concentrations of this compound for the specified time.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each sample using a BCA protein assay.[10]

  • SDS-PAGE:

    • Denature protein samples by boiling in Laemmli sample buffer for 5-10 minutes.[14]

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[15]

    • Confirm successful transfer by staining the membrane with Ponceau S.[11]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.[14]

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[15]

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[14]

    • Wash the membrane three times for 5-10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.[10]

    • Visualize the protein bands using a chemiluminescence imaging system.

Visualizations

Signaling Pathways Potentially Affected by this compound

EupalinolideK_Signaling cluster_ros_erk ROS/ERK Pathway cluster_stat3 STAT3 Pathway cluster_akt_p38 Akt/p38 MAPK Pathway Eupalinolide_K1 This compound ROS ROS Eupalinolide_K1->ROS ERK ERK ROS->ERK Autophagy Autophagy ERK->Autophagy Eupalinolide_K2 This compound STAT3 STAT3 Eupalinolide_K2->STAT3 Ubiquitination Ubiquitination STAT3->Ubiquitination Degradation Degradation Ubiquitination->Degradation Metastasis Metastasis Inhibition Degradation->Metastasis Eupalinolide_K3 This compound Akt Akt Eupalinolide_K3->Akt p38 p38 MAPK Eupalinolide_K3->p38 Apoptosis Apoptosis Akt->Apoptosis p38->Apoptosis

Caption: Potential signaling pathways modulated by this compound.

General Western Blot Experimental Workflow

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_detection Detection & Analysis Cell_Treatment Cell Treatment with This compound Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Protein_Transfer Protein Transfer to Membrane SDS_PAGE->Protein_Transfer Blocking Blocking Protein_Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab ECL_Detection ECL Detection Secondary_Ab->ECL_Detection Data_Analysis Data Analysis ECL_Detection->Data_Analysis

Caption: A generalized workflow for Western blot analysis.

References

Technical Support Center: Enhancing the Bioavailability of Eupalinolide K

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the bioavailability of Eupalinolide K in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a sesquiterpened lactone, a class of natural compounds known for their diverse biological activities, including anti-inflammatory and anti-cancer effects. Like many other sesquiterpene lactones, this compound is expected to be poorly water-soluble. This low aqueous solubility is a primary obstacle to its oral bioavailability, as dissolution in gastrointestinal fluids is a prerequisite for absorption into the bloodstream.

Q2: What are the main barriers to achieving high oral bioavailability for this compound?

A2: The primary barriers to the oral bioavailability of this compound and similar natural products include:

  • Poor Aqueous Solubility: Limited dissolution in the gastrointestinal tract reduces the concentration of the compound available for absorption.

  • Extensive First-Pass Metabolism: The compound may be heavily metabolized in the intestines and liver before it can reach systemic circulation.

  • Efflux by Transporters: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound back into the gut lumen, reducing net absorption.[1][2]

  • Gastrointestinal Instability: The compound may degrade in the harsh acidic or enzymatic environment of the stomach and intestines.[3][4][5][6]

Q3: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?

A3: Several formulation strategies can be employed to overcome the challenges of poor solubility and improve the bioavailability of lipophilic compounds like this compound:

  • Lipid-Based Formulations (e.g., Liposomes): Encapsulating this compound in liposomes can improve its solubility, protect it from degradation in the GI tract, and enhance its absorption.[7][8]

  • Nanoparticle Formulations: Reducing the particle size of this compound to the nano-range increases the surface area for dissolution, which can significantly improve its absorption rate and extent.

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and solubility.[9][10][11][12]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low and variable plasma concentrations of this compound after oral administration. Poor aqueous solubility of the compound.1. Formulation: Employ a solubility-enhancing formulation such as a liposomal preparation, nanoparticle suspension, or solid dispersion. 2. Vehicle Selection: Use a vehicle containing co-solvents (e.g., PEG 400, DMSO) and surfactants (e.g., Tween 80, Cremophor EL) to improve solubility in the dosing solution.
Significantly lower than expected systemic exposure (AUC) despite good in vitro activity. Extensive first-pass metabolism in the liver and/or gut wall.1. Co-administration with Inhibitors: Consider co-administering this compound with known inhibitors of relevant metabolic enzymes (e.g., cytochrome P450 inhibitors), though this requires careful consideration of potential drug-drug interactions. 2. Alternative Routes: For initial efficacy studies, consider intraperitoneal (IP) administration to bypass first-pass metabolism and establish a proof-of-concept for the compound's activity in vivo.
Rapid clearance from plasma. Efflux by P-glycoprotein (P-gp) transporters in the intestines and other tissues.1. Co-administration with P-gp Inhibitors: Administer this compound with a P-gp inhibitor like verapamil or cyclosporine A to increase its intestinal absorption and retention.[1][2] 2. Formulation with P-gp Inhibiting Excipients: Some formulation excipients have P-gp inhibitory effects and can be incorporated into the delivery system.
Degradation of the compound in collected plasma samples. Instability of the lactone ring or other functional groups.1. Sample Handling: Process plasma samples immediately after collection and store them at -80°C. 2. Use of Stabilizers: Add appropriate stabilizers to the collection tubes if the degradation pathway is known.
Inconsistent results between animals. Variability in gastrointestinal physiology (e.g., gastric emptying time, gut microbiota).1. Standardize Animal Conditions: Ensure all animals are of a similar age and weight, and standardize the fasting period before dosing. 2. Homogenize Formulation: If using a suspension, ensure it is thoroughly mixed before each administration to guarantee dose uniformity.

Quantitative Data

Table 1: Pharmacokinetic Parameters of Eupalinolide A and B in Rats Following Oral Administration

CompoundDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)
Eupalinolide A10015.6 ± 4.20.532.8 ± 8.9
25045.3 ± 11.50.598.7 ± 25.4
625112.7 ± 28.90.6245.6 ± 63.1
Eupalinolide B10022.4 ± 5.80.548.2 ± 12.5
25068.9 ± 17.60.5151.3 ± 38.9
625165.4 ± 42.30.6368.9 ± 94.8

Data is presented as mean ± SD and is based on a study by Zhang et al. (2015).[13]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes

This protocol is adapted from methods used for other sesquiterpene lactones and can be optimized for this compound.[7][8]

Materials:

  • This compound

  • Soybean phosphatidylcholine (SPC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm)

Procedure:

  • Lipid Film Hydration: a. Dissolve this compound, soybean phosphatidylcholine, and cholesterol in a 1:1 mixture of chloroform and methanol in a round-bottom flask. A typical molar ratio of SPC to cholesterol is 2:1. The drug-to-lipid ratio should be optimized, starting with a ratio of 1:20 (drug:lipid). b. Remove the organic solvents using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 40-50°C) to form a thin lipid film on the flask wall. c. Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: a. Hydrate the lipid film with PBS (pH 7.4) by gentle rotation of the flask at a temperature above the lipid phase transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).

  • Sonication and Extrusion: a. To reduce the size of the liposomes, sonicate the MLV suspension using a probe sonicator (on ice to prevent overheating) or a bath sonicator. b. For a more uniform size distribution, subject the liposomal suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. Repeat the extrusion process 10-15 times.

  • Characterization: a. Determine the particle size, polydispersity index (PDI), and zeta potential of the prepared liposomes using dynamic light scattering (DLS). b. Measure the encapsulation efficiency by separating the free drug from the liposomes (e.g., by ultracentrifugation or dialysis) and quantifying the drug in the liposomal fraction and the supernatant using a validated analytical method like HPLC-UV or LC-MS/MS.

Protocol 2: Oral Administration in Rodent Models

Materials:

  • This compound formulation

  • Appropriate animal model (e.g., Sprague-Dawley rats or BALB/c mice)

  • Oral gavage needles (flexible tip recommended)

  • Syringes

Procedure:

  • Animal Preparation: a. Acclimatize the animals for at least one week before the experiment. b. Fast the animals overnight (8-12 hours) before oral administration, with free access to water.

  • Dose Preparation: a. Prepare the this compound formulation at the desired concentration. If it is a suspension, ensure it is homogenous by vortexing or stirring before drawing each dose.

  • Administration: a. Weigh each animal to calculate the exact volume to be administered. b. Administer the formulation via oral gavage. Ensure proper technique to avoid injury to the esophagus or accidental administration into the trachea. The volume should typically not exceed 10 mL/kg for rats and 5 mL/kg for mice.

  • Blood Sampling: a. Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) via an appropriate route (e.g., tail vein, saphenous vein, or cardiac puncture for terminal sampling). b. Collect blood in tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Plasma Preparation and Storage: a. Centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma. b. Transfer the plasma to clean tubes and store at -80°C until analysis.

Protocol 3: Quantification of this compound in Plasma by LC-MS/MS

This protocol is based on the method developed for Eupalinolide A and B and should be validated for this compound.[13]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate

  • Internal standard (IS) (a structurally similar compound not present in the sample)

  • Plasma samples

Procedure:

  • Sample Preparation (Protein Precipitation): a. To 100 µL of plasma, add 200 µL of acetonitrile containing the internal standard. b. Vortex for 1 minute to precipitate the plasma proteins. c. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes. d. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., 50 mm x 2.1 mm, 3 µm).

    • Mobile Phase: An isocratic or gradient elution with a mixture of methanol and 10 mM ammonium acetate. The exact ratio should be optimized for this compound.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 25-30°C.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive or negative electrospray ionization (to be determined based on the compound's properties).

    • Detection Mode: Multiple Reaction Monitoring (MRM). The precursor ion (parent drug) and product ion (fragment) transitions for both this compound and the internal standard need to be determined by direct infusion of the compounds into the mass spectrometer.

  • Calibration and Quantification: a. Prepare a series of calibration standards by spiking blank plasma with known concentrations of this compound. b. Process the calibration standards and quality control (QC) samples along with the study samples. c. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. d. Determine the concentration of this compound in the study samples from the calibration curve.

Visualizations

Signaling Pathways

Eupalinolide_Signaling cluster_akt Akt Pathway cluster_stat3 STAT3 Pathway cluster_mapk MAPK Pathway Eupalinolide_Akt This compound Akt Akt Eupalinolide_Akt->Akt Inhibition Proliferation_Akt Cell Proliferation Akt->Proliferation_Akt Apoptosis_Akt Apoptosis Akt->Apoptosis_Akt Inhibition Eupalinolide_STAT3 This compound STAT3 STAT3 Eupalinolide_STAT3->STAT3 Inhibition Metastasis Metastasis STAT3->Metastasis Eupalinolide_MAPK This compound p38 p38 MAPK Eupalinolide_MAPK->p38 Activation JNK JNK Eupalinolide_MAPK->JNK Activation Apoptosis_MAPK Apoptosis p38->Apoptosis_MAPK JNK->Apoptosis_MAPK

Caption: Signaling pathways modulated by Eupalinolides.

Experimental Workflow

Bioavailability_Workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study cluster_analysis Bioanalysis start This compound Powder liposomes Liposomal Formulation start->liposomes nanoparticles Nanoparticle Formulation start->nanoparticles solid_dispersion Solid Dispersion start->solid_dispersion oral_admin Oral Administration to Animal Model liposomes->oral_admin nanoparticles->oral_admin solid_dispersion->oral_admin blood_sampling Serial Blood Sampling oral_admin->blood_sampling plasma_sep Plasma Separation blood_sampling->plasma_sep sample_prep Plasma Sample Preparation plasma_sep->sample_prep lcms LC-MS/MS Analysis sample_prep->lcms pk_analysis Pharmacokinetic Analysis lcms->pk_analysis

Caption: Workflow for enhancing and evaluating bioavailability.

Logical Relationships

Logical_Relationship cluster_problem Problem cluster_strategy Strategy cluster_outcome Desired Outcome poor_solubility Poor Aqueous Solubility formulation Formulation (Liposomes, Nanoparticles, Solid Dispersions) poor_solubility->formulation first_pass First-Pass Metabolism co_admin Co-administration (Metabolism/P-gp Inhibitors) first_pass->co_admin pgp_efflux P-gp Efflux pgp_efflux->co_admin enhanced_bioavailability Enhanced Oral Bioavailability formulation->enhanced_bioavailability co_admin->enhanced_bioavailability

Caption: Strategies to overcome bioavailability barriers.

References

Technical Support Center: Overcoming Resistance to Eupalinolide K in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Eupalinolide K in cancer cell lines. The information is tailored for scientists and drug development professionals to diagnose and overcome experimental challenges.

Troubleshooting Guide

This guide addresses common issues observed during experiments with this compound, offering potential causes and solutions.

Observed Problem Potential Cause Recommended Action
Decreased cell death (apoptosis) in response to this compound treatment over time. Development of acquired resistance.1. Confirm resistance by comparing the IC50 value to the parental cell line.[1] 2. Investigate the activation status of pro-survival signaling pathways such as STAT3 and Akt.[2][3][4][5][6] 3. Evaluate the expression and activity of ABC drug efflux pumps.[7][8][9][10]
High IC50 value for this compound in a new cancer cell line. Intrinsic resistance.1. Screen for baseline activation of STAT3 and Akt pathways.[11][12] 2. Assess the basal expression levels of ABC transporters like ABCB1 (MDR1) and ABCG2 (BCRP).[7][8] 3. Consider combination therapies with inhibitors of the identified resistance pathways.[13][14][15]
Inconsistent results in apoptosis assays (e.g., Annexin V/PI staining). Suboptimal experimental protocol or reagent issues.1. Ensure proper cell handling and seeding density. 2. Verify the quality and concentration of Annexin V and PI reagents. 3. Include appropriate controls (untreated, single-stained) in your flow cytometry analysis.[16][17]
Western blot shows no change in p-STAT3 or p-Akt levels after treatment. Incorrect timing of protein extraction or antibody issues.1. Perform a time-course experiment to determine the optimal time point for pathway activation/inhibition. 2. Validate the specificity and efficacy of primary and secondary antibodies. 3. Ensure proper protein loading and transfer.

Frequently Asked Questions (FAQs)

Q1: What are the likely mechanisms of resistance to this compound?

A1: While direct resistance mechanisms to this compound are still under investigation, resistance to other sesquiterpene lactones often involves two primary mechanisms:

  • Activation of Pro-Survival Signaling Pathways: Cancer cells can upregulate signaling pathways that promote survival and inhibit apoptosis, thereby counteracting the effects of the drug. The STAT3 and PI3K/Akt pathways are frequently implicated in chemoresistance.[2][3][4][5][6][12][18] this compound itself has been identified as a STAT3 inhibitor.[19]

  • Increased Drug Efflux: Cancer cells may increase the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1 or ABCB1) and Breast Cancer Resistance Protein (BCRP or ABCG2).[7][8][9][10] These transporters act as pumps to actively remove the drug from the cell, reducing its intracellular concentration and efficacy.

Q2: How can I determine if my cancer cell line has developed resistance to this compound?

A2: You can determine resistance by performing a cell viability assay (e.g., MTT or CCK-8 assay) to calculate the half-maximal inhibitory concentration (IC50) of this compound. A significant increase (typically 3-fold or higher) in the IC50 value of the treated cell line compared to the parental (sensitive) cell line indicates the development of resistance.[1]

Q3: What are some strategies to overcome this compound resistance?

A3: Several strategies can be employed:

  • Combination Therapy: Combining this compound with inhibitors of key survival pathways can restore sensitivity.

    • STAT3 Inhibitors: Since feedback activation of STAT3 is a common resistance mechanism, combining this compound with other STAT3 inhibitors may be effective.[2][3][4]

    • PI3K/Akt Inhibitors: If the Akt pathway is activated, co-treatment with an Akt inhibitor can re-sensitize cells to the drug.[5][6][12]

  • ABC Transporter Inhibition: Using known inhibitors of ABC transporters can block the efflux of this compound, thereby increasing its intracellular concentration.

  • Modulation of Autophagy: Autophagy can either promote cell survival or contribute to cell death. Depending on the context, inhibiting pro-survival autophagy or inducing cytotoxic autophagy could be a viable strategy.[20][21]

Q4: My cells are showing upregulation of p-STAT3 despite treatment with this compound, a known STAT3 inhibitor. What could be the reason?

A4: This could be due to a feedback activation loop.[2][4][22] Inhibition of one part of a signaling network can sometimes lead to compensatory activation of the same or other survival pathways. In this case, while this compound may inhibit STAT3 to some extent, the cell might be strongly upregulating upstream activators of STAT3 (like JAK kinases or FGF receptors) to overcome this inhibition.[4] A combination approach targeting these upstream activators could be beneficial.

Experimental Protocols

Protocol for Determining IC50 Value

This protocol outlines the steps to assess the concentration of this compound required to inhibit 50% of cancer cell growth.

Materials:

  • Parental and suspected resistant cancer cell lines

  • Complete culture medium

  • 96-well plates

  • This compound stock solution (in DMSO)

  • Cell viability reagent (e.g., MTT, CCK-8)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for a period that allows for at least one to two cell divisions (typically 48-72 hours).

  • Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle control. Plot the cell viability against the logarithm of the this compound concentration and use a non-linear regression model to calculate the IC50 value.[23]

Protocol for Apoptosis Assay (Annexin V/PI Staining)

This protocol details the detection of apoptotic cells using flow cytometry.[16]

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Collection: Collect both adherent and floating cells from your culture plates. Centrifuge the cell suspension to pellet the cells.

  • Washing: Wash the cells with cold PBS and centrifuge again.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[17]

  • Analysis: Analyze the stained cells by flow cytometry.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol for Western Blotting of p-STAT3 and p-Akt

This protocol describes the detection of phosphorylated STAT3 and Akt as markers of pathway activation.

Materials:

  • Cell lysates from treated and untreated cells

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-p-STAT3, anti-STAT3, anti-p-Akt, anti-Akt, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

  • Washing: Wash the membrane several times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of this compound Action and Resistance

EupalinolideK_Mechanism cluster_drug This compound cluster_cell Cancer Cell cluster_pathways Signaling Pathways cluster_resistance Resistance Mechanisms Eupalinolide_K This compound STAT3 STAT3 Eupalinolide_K->STAT3 Inhibits Akt Akt Eupalinolide_K->Akt Inhibits Apoptosis Apoptosis STAT3->Apoptosis Inhibits Akt->Apoptosis Inhibits ABC_transporter ABC Transporters (e.g., MDR1, BCRP) ABC_transporter->Eupalinolide_K Effluxes Resistance Resistance ABC_transporter->Resistance Survival_pathways Upregulated Survival Signals Survival_pathways->STAT3 Activates Survival_pathways->Akt Activates Survival_pathways->Resistance Cell_Death Cell Death Apoptosis->Cell_Death Resistance->Apoptosis Blocks

Caption: this compound action and potential resistance mechanisms in cancer cells.

Experimental Workflow for Investigating Resistance

Resistance_Workflow start Observe Decreased This compound Efficacy ic50 Determine IC50 (Resistant vs. Parental) start->ic50 decision Resistance Confirmed? ic50->decision pathway_analysis Analyze Signaling Pathways (Western Blot for p-STAT3, p-Akt) abc_analysis Assess ABC Transporter Expression/Function pathway_analysis->abc_analysis combination_therapy Test Combination Therapy (e.g., + STAT3i, + Akti, + ABCi) abc_analysis->combination_therapy decision->start No, re-evaluate experimental setup decision->pathway_analysis Yes evaluate_synergy Evaluate Synergy and Re-sensitization combination_therapy->evaluate_synergy end Optimized Treatment Strategy evaluate_synergy->end

Caption: Workflow for troubleshooting this compound resistance.

Troubleshooting Logic for Apoptosis Assay

Apoptosis_Troubleshooting start Inconsistent Apoptosis Results check_controls Review Controls (Unstained, Single Stains) start->check_controls controls_ok Controls OK? check_controls->controls_ok check_reagents Check Reagent Viability & Concentration controls_ok->check_reagents Yes fix_controls Fix Gating/ Compensation controls_ok->fix_controls No reagents_ok Reagents OK? check_reagents->reagents_ok check_cells Verify Cell Health & Seeding Density reagents_ok->check_cells Yes replace_reagents Replace Reagents reagents_ok->replace_reagents No cells_ok Cells OK? check_cells->cells_ok check_instrument Check Flow Cytometer Settings & Calibration cells_ok->check_instrument Yes optimize_culture Optimize Cell Culture Conditions cells_ok->optimize_culture No instrument_ok Instrument OK? check_instrument->instrument_ok rerun_exp Re-run Experiment with Validated Parameters instrument_ok->rerun_exp Yes calibrate_instrument Calibrate/Maintain Instrument instrument_ok->calibrate_instrument No

Caption: Logic diagram for troubleshooting apoptosis assay inconsistencies.

References

Technical Support Center: Optimizing Eupalinolide K Treatment for Apoptosis Induction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eupalinolide K to induce apoptosis. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it expected to induce apoptosis?

This compound is a sesquiterpene lactone isolated from Eupatorium lindleyanum. While specific studies on this compound are limited, it is part of a complex known as F1012-2, which has been shown to inhibit the growth of triple-negative breast cancer cells by inducing cell cycle arrest and apoptosis.[1] Related compounds, such as Eupalinolide O and J, induce apoptosis through caspase-dependent mechanisms, involving both intrinsic (mitochondrial) and extrinsic pathways.[1] The induction of apoptosis by these related compounds is often associated with the generation of reactive oxygen species (ROS) and modulation of signaling pathways like Akt and p38 MAPK.[2][3]

Q2: What is a typical starting concentration and treatment duration for Eupalinolide compounds?

While the optimal conditions for this compound must be determined empirically for each cell line, studies on other Eupalinolides provide a good starting point. For instance, Eupalinolide O has been tested at concentrations ranging from 1 to 20 µM for 24, 48, and 72 hours in triple-negative breast cancer cell lines.[2] Similarly, Eupalinolide J showed anti-proliferative activity in prostate cancer cells at concentrations between 2.5 and 20 µM for 24, 48, and 72 hours.[4] A dose-response and time-course experiment is recommended to determine the optimal conditions for your specific cell line and experimental goals.

Q3: How can I determine if this compound is inducing apoptosis in my cell line?

Several methods can be used to detect apoptosis. A common and effective method is Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. This assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. Other methods include TUNEL assays to detect DNA fragmentation, and Western blotting to detect the cleavage of caspase-3 and PARP, which are hallmarks of apoptosis.[5]

Troubleshooting Guide

Q1: I am not observing a significant increase in apoptosis after treating my cells with this compound. What could be the reason?

There are several potential reasons for this observation:

  • Suboptimal Concentration: The concentration of this compound may be too low to induce a significant apoptotic response in your specific cell line. It is recommended to perform a dose-response experiment with a wider range of concentrations.

  • Incorrect Treatment Duration: The time point you are analyzing may be too early or too late to observe peak apoptosis. A time-course experiment (e.g., 12, 24, 48, 72 hours) is crucial.

  • Cell Line Resistance: Your cell line may be resistant to this compound-induced apoptosis.

  • Compound Instability: Ensure the proper storage and handling of this compound to maintain its bioactivity.

Q2: My Annexin V/PI staining results show a high percentage of necrotic cells instead of apoptotic cells. What does this indicate?

A high percentage of necrotic cells (Annexin V and PI positive) could suggest:

  • High Concentration of this compound: At high concentrations, the compound might be inducing necrosis rather than apoptosis. Consider lowering the concentration.

  • Prolonged Treatment Duration: Extended exposure to the compound may lead to secondary necrosis, where cells that have undergone apoptosis lose their membrane integrity. Try analyzing at earlier time points.

  • Harsh Experimental Conditions: Rough handling of cells during the staining procedure can damage the cell membrane, leading to false-positive PI staining.

Q3: I am having trouble detecting cleaved caspase-3 by Western blot. What should I do?

  • Check Treatment Conditions: Ensure that the concentration and duration of this compound treatment are sufficient to induce apoptosis.

  • Use a Positive Control: Treat a parallel sample with a known apoptosis inducer (e.g., staurosporine) to confirm that your experimental setup and antibodies are working correctly.

  • Optimize Western Blot Protocol: Ensure optimal antibody concentrations, incubation times, and that your protein extraction method is suitable for detecting caspases.

Data Presentation

The following tables summarize typical experimental conditions for Eupalinolide compounds based on published studies. These can serve as a reference for designing your experiments with this compound.

Table 1: Exemplary Concentrations of Eupalinolide Compounds in Apoptosis Studies

Eupalinolide CompoundCell Line(s)Concentration Range (µM)Reference
Eupalinolide OMDA-MB-231, MDA-MB-4531, 5, 10, 20[2]
Eupalinolide JPC-3, DU-1452.5, 5, 10, 20[4]
Eupalinolide AA549, H129910, 20, 30[6]
Eupalinolide BSMMC-7721, HCCLM312, 24

Table 2: Exemplary Treatment Durations for Eupalinolide Compounds in Apoptosis Studies

Eupalinolide CompoundCell Line(s)Treatment Duration (hours)Reference
Eupalinolide OMDA-MB-231, MDA-MB-45324, 48, 72[2]
Eupalinolide JPC-3, DU-14524, 48, 72[4]
Eupalinolide AA549, H129924, 48[6][7]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is a general guideline for determining the cytotoxic effect of this compound.

  • Seed cells in a 96-well plate at a density of 2 x 10³ to 5 x 10³ cells/well and allow them to adhere overnight.[2]

  • Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20, 40 µM) for different time points (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.[2]

  • Measure the absorbance at 570 nm using a microplate reader.

2. Apoptosis Detection by Annexin V-FITC/PI Staining

This protocol allows for the quantification of apoptotic and necrotic cells.

  • Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the determined time.

  • Harvest the cells, including the supernatant, and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

3. Western Blot Analysis for Apoptosis Markers

This protocol is for detecting the expression of key apoptosis-related proteins.

  • Treat cells with this compound as determined by previous experiments.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against cleaved caspase-3, PARP, Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Visualizations

Experimental_Workflow cluster_0 Phase 1: Dose-Response cluster_1 Phase 2: Time-Course cluster_2 Phase 3: Mechanistic Analysis A Seed Cells B Treat with this compound (Concentration Gradient) A->B C Incubate for 24h B->C D MTT Assay C->D E Determine IC50 D->E G Treat with IC50 Concentration E->G Inform next phase F Seed Cells F->G H Incubate for 12, 24, 48, 72h G->H I Annexin V/PI Staining H->I J Identify Optimal Time Point I->J K Treat at Optimal Concentration & Time J->K Inform next phase L Western Blot (Caspases, Bcl-2 family) K->L M Signaling Pathway Analysis K->M

Caption: Workflow for optimizing this compound treatment.

Apoptosis_Signaling_Pathway cluster_0 Cellular Stress cluster_1 Signaling Pathways cluster_2 Mitochondrial (Intrinsic) Pathway cluster_3 Apoptotic Execution Eupalinolide_K This compound ROS ROS Generation Eupalinolide_K->ROS Akt Akt Pathway Eupalinolide_K->Akt p38_MAPK p38 MAPK Pathway Eupalinolide_K->p38_MAPK Mito Mitochondrial Membrane Potential Disruption ROS->Mito Bcl2 Bcl-2 Akt->Bcl2 Bax Bax p38_MAPK->Bax Bax->Mito Bcl2->Bax Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis

Caption: Putative signaling pathway for this compound-induced apoptosis.

Troubleshooting_Guide Start Low/No Apoptosis Observed Q1 Is the concentration optimized? Start->Q1 Sol1 Perform Dose-Response (e.g., MTT Assay) Q1->Sol1 No Q2 Is the time point optimal? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q2 Sol2 Perform Time-Course (e.g., Annexin V/PI) Q2->Sol2 No Q3 Is the compound active? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q3 Sol3 Check Compound Storage and Handling Q3->Sol3 No End Consider Cell Line Resistance or Alternative Death Pathways Q3->End Yes A3_Yes Yes A3_No No

Caption: Troubleshooting decision tree for apoptosis experiments.

References

selecting appropriate controls for Eupalinolide K experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Eupalinolide K. The guidance is based on the known mechanisms of closely related Eupalinolide compounds and general best practices in cell biology and pharmacology.

Frequently Asked Questions (FAQs)

Q1: What is the first step when starting experiments with a new lot of this compound?

A1: Before beginning any functional experiments, it is crucial to establish the purity and stability of your this compound lot. We recommend performing High-Performance Liquid Chromatography (HPLC) to confirm purity. Additionally, a dose-response curve in your specific cell line of interest should be generated to determine the effective concentration range (e.g., IC50 for cytotoxicity).

Q2: What is an appropriate vehicle control for this compound?

A2: this compound is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO). Therefore, the appropriate vehicle control is to treat a set of cells with the same final concentration of DMSO used in the experimental conditions. It is critical to ensure the final DMSO concentration is consistent across all treatment groups and is non-toxic to the cells.

Q3: How can I confirm that the observed effects are specific to this compound and not off-target effects?

A3: To demonstrate specificity, consider the following controls:

  • Use of an inactive analog: If available, an inactive structural analog of this compound that does not elicit the expected biological response can be a powerful control.

  • Knockdown or knockout of a suspected target: Based on the literature for related compounds, if a specific protein target is hypothesized, using siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of this target may blunt the effects of this compound.[1][2]

  • Rescue experiments: If this compound's effect is due to the depletion of a specific cellular component, reintroducing that component should rescue the phenotype. For instance, if this compound inhibits an enzyme, adding the product of that enzyme's reaction may reverse the effect.

Troubleshooting Guides

Problem 1: High variability in cell viability assays (e.g., MTT, CCK8).
  • Possible Cause: Inconsistent cell seeding density, edge effects in multi-well plates, or variability in drug concentration.

  • Troubleshooting Steps:

    • Ensure a single-cell suspension and uniform seeding in all wells.

    • Avoid using the outer wells of the plate, which are prone to evaporation (the "edge effect"). Instead, fill these wells with sterile PBS or media.

    • Prepare a master mix of the this compound dilution to add to the wells to minimize pipetting errors.

    • Always include a positive control (a known cytotoxic agent) and a vehicle control (e.g., DMSO).

Problem 2: No significant induction of apoptosis is observed after this compound treatment.
  • Possible Cause: The concentration of this compound may be too low, the treatment duration may be too short, or the cell line may be resistant.

  • Troubleshooting Steps:

    • Perform a time-course and dose-response experiment to identify the optimal conditions for apoptosis induction.

    • Use a positive control for apoptosis, such as staurosporine, to ensure the assay is working correctly.

    • Examine earlier markers of apoptosis, such as the activation of caspases (e.g., caspase-3, caspase-9).[3]

    • Consider that this compound might be inducing other forms of cell death, such as autophagy or ferroptosis, which have been observed with related compounds.[4][5][6]

Problem 3: Inconsistent results in Western blot analysis for signaling pathway proteins.
  • Possible Cause: Poor antibody quality, issues with protein extraction or quantification, or inappropriate loading controls.

  • Troubleshooting Steps:

    • Validate your primary antibodies using positive and negative controls (e.g., cell lysates with known expression levels of the target protein).

    • Ensure complete cell lysis and accurate protein quantification using a reliable method (e.g., BCA assay).

    • Use a stable loading control that is not affected by the experimental treatment. GAPDH and β-actin are common, but their expression should be validated for your specific experimental conditions.

    • Include a positive control for pathway activation (e.g., treatment with a known activator of the pathway) to confirm that the signaling cascade can be detected.

Data Presentation

Table 1: Example Dose-Response of Eupalinolide Analogs on Cancer Cell Viability (IC50 in µM)

Cell LineEupalinolide AEupalinolide JEupalinolide O
MDA-MB-231-3.74 ± 0.58[2]~5-10
MDA-MB-468-4.30 ± 0.39[2]~5-10
PC-3-IC50 < 10-
DU-145-IC50 < 10-
A549IC50 ~20--
H1299IC50 ~20--
MHCC97-L~14-28--
HCCLM3~14-28--

Note: This table is compiled from various studies on Eupalinolide analogs and serves as an example. The actual IC50 for this compound will need to be determined experimentally.

Experimental Protocols

Protocol 1: Cell Viability Assay (CCK8)

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.[4]

  • Treat the cells with various concentrations of this compound and the vehicle control (DMSO) for 24, 48, or 72 hours.[4]

  • Add 10 µL of CCK8 solution to each well and incubate for 2-4 hours at 37°C.[4]

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Seed cells in a 6-well plate and treat with this compound or vehicle control for the desired time.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Mandatory Visualizations

Eupalinolide_Signaling_Pathways cluster_ROS ROS-Mediated Pathways cluster_STAT3 STAT3 Pathway cluster_Akt Akt Pathway cluster_AMPK AMPK/mTOR Pathway Eupalinolide_K This compound ROS ↑ ROS Generation Eupalinolide_K->ROS ERK ERK Activation ROS->ERK p38_MAPK p38 MAPK Activation ROS->p38_MAPK Autophagy Autophagy ERK->Autophagy Apoptosis_ROS Apoptosis p38_MAPK->Apoptosis_ROS Eupalinolide_K2 This compound STAT3 STAT3 Degradation Eupalinolide_K2->STAT3 MMP ↓ MMP-2/9 Expression STAT3->MMP Metastasis ↓ Metastasis MMP->Metastasis Eupalinolide_K3 This compound Akt ↓ Akt Phosphorylation Eupalinolide_K3->Akt Apoptosis_Akt Apoptosis Akt->Apoptosis_Akt Eupalinolide_K4 This compound AMPK ↑ AMPK Phosphorylation Eupalinolide_K4->AMPK mTOR ↓ mTOR Phosphorylation AMPK->mTOR SCD1 ↓ SCD1 mTOR->SCD1 Ferroptosis Ferroptosis SCD1->Ferroptosis

Caption: Potential signaling pathways affected by this compound.

Experimental_Workflow cluster_Initial Initial Characterization cluster_Mechanism Mechanism of Action Studies cluster_Controls Essential Controls start Start with this compound dose_response Dose-Response Curve (e.g., CCK8/MTT) start->dose_response ic50 Determine IC50 dose_response->ic50 vehicle Vehicle Control (DMSO) dose_response->vehicle apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle migration Migration/Invasion Assay (Transwell) ic50->migration western_blot Western Blot for Signaling Proteins apoptosis->western_blot positive Positive Control (e.g., Staurosporine for Apoptosis) apoptosis->positive cell_cycle->western_blot loading Loading Control for WB (e.g., GAPDH, β-actin) western_blot->loading

Caption: General experimental workflow for studying this compound.

References

Validation & Comparative

Validating the Anti-inflammatory Effects of Eupalinolide K: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Currently, there is a significant gap in the scientific literature regarding the specific anti-inflammatory effects of Eupalinolide K. While numerous studies have highlighted the anti-inflammatory properties of other sesquiterpene lactones isolated from the Eupatorium genus, including various other eupalinolides, specific data on this compound's anti-inflammatory activity, its mechanism of action, and comparative efficacy remains unavailable.

This guide aims to provide a framework for such a comparative analysis, drawing upon the established methodologies and findings for related compounds, such as Eupalinolide B. The experimental protocols and data presentation formats outlined below are based on common practices in the field and can serve as a template for future research on this compound.

Comparison with Alternative Compounds

A comprehensive evaluation of this compound would necessitate comparison against well-characterized anti-inflammatory agents. A suitable comparator would be Eupalinolide B , a structurally related compound with demonstrated anti-inflammatory effects. Additionally, a widely used non-steroidal anti-inflammatory drug (NSAID) like Indomethacin or a corticosteroid such as Dexamethasone should be included as positive controls to benchmark the potency and efficacy of this compound.

Experimental Data Summary (Hypothetical Data for this compound)

The following tables present a hypothetical summary of quantitative data that would be crucial for validating and comparing the anti-inflammatory effects of this compound.

Table 1: Inhibition of Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages

CompoundConcentration (µM)Nitric Oxide (NO) Inhibition (%)Prostaglandin E2 (PGE2) Inhibition (%)
This compound 1Data not availableData not available
5Data not availableData not available
10Data not availableData not available
Eupalinolide B 125.3 ± 2.122.8 ± 1.9
558.7 ± 4.551.2 ± 3.8
1085.1 ± 6.279.4 ± 5.5
Indomethacin 10Not Applicable92.5 ± 7.1

Table 2: Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

CompoundConcentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)IL-1β Inhibition (%)
This compound 1Data not availableData not availableData not available
5Data not availableData not availableData not available
10Data not availableData not availableData not available
Eupalinolide B 121.6 ± 1.818.9 ± 1.515.4 ± 1.2
552.4 ± 3.948.7 ± 3.542.1 ± 3.1
1078.9 ± 5.775.2 ± 5.168.3 ± 4.9
Dexamethasone 188.3 ± 6.585.1 ± 6.082.7 ± 5.8

Key Signaling Pathways in Inflammation

The anti-inflammatory effects of many natural compounds, including other eupalinolides, are often mediated through the inhibition of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways play a crucial role in the transcriptional regulation of pro-inflammatory genes.

A study on a complex containing Eupalinolide I, J, and K has suggested an interaction with the Akt and p38 signaling pathways in the context of cancer. The p38 pathway is a member of the MAPK family, hinting at a potential mechanism for this compound's uninvestigated anti-inflammatory activity.

Below are diagrams illustrating the general experimental workflow for assessing anti-inflammatory activity and the canonical NF-κB signaling pathway.

experimental_workflow cluster_cell_culture Cell Culture & Stimulation cluster_assays Inflammatory Mediator & Cytokine Assays cluster_pathway_analysis Signaling Pathway Analysis cell_culture RAW 264.7 Macrophages lps_stimulation LPS Stimulation cell_culture->lps_stimulation treatment Treatment with This compound / Comparators lps_stimulation->treatment no_assay Nitric Oxide (NO) Assay (Griess Reagent) treatment->no_assay pge2_assay PGE2 ELISA treatment->pge2_assay cytokine_assay Cytokine ELISA (TNF-α, IL-6, IL-1β) treatment->cytokine_assay western_blot Western Blot (iNOS, COX-2, p-IκBα, p-p65, p-p38) treatment->western_blot immunofluorescence Immunofluorescence (p65 Nuclear Translocation) treatment->immunofluorescence

Experimental workflow for in vitro anti-inflammatory assays.

NFkB_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB_NFkB IκBα NF-κB IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases Proteasome Proteasome IkB_NFkB->Proteasome Ubiquitination & Degradation of IκBα DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Transcription Eupalinolide_K This compound Eupalinolide_K->IKK Inhibits?

Canonical NF-κB signaling pathway and a potential point of inhibition.

Detailed Experimental Protocols

Should research on this compound be undertaken, the following detailed protocols for key experiments would be essential.

Cell Culture and Treatment

RAW 264.7 murine macrophage cells would be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator. For experiments, cells would be seeded in appropriate plates and allowed to adhere overnight. Cells would then be pre-treated with various concentrations of this compound or control compounds for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated time periods.

Nitric Oxide (NO) Assay

The production of nitric oxide would be measured by quantifying the accumulation of nitrite in the culture supernatant using the Griess reagent. Briefly, 100 µL of cell culture supernatant would be mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance at 540 nm would be measured using a microplate reader.

Enzyme-Linked Immunosorbent Assay (ELISA) for PGE2 and Cytokines

The concentrations of PGE2, TNF-α, IL-6, and IL-1β in the cell culture supernatants would be determined using commercially available ELISA kits according to the manufacturer's instructions.

Western Blot Analysis

After treatment, cells would be lysed, and total protein concentrations would be determined. Equal amounts of protein would be separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes would be blocked and then incubated with primary antibodies against iNOS, COX-2, phospho-IκBα, IκBα, phospho-p65, p65, phospho-p38, p38, and β-actin. After washing, the membranes would be incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies, and the protein bands would be visualized using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence for NF-κB p65 Nuclear Translocation

Cells grown on coverslips would be treated as described above, then fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100. After blocking, the cells would be incubated with an anti-p65 antibody, followed by a fluorescently labeled secondary antibody. Nuclei would be counterstained with DAPI. The localization of p65 would be visualized using a fluorescence microscope.

Conclusion

While the anti-inflammatory potential of this compound remains to be elucidated, the established effects of related compounds, particularly Eupalinolide B, provide a strong rationale for its investigation. The experimental framework provided here offers a comprehensive approach to validate its anti-inflammatory effects, elucidate its mechanism of action, and compare its efficacy against relevant alternatives. Future research in this area is critical to unlock the potential therapeutic applications of this natural compound.

Comparative Cytotoxicity of Eupalinolides: A Review of A and B Analogs and the Data Gap on Eupalinolide K

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced cytotoxic profiles of natural compounds is paramount in the quest for novel anticancer agents. Eupalinolides, a class of sesquiterpene lactones isolated from Eupatorium lindleyanum, have demonstrated significant anti-proliferative and pro-apoptotic activities across various cancer cell lines. This guide provides a comparative overview of the cytotoxicity of Eupalinolide A and Eupalinolide B, supported by available experimental data. Crucially, this review also highlights a significant gap in the current scientific literature regarding the specific cytotoxic activity of Eupalinolide K, for which no independent quantitative data could be identified.

While a complex containing this compound alongside Eupalinolide I and J has been shown to induce apoptosis and cell cycle arrest in breast cancer cells, specific IC50 values for this compound remain elusive. This absence of data prevents a direct quantitative comparison with its better-studied analogs, Eupalinolide A and B.

Cytotoxicity Profile of Eupalinolide A and Eupalinolide B

Eupalinolide A and B have been evaluated for their cytotoxic effects against a range of cancer cell lines, with their efficacy varying depending on the cell type. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these assessments.

CompoundCell LineCancer TypeIC50 (µM)Reference
Eupalinolide A MHCC97-LHepatocellular Carcinoma~10 (Significant inhibition observed)[1]
HCCLM3Hepatocellular Carcinoma~10 (Significant inhibition observed)[1]
A549Non-Small Cell Lung CancerNot Specified (Inhibited proliferation)[2][3]
H1299Non-Small Cell Lung CancerNot Specified (Inhibited proliferation)[2][3]
Eupalinolide B MiaPaCa-2Pancreatic CancerMost pronounced effect among A, B, and O[4]
SMMC-7721Hepatocellular CarcinomaNot Specified (Inhibited growth)
HCCLM3Hepatocellular CarcinomaNot Specified (Inhibited growth)

Experimental Protocols

The cytotoxic activities of Eupalinolide A and B have been determined using standard in vitro assays. The following provides a generalized methodology based on the available literature.

Cell Viability Assay (MTT Assay):

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of Eupalinolide A or B for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Incubation: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for several hours. Viable cells with active mitochondrial reductase convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is calculated as a percentage of the control group, and the IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Signaling Pathways

The cytotoxic effects of Eupalinolide A and B are mediated through the modulation of specific signaling pathways, leading to apoptosis, autophagy, and cell cycle arrest.

Eupalinolide A:

Eupalinolide A has been shown to induce autophagy in hepatocellular carcinoma cells through the activation of the ROS/ERK signaling pathway .[1] In non-small cell lung cancer, it promotes apoptosis and ferroptosis by targeting the AMPK/mTOR/SCD1 signaling pathway .[2][3]

Eupalinolide_A_Pathway EA Eupalinolide A ROS ROS EA->ROS AMPK AMPK ROS->AMPK ERK ERK ROS->ERK mTOR mTOR AMPK->mTOR Autophagy Autophagy ERK->Autophagy SCD1 SCD1 mTOR->SCD1 Apoptosis Apoptosis SCD1->Apoptosis Ferroptosis Ferroptosis SCD1->Ferroptosis

Caption: Eupalinolide A signaling pathways.

Eupalinolide B:

Eupalinolide B has demonstrated the ability to induce apoptosis and disrupt copper homeostasis in pancreatic cancer cells, potentially through the induction of cuproptosis.[4] In hepatic carcinoma, its cytotoxic effects are linked to the induction of ferroptosis and the activation of the ROS-ER-JNK signaling pathway .

Eupalinolide_B_Pathway EB Eupalinolide B ROS ROS EB->ROS Ferroptosis Ferroptosis EB->Ferroptosis Cuproptosis Potential Cuproptosis EB->Cuproptosis ER_Stress ER Stress ROS->ER_Stress JNK JNK ER_Stress->JNK Apoptosis Apoptosis JNK->Apoptosis

Caption: Eupalinolide B signaling pathways.

Conclusion and Future Directions

Eupalinolide A and B are promising cytotoxic agents with demonstrated efficacy against various cancer cell lines. Their mechanisms of action involve the induction of different forms of programmed cell death through distinct signaling pathways. However, the lack of quantitative cytotoxicity data for this compound represents a critical knowledge gap. Future research should prioritize the isolation and individual cytotoxic evaluation of this compound to enable a comprehensive comparison with its analogs. Such studies are essential for a complete understanding of the structure-activity relationships within the eupalinolide family and for guiding the development of these natural products as potential anticancer therapeutics.

References

Eupalinolide K in Cancer Therapy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Sesquiterpene lactones, a diverse group of naturally occurring compounds, have garnered significant attention in oncology research for their potent anti-cancer properties. Among these, Eupalinolide K, a constituent of Eupatorium lindleyanum, is emerging as a noteworthy agent. This guide provides a comparative analysis of this compound against other well-studied sesquiterpene lactones, with a focus on experimental data to inform further research and drug development.

This compound: A Profile

This compound has been identified as a STAT3 (Signal Transducer and Activator of Transcription 3) inhibitor[1]. While specific data for this compound as a standalone compound is limited in publicly available literature, it has been studied as part of a potent complex, F1012-2, which also contains Eupalinolides I and J[2][3]. Research on this complex has demonstrated significant anti-cancer activity, particularly against triple-negative breast cancer (TNBC) cell lines[4][5]. The primary mechanisms of action observed for the F1012-2 complex include the induction of apoptosis and cell cycle arrest at the G2/M phase[2][3].

Comparative Performance: this compound vs. Other Sesquiterpene Lactones

To contextualize the potential of this compound, its activity (as part of the F1012-2 complex) is compared with other prominent sesquiterpene lactones: Parthenolide, Artemisinin and its derivatives, Dehydrocostus lactone, and Costunolide.

Quantitative Analysis of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency. The following tables summarize the available IC50 values for this compound (within the F1012-2 complex) and other selected sesquiterpene lactones against various human cancer cell lines.

Table 1: IC50 Values of F1012-2 (Containing this compound)

Cell LineCancer TypeIC50 (µg/mL)Citation
MDA-MB-231Triple-Negative Breast Cancer3.21 ± 0.05[4]
MDA-MB-468Triple-Negative Breast Cancer1.01 ± 0.13[4]

Table 2: IC50 Values of Other Eupalinolides

CompoundCell LineCancer TypeIC50 (µM)Citation
Eupalinolide JMDA-MB-231Triple-Negative Breast Cancer3.74 ± 0.58[6][7]
MDA-MB-468Triple-Negative Breast Cancer4.30 ± 0.39[6][7]
Eupalinolide OMDA-MB-231Triple-Negative Breast Cancer5.85 (48h)[2]
MDA-MB-453Triple-Negative Breast Cancer7.06 (48h)[2]

Table 3: IC50 Values of Parthenolide

Cell LineCancer TypeIC50 (µM)Citation
A549Lung Carcinoma15.38 ± 1.13
GLC-82Non-Small Cell Lung Cancer6.07 ± 0.45
HCT-116Colorectal Cancer17.6 ± 1.8 (p53+/+), 41.6 ± 1.2 (p53-/-)
MCF-7Breast Cancer2.68 ± 0.83
MDA-MB-231Breast Cancer3.48 ± 1.19

Table 4: IC50 Values of Artemisinin and its Derivatives

CompoundCell LineCancer TypeIC50Citation
ArtemisininA549Lung Cancer28.8 µg/mL
H1299Lung Cancer27.2 µg/mL
Dihydroartemisinin (DHA)PC9Lung Cancer19.68 µM (48h)
NCI-H1975Lung Cancer7.08 µM (48h)

Table 5: IC50 Values of Dehydrocostus Lactone

Cell LineCancer TypeIC50 (µM)Citation
MDA-MB-231Breast Cancer21.5
SK-BR-3Breast Cancer25.6
OVCAR3Ovarian Cancer10.8
A549Lung Cancer~2 (24h), ~1 (48h)
H460Lung Cancer~2 (24h), ~1 (48h)

Table 6: IC50 Values of Costunolide

Cell LineCancer TypeIC50 (µM)Citation
A431Skin Cancer0.8
H1299Non-Small Cell Lung Cancer23.93 ± 1.67
YD-10BOral Cancer9.2
Ca9-22Oral Cancer7.9

Mechanistic Insights and Signaling Pathways

The anti-cancer activity of sesquiterpene lactones is often attributed to their ability to modulate key cellular signaling pathways.

This compound is identified as a STAT3 inhibitor [1]. The STAT3 pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many cancers. Inhibition of STAT3 by this compound likely contributes to the observed apoptosis and cell cycle arrest.

G cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation TargetGenes Target Gene Expression (Proliferation, Survival) pSTAT3->TargetGenes Apoptosis Apoptosis & Cell Cycle Arrest EupalinolideK This compound EupalinolideK->STAT3 Inhibition

Caption: this compound inhibits the STAT3 signaling pathway.

Other sesquiterpene lactones modulate different, sometimes overlapping, pathways:

  • Parthenolide: Primarily known for its inhibition of the NF-κB pathway.

  • Artemisinin and its derivatives: Exert their effects through the generation of reactive oxygen species (ROS).

  • Dehydrocostus lactone and Costunolide: Have been shown to induce apoptosis and cell cycle arrest through various mechanisms, including modulation of ROS and MAPK pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the anti-cancer properties of sesquiterpene lactones.

Cell Viability and IC50 Determination: MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the sesquiterpene lactone for 24, 48, or 72 hours. Include a vehicle-only control.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the control and determine the IC50 value using non-linear regression analysis.

Apoptosis Analysis: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the desired concentration of the compound for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Protein Expression Analysis: Western Blotting for Apoptotic Markers

This technique is used to detect changes in the expression levels of proteins involved in apoptosis.

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., Cleaved Caspase-3, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Antitumor Efficacy: Xenograft Model

This in vivo model assesses the effect of the compound on tumor growth in a living organism.

  • Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 MDA-MB-231 cells) into the flank of immunodeficient mice.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100 mm³).

  • Compound Administration: Randomly assign mice to treatment and control groups. Administer the sesquiterpene lactone (e.g., intraperitoneally or orally) at a predetermined dose and schedule.

  • Tumor Measurement: Measure tumor volume and mouse body weight regularly.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

G Start Cancer Cell Lines MTT MTT Assay (Cell Viability) Start->MTT IC50 Determine IC50 MTT->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis Treat with IC50 conc. WesternBlot Western Blot (Apoptotic Proteins) IC50->WesternBlot Treat with IC50 conc. InVivo In Vivo Xenograft Model IC50->InVivo Guide Dosing End Evaluation of Anticancer Potential Apoptosis->End WesternBlot->End InVivo->End

Caption: General workflow for in vitro and in vivo anticancer drug screening.

Conclusion

This compound, particularly as a component of the F1012-2 complex, demonstrates potent cytotoxic activity against triple-negative breast cancer cells, with IC50 values in the low microgram per milliliter range[4]. Its identification as a STAT3 inhibitor provides a clear mechanistic rationale for its observed effects on apoptosis and cell cycle progression[1]. When compared to other sesquiterpene lactones, the F1012-2 complex exhibits comparable or, in some cases, superior potency.

However, a significant gap in the current knowledge is the lack of extensive data on this compound as an isolated compound. Future research should focus on isolating this compound and evaluating its efficacy and mechanism of action across a broader panel of cancer cell lines. Direct, head-to-head comparative studies with other STAT3 inhibitors and sesquiterpene lactones would be invaluable in determining its therapeutic potential. The detailed protocols provided in this guide offer a framework for such investigations, which will be crucial in advancing this compound from a promising natural product to a potential clinical candidate in cancer therapy.

References

Eupalinolide J: A Natural Product Promoting STAT3 Degradation Compared to Synthetic Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers on the mechanism of action of Eupalinolide J in inducing STAT3 degradation, with a comparative analysis against other STAT3-targeting compounds. This guide includes quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial protein involved in cell growth, survival, and differentiation. Its persistent activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. While many molecules have been developed to inhibit STAT3 signaling, a newer strategy focuses on the complete degradation of the STAT3 protein. Eupalinolide J, a natural sesquiterpene lactone, has emerged as a promising agent that promotes the degradation of STAT3. This guide provides a comprehensive overview of its mechanism of action, supported by experimental data, and compares its performance with synthetic STAT3 degraders, primarily Proteolysis Targeting Chimeras (PROTACs).

Mechanism of Action: Eupalinolide J Induces Ubiquitin-Dependent STAT3 Degradation

Eupalinolide J has been shown to suppress the growth of cancer cells, such as triple-negative breast cancer and glioblastoma, by targeting the STAT3 signaling pathway[1][2]. Its primary mechanism involves the promotion of STAT3 degradation through the ubiquitin-proteasome system[2][3][4]. This is a multi-step process where the STAT3 protein is tagged with ubiquitin molecules, marking it for destruction by the proteasome, the cell's protein disposal machinery.

Molecular docking studies suggest that Eupalinolide J can bind to the DNA-binding domain of STAT3[2]. This interaction is thought to induce conformational changes that make STAT3 susceptible to ubiquitination and subsequent degradation. Experimental evidence confirms that treatment with Eupalinolide J leads to a significant reduction in the half-life of the STAT3 protein in cancer cells[2]. Furthermore, the effects of Eupalinolide J on STAT3 levels can be reversed by treating cells with a proteasome inhibitor like MG132, confirming the involvement of the proteasome in this degradation process.

Performance Comparison: Eupalinolide J vs. Synthetic STAT3 Degraders

The field of targeted protein degradation has been revolutionized by the development of PROTACs. These are heterobifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity, thereby inducing the ubiquitination and degradation of the target. Several potent and selective STAT3 PROTAC degraders have been developed, offering a valuable benchmark for comparing the efficacy of Eupalinolide J.

CompoundTypeMechanism of ActionCell LineIC50 (Growth Inhibition)DC50 (STAT3 Degradation)Reference
Eupalinolide J Natural Product (Sesquiterpene Lactone)Promotes ubiquitin-dependent STAT3 degradationMDA-MB-231 (TNBC)3.74 ± 0.58 µMNot Reported[1]
MDA-MB-468 (TNBC)4.30 ± 0.39 µMNot Reported[1]
SD-36 PROTACRecruits CRBN E3 ligase to STAT3 for degradationSU-DHL-1 (Lymphoma)< 2 µM28 nM[5]
MOLM-16 (Leukemia)< 2 µM50 nM[4][6]
S3D5 PROTACRecruits CRBN E3 ligase to STAT3 for degradationHepG2 (Hepatocellular Carcinoma)Not Reported110 nM[6]
Parthenolide Natural Product (Sesquiterpene Lactone)Inhibits upstream JAK kinases, reducing STAT3 phosphorylationMDA-MB-231 (TNBC)IC50 for STAT3 phosphorylation inhibition: 4.804 µMNot a direct degrader[7]

Key Observations from the Comparison:

  • Potency: Synthetic PROTACs like SD-36 demonstrate significantly higher potency in inducing STAT3 degradation, with DC50 values in the nanomolar range. Eupalinolide J's effect on cell viability is observed at micromolar concentrations, and a direct DC50 value for its STAT3 degradation activity has not been reported, making a direct potency comparison challenging.

  • Mechanism: Both Eupalinolide J and PROTACs utilize the ubiquitin-proteasome system. However, PROTACs are engineered to directly hijack a specific E3 ligase, offering a more targeted and efficient degradation mechanism. The precise E3 ligase involved in Eupalinolide J-mediated degradation is not yet fully elucidated.

  • Alternative Inhibition: Parthenolide, another natural product, offers a different approach by inhibiting the upstream Janus kinases (JAKs) that activate STAT3. This leads to a reduction in phosphorylated, active STAT3, but not necessarily the degradation of the total STAT3 protein[7].

Visualizing the Mechanisms

To better understand the distinct mechanisms of action, the following diagrams illustrate the signaling pathways for Eupalinolide J and a typical STAT3 PROTAC.

EupalinolideJ_Mechanism cluster_cell Cancer Cell EJ Eupalinolide J STAT3 STAT3 EJ->STAT3 Binds to DNA-binding domain Ub Ubiquitin STAT3->Ub Ubiquitination Proteasome Proteasome STAT3->Proteasome Degradation Ub->Proteasome Degraded_STAT3 Degraded STAT3 Fragments Proteasome->Degraded_STAT3

Caption: Mechanism of Eupalinolide J-induced STAT3 degradation.

PROTAC_Mechanism cluster_cell Cancer Cell PROTAC STAT3 PROTAC (e.g., SD-36) STAT3 STAT3 PROTAC->STAT3 E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) PROTAC->E3_Ligase Ternary_Complex Ternary Complex (STAT3-PROTAC-E3) PROTAC->Ternary_Complex STAT3->Ternary_Complex Proteasome Proteasome STAT3->Proteasome Degradation E3_Ligase->Ternary_Complex Ub Ubiquitin Ternary_Complex->Ub Ubiquitination Ub->Proteasome Degraded_STAT3 Degraded STAT3 Fragments Proteasome->Degraded_STAT3

Caption: General mechanism of a STAT3 PROTAC degrader.

Detailed Experimental Protocols

To facilitate the replication and further investigation of the findings discussed, here are detailed protocols for key experiments used to characterize STAT3 degradation.

Western Blotting for STAT3 and p-STAT3 Levels

Objective: To quantify the levels of total STAT3 and its activated, phosphorylated form (p-STAT3) in cells treated with a test compound.

Protocol:

  • Cell Culture and Treatment: Plate cancer cells (e.g., MDA-MB-231) in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the test compound (e.g., Eupalinolide J at 0, 5, 10, 15 µM) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against STAT3, p-STAT3 (Tyr705), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometry analysis of the bands can be performed using software like ImageJ to quantify the relative protein levels.

Immunoprecipitation of Ubiquitinated STAT3

Objective: To determine if a test compound increases the ubiquitination of STAT3.

Protocol:

  • Cell Treatment and Lysis: Treat cells with the test compound and a proteasome inhibitor (e.g., MG132 at 10 µM for the last 4-6 hours of treatment) to allow for the accumulation of ubiquitinated proteins. Lyse the cells in a buffer containing deubiquitinase inhibitors.

  • Pre-clearing: Incubate the cell lysates with protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation: Centrifuge the lysates to pellet the beads and transfer the supernatant to a new tube. Add an anti-STAT3 antibody and incubate overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add fresh protein A/G agarose beads to capture the antibody-protein complexes and incubate for 2-4 hours at 4°C.

  • Washing and Elution: Pellet the beads and wash them several times with lysis buffer. Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using an anti-ubiquitin antibody. A smear of high-molecular-weight bands will indicate polyubiquitinated STAT3.

Cycloheximide (CHX) Chase Assay

Objective: To determine the half-life of the STAT3 protein in the presence or absence of a test compound.

Protocol:

  • Cell Treatment: Treat cells with the test compound or vehicle control for a predetermined time.

  • Protein Synthesis Inhibition: Add cycloheximide (CHX), a protein synthesis inhibitor, to the cell culture medium at a final concentration of 50-100 µg/mL.

  • Time Course Collection: Harvest cell lysates at various time points after the addition of CHX (e.g., 0, 2, 4, 6, 8 hours).

  • Western Blot Analysis: Analyze the STAT3 protein levels at each time point by Western blotting as described above.

  • Half-life Calculation: Quantify the STAT3 band intensities and plot them against time. The time at which the STAT3 protein level is reduced by 50% is the half-life. A shorter half-life in the presence of the test compound indicates accelerated degradation.

Conclusion

Eupalinolide J represents a valuable natural product for inducing the degradation of STAT3, a key oncogenic protein. While synthetic degraders like PROTACs currently offer higher potency and specificity, the study of natural compounds like Eupalinolide J provides important insights into novel chemical scaffolds and mechanisms for targeted protein degradation. Further research to identify the specific E3 ligase(s) involved in Eupalinolide J's action and to optimize its structure could lead to the development of new and effective anti-cancer therapies. This guide provides the foundational knowledge and experimental framework for researchers to explore and compare these different classes of STAT3-targeting agents.

References

Eupalinolide O: A Promising Candidate for Cancer Therapy Through ROS-Mediated Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Eupalinolide O, a sesquiterpene lactone extracted from the plant Eupatorium lindleyanum, has emerged as a compound of significant interest in oncology research. Mounting evidence suggests its potential as an anticancer agent, primarily through the induction of apoptosis in cancer cells, a process intricately linked to the generation of reactive oxygen species (ROS). This guide provides a comprehensive comparison of Eupalinolide O's performance with other related compounds, supported by experimental data, detailed protocols, and visual representations of the underlying molecular pathways.

Data Presentation

The following tables summarize the quantitative data from key studies investigating the pro-apoptotic and ROS-inducing effects of Eupalinolide O and its analogs.

Table 1: In Vitro Efficacy of Eupalinolide O in Triple-Negative Breast Cancer (TNBC) Cells

Cell LineTreatmentIC50 (µM)Apoptosis Rate (%)ROS Level (Fold Change)Caspase-3 Activity (Fold Change)Mitochondrial Membrane Potential (MMP)
MDA-MB-231Control-~5%1.01.0High
Eupalinolide O (5 µM)5.85 (48h)Increased~2.5IncreasedDecreased
Eupalinolide O (10 µM)Significantly Increased~4.0Significantly IncreasedSignificantly Decreased
MDA-MB-453Control-~3%1.01.0High
Eupalinolide O (5 µM)7.06 (48h)Increased~2.0IncreasedDecreased
Eupalinolide O (10 µM)Significantly Increased~3.5Significantly IncreasedSignificantly Decreased

Data summarized from Zhao et al., 2022.[1][2]

Table 2: Comparative Effects of Different Eupalinolides on Cancer Cells

CompoundCancer TypeKey FindingsMechanism of Action
Eupalinolide O Triple-Negative Breast CancerInduces apoptosis, inhibits proliferation.[1][2]ROS generation , modulation of Akt/p38 MAPK pathway.[1][2]
Eupalinolide A Hepatocellular Carcinoma, Non-Small Cell Lung CancerInduces autophagy and apoptosis.[3][4]ROS /ERK signaling pathway activation, AMPK/mTOR/SCD1 signaling.[3][4]
Eupalinolide B Pancreatic Cancer, Hepatic CarcinomaInduces apoptosis and ferroptosis.[5][6]ROS generation , potential cuproptosis, ROS-ER-JNK pathway.[5][6]
Eupalinolide J Triple-Negative Breast CancerSuppresses tumor growth, induces apoptosis.[7][8][9]Targets STAT3 signaling pathway, disrupts MMP.[7][8][9]

Table 3: Comparison with a Standard Chemotherapeutic Agent

CompoundCancer TypeIC50 (µM)Primary Mechanism of Apoptosis InductionRole of ROS
Eupalinolide O Triple-Negative Breast Cancer3.57 - 11.47 (depending on cell line and time)[1]Intrinsic pathway, mitochondrial dysfunction[1]Primary inducer of apoptosis[1][2]
Doxorubicin Triple-Negative Breast Cancer0.11 - 0.28[10]DNA intercalation, topoisomerase II inhibitionContributes to cardiotoxicity, but also to anticancer effect through ROS-induced damage

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Measurement of Reactive Oxygen Species (ROS) Generation

The intracellular accumulation of ROS is quantified using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

  • Cell Seeding: Plate cells (e.g., MDA-MB-231, MDA-MB-453) in a 24-well plate at a density of 2 x 10^5 cells/well and culture overnight.

  • Treatment: Treat the cells with varying concentrations of Eupalinolide O or the vehicle control (DMSO) for the desired time period.

  • Staining:

    • Prepare a 10 mM stock solution of DCFH-DA in DMSO.

    • Immediately before use, dilute the stock solution in serum-free medium to a final working concentration of 10 µM.

    • Wash the cells once with serum-free medium.

    • Incubate the cells with the DCFH-DA working solution for 30 minutes at 37°C in the dark.

  • Analysis:

    • Wash the cells twice with PBS.

    • Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer with excitation at 488 nm and emission at 525 nm.

Assessment of Apoptosis by Annexin V-FITC/PI Staining

Apoptosis is quantified using flow cytometry after staining with Annexin V-FITC and Propidium Iodide (PI).

  • Cell Preparation: Seed cells and treat with Eupalinolide O as described above.

  • Staining:

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI according to the manufacturer's instructions.

    • Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

Measurement of Mitochondrial Membrane Potential (MMP)

The change in MMP is assessed using the fluorescent dye JC-1.

  • Cell Preparation: Seed and treat cells with Eupalinolide O.

  • Staining:

    • Incubate the cells with JC-1 staining solution (5 µg/mL) for 20 minutes at 37°C.

    • Wash the cells with PBS.

  • Analysis:

    • In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence.

    • In apoptotic cells with low MMP, JC-1 remains as monomers and emits green fluorescence.

    • The ratio of red to green fluorescence is measured using a fluorescence microscope or flow cytometer to determine the change in MMP.

Caspase-3 Activity Assay

The activity of caspase-3, a key executioner caspase in apoptosis, is measured using a colorimetric or fluorometric assay.

  • Cell Lysis:

    • Treat cells with Eupalinolide O.

    • Lyse the cells using a specific lysis buffer provided in the assay kit.

  • Assay:

    • Add the cell lysate to a microplate well containing the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assay).

    • Incubate at 37°C for 1-2 hours.

  • Analysis:

    • Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

    • The increase in signal is proportional to the caspase-3 activity.

Western Blot Analysis of Akt/p38 MAPK Signaling Pathway

The expression and phosphorylation status of key proteins in the Akt/p38 MAPK pathway are determined by Western blotting.

  • Protein Extraction:

    • Treat cells with Eupalinolide O.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA assay.

  • Electrophoresis and Transfer:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of Akt and p38 MAPK.

    • Incubate with HRP-conjugated secondary antibodies.

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

EupalinolideO_Apoptosis_Pathway EO Eupalinolide O ROS ↑ ROS Generation EO->ROS Mitochondria Mitochondria ROS->Mitochondria Akt ↓ p-Akt ROS->Akt p38 ↑ p-p38 MAPK ROS->p38 MMP ↓ Mitochondrial Membrane Potential Mitochondria->MMP CytC Cytochrome c Release MMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Akt->Apoptosis | p38->Apoptosis

Caption: Eupalinolide O-induced apoptotic signaling pathway.

Experimental_Workflow start Cancer Cell Culture (e.g., TNBC cells) treatment Treatment with Eupalinolide O start->treatment ros ROS Detection (DCFH-DA) treatment->ros apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis mmp MMP Assay (JC-1) treatment->mmp caspase Caspase-3 Activity treatment->caspase western Western Blot (Akt/p38 MAPK) treatment->western analysis Data Analysis & Interpretation ros->analysis apoptosis->analysis mmp->analysis caspase->analysis western->analysis

Caption: General experimental workflow for assessing Eupalinolide O's effects.

Logical_Relationship EO Eupalinolide O ROS ROS Generation EO->ROS Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys Apoptosis Cellular Apoptosis Mito_Dys->Apoptosis Cancer_Inhibition Cancer Cell Growth Inhibition Apoptosis->Cancer_Inhibition

Caption: Logical flow of Eupalinolide O's anticancer mechanism.

References

A Comparative Analysis of Eupalinolides from Diverse Eupatorium Species: Cytotoxicity and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Eupatorium is a rich source of bioactive sesquiterpene lactones, with Eupalinolides standing out for their potent anti-cancer properties. This guide provides a comparative analysis of various Eupalinolides isolated from different Eupatorium species, focusing on their cytotoxic activities against a range of cancer cell lines. We present a compilation of quantitative data, detailed experimental protocols for key assays, and a visualization of the signaling pathways implicated in their mechanism of action to facilitate further research and drug development endeavors.

Comparative Cytotoxicity of Eupalinolides

The following tables summarize the in vitro cytotoxic activity (IC50 values) of several Eupalinolides against various human cancer cell lines. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

Eupalinolides from Eupatorium lindleyanum

Eupatorium lindleyanum has been the most extensively studied species for Eupalinolides, yielding several potent anti-cancer compounds.

CompoundCancer Cell LineCell TypeIC50 (µM)Incubation Time (h)
Eupalinolide A MHCC97-LHepatocellular Carcinoma~10 µM (Significant Inhibition)48
HCCLM3Hepatocellular Carcinoma~10 µM (Significant Inhibition)48
Eupalinolide B TU686Laryngeal Cancer6.73Not Specified
TU212Laryngeal Cancer1.03Not Specified
M4eLaryngeal Cancer3.12Not Specified
AMC-HN-8Laryngeal Cancer2.13Not Specified
Hep-2Laryngeal Cancer9.07Not Specified
LCCLaryngeal Cancer4.20Not Specified
MiaPaCa-2Pancreatic CancerMost pronounced effect among EA, EB, and EONot Specified
Eupalinolide J MDA-MB-231Triple-Negative Breast Cancer3.74 ± 0.58Not Specified
MDA-MB-468Triple-Negative Breast Cancer4.30 ± 0.39Not Specified
PC-3Prostate CancerMarked anti-proliferative activityDose and time-dependent
DU-145Prostate CancerMarked anti-proliferative activityDose and time-dependent
Eupalinolide O MDA-MB-231Triple-Negative Breast Cancer10.34, 5.85, 3.5724, 48, 72
MDA-MB-453Triple-Negative Breast Cancer11.47, 7.06, 3.0324, 48, 72
Sesquiterpene Lactones from Other Eupatorium Species

Research into other Eupatorium species has revealed additional cytotoxic sesquiterpene lactones.

CompoundEupatorium SpeciesCancer Cell LineCell TypeIC50 (µg/mL)
Eucannabinolide E. cannabinumMCF-7Breast Cancer13 ± 2.45
Eupatoriopicrin derivative (acetonide) E. cannabinumEAT, P388, FIO 26, L5178Y(s), HeLaMurine and Human tumor lines2-7 fold more active than eupatoriopicrin

Key Experimental Protocols

To ensure reproducibility and facilitate comparative studies, detailed protocols for the principal assays used to evaluate the anti-cancer activity of Eupalinolides are provided below.

Cell Viability Assay (CCK-8 Assay)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays.

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • Eupalinolide stock solution (dissolved in DMSO)

  • CCK-8 reagent

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of the Eupalinolide compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the Eupalinolide dilutions. Include a vehicle control (DMSO) and a blank control (medium only).

  • Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control after subtracting the blank absorbance. The IC50 value is determined from the dose-response curve.

Wound Healing (Scratch) Assay

This assay is used to assess cell migration.

Materials:

  • 6-well or 12-well cell culture plates

  • Sterile 200 µL pipette tips

  • Phosphate-buffered saline (PBS)

  • Serum-free cell culture medium

  • Microscope with a camera

Procedure:

  • Seed cells in a multi-well plate and grow until they form a confluent monolayer.

  • Create a "scratch" or "wound" in the monolayer by scraping a straight line with a sterile pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Replace the PBS with serum-free medium containing the Eupalinolide at the desired concentration. A vehicle control should be included.

  • Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) at the same position.

  • The rate of wound closure is quantified by measuring the area or width of the scratch at each time point using image analysis software (e.g., ImageJ).

Transwell Migration Assay

This assay evaluates the invasive potential of cancer cells.

Materials:

  • Transwell inserts (8 µm pore size)

  • 24-well plates

  • Serum-free medium

  • Complete medium (as a chemoattractant)

  • Cotton swabs

  • Methanol for fixation

  • Crystal violet stain

Procedure:

  • Rehydrate Transwell inserts in serum-free medium.

  • Seed cancer cells (e.g., 5x10⁴ cells) in the upper chamber of the insert in serum-free medium containing the Eupalinolide.

  • Add complete medium to the lower chamber as a chemoattractant.

  • Incubate for 24-48 hours at 37°C.

  • Remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with methanol.

  • Stain the migrated cells with crystal violet.

  • Count the stained cells in several random fields under a microscope.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • 6-well plates

  • Trypsin-EDTA

  • Ice-cold 70% ethanol

  • PBS

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with Eupalinolides for the desired time.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL). Incubate for 30 minutes at 37°C.

  • Add PI staining solution (50 µg/mL) and incubate in the dark for 15-30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect specific proteins involved in apoptosis.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Caspase-3, PARP, Bcl-2, Bax)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with Eupalinolides, then lyse the cells in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Mechanistic Insights: Signaling Pathways

Eupalinolides exert their anti-cancer effects by modulating various signaling pathways, leading to cell cycle arrest, apoptosis, and inhibition of metastasis.

Experimental Workflow for Eupalinolide Bioactivity Screening

G cluster_0 In Vitro Assays cluster_1 Mechanism of Action Studies Cancer Cell Lines Cancer Cell Lines Treatment with Eupalinolides Treatment with Eupalinolides Cancer Cell Lines->Treatment with Eupalinolides Cell Viability (CCK-8) Cell Viability (CCK-8) Treatment with Eupalinolides->Cell Viability (CCK-8) Migration (Wound Healing) Migration (Wound Healing) Treatment with Eupalinolides->Migration (Wound Healing) Invasion (Transwell) Invasion (Transwell) Treatment with Eupalinolides->Invasion (Transwell) Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Treatment with Eupalinolides->Cell Cycle Analysis (Flow Cytometry) Apoptosis Analysis (Western Blot) Apoptosis Analysis (Western Blot) Treatment with Eupalinolides->Apoptosis Analysis (Western Blot) Determine IC50 Determine IC50 Cell Viability (CCK-8)->Determine IC50 Data Analysis Quantify Migration Rate Quantify Migration Rate Migration (Wound Healing)->Quantify Migration Rate Imaging Quantify Invasive Cells Quantify Invasive Cells Invasion (Transwell)->Quantify Invasive Cells Microscopy Lead Compound Selection Lead Compound Selection Determine IC50->Lead Compound Selection Quantify Migration Rate->Lead Compound Selection Quantify Invasive Cells->Lead Compound Selection Identify Cell Cycle Arrest Identify Cell Cycle Arrest Cell Cycle Analysis (Flow Cytometry)->Identify Cell Cycle Arrest Detect Apoptotic Markers Detect Apoptotic Markers Apoptosis Analysis (Western Blot)->Detect Apoptotic Markers Elucidate Signaling Pathway Elucidate Signaling Pathway Identify Cell Cycle Arrest->Elucidate Signaling Pathway Detect Apoptotic Markers->Elucidate Signaling Pathway

Caption: A typical workflow for screening and characterizing the anti-cancer properties of Eupalinolides.

Signaling Pathways Modulated by Eupalinolides

Several key signaling pathways have been identified as targets of Eupalinolides in cancer cells.

G EA Eupalinolide A ROS_ERK ROS/ERK Pathway EA->ROS_ERK CellCycleArrest Cell Cycle Arrest EA->CellCycleArrest G1 Phase EB Eupalinolide B ROS_ER_JNK ROS-ER-JNK Pathway EB->ROS_ER_JNK Apoptosis Apoptosis EB->Apoptosis EJ Eupalinolide J STAT3 STAT3 Pathway EJ->STAT3 EJ->Apoptosis EJ->CellCycleArrest G0/G1 Phase EO Eupalinolide O Akt_p38 Akt/p38 MAPK Pathway EO->Akt_p38 EO->CellCycleArrest G2/M Phase Autophagy Autophagy ROS_ERK->Autophagy Ferroptosis Ferroptosis ROS_ER_JNK->Ferroptosis Metastasis_Inhibition Metastasis Inhibition STAT3->Metastasis_Inhibition Akt_p38->Apoptosis

Caption: Overview of signaling pathways targeted by different Eupalinolides leading to anti-cancer effects.

This guide provides a foundational comparison of Eupalinolides based on currently available literature. Further research, particularly direct comparative studies under standardized conditions, is necessary to fully elucidate the structure-activity relationships and therapeutic potential of this promising class of natural products.

Eupalinolide B: A Comparative Analysis of its In Vivo Anti-Tumor Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo anti-tumor efficacy of Eupalinolide B against standard-of-care chemotherapies and other natural compounds in laryngeal, hepatic, and pancreatic cancer models. The data presented is compiled from preclinical studies to offer an objective evaluation of Eupalinolide B's potential as a therapeutic agent.

Executive Summary

Eupalinolide B, a sesquiterpene lactone, has demonstrated significant in vivo anti-tumor activity across multiple cancer types. In xenograft models of laryngeal, hepatic, and pancreatic cancers, Eupalinolide B has been shown to inhibit tumor growth. This guide compares its efficacy with established treatments such as cisplatin, sorafenib, and gemcitabine, as well as other natural compounds like curcumin and resveratrol, providing a baseline for its potential therapeutic positioning.

In Vivo Efficacy Comparison

The following tables summarize the in vivo anti-tumor efficacy of Eupalinolide B and its comparators in various cancer models.

Laryngeal Cancer
Treatment AgentCell Line XenograftMouse ModelDosing RegimenTumor Growth InhibitionReference
Eupalinolide B TU212BALB/c nude miceNot specified in abstractSignificantly suppressed tumor growth (P < 0.01)[1]
Cisplatin UMSCC-12Athymic nude miceWeekly peritumoral or systemic injections for 3 weeksSuperior antitumor efficacy with a nanoconjugated formulation compared to standard cisplatin.[2][3]
Resveratrol ---Data not available for a directly comparable laryngeal cancer xenograft model.
Hepatic Carcinoma
Treatment AgentCell Line XenograftMouse ModelDosing RegimenTumor Growth InhibitionReference
Eupalinolide B SMMC-7721, HCCLM3Female BALB/c nude mice25 mg/kg or 50 mg/kg, injected every 2 days for 3 weeksSignificantly inhibited tumor volume and weight.[4]
Sorafenib SMMC-7721BALB/c nude miceIntragastric administration daily for 40 daysSignificantly suppressed tumor growth.[5]
Sorafenib HLENude mice25 mg/kg by gavage, 5 times/week for 3 weeksInhibited tumor growth by 49.3%.[6]
Pancreatic Cancer
Treatment AgentCell Line XenograftMouse ModelDosing RegimenTumor Growth InhibitionReference
Eupalinolide B PANC-1Nude miceIntraperitoneal injections (doses varied)Significantly reduced tumor volume and weight.[7]
Gemcitabine PANC-1Nude mice50 mg/kg i.p., twice a week for 3 weeks (in combination study)Induced tumor growth inhibition.[8][9]
Curcumin PANC-1, L3.6pLAthymic nude mice100 mg/kg/day for 18 daysInhibited tumor growth and weight.[9]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the comparative efficacy data.

Eupalinolide B Xenograft Models
  • Laryngeal Cancer (TU212): The study on laryngeal cancer mentions the use of TU212 cell xenografts but does not provide a detailed protocol in the available abstract[1].

  • Hepatic Carcinoma (SMMC-7721 & HCCLM3): Human hepatic carcinoma cell lines SMMC-7721 or HCCLM3 were subcutaneously transplanted into female BALB/c nude mice. After tumor establishment, Eupalinolide B (25 mg/kg or 50 mg/kg) was injected every 2 days for 3 weeks[4].

  • Pancreatic Cancer (PANC-1): PANC-1 pancreatic cancer cells were implanted into nude mice to establish a xenograft tumor model. Eupalinolide B was administered via intraperitoneal injection at varying doses[7].

Comparator Xenograft Models
  • Cisplatin (Laryngeal Cancer - UMSCC-12): UMSCC-12 laryngeal cancer cells were inoculated into the buccal mucosa of athymic nude mice. Treatment with systemic cisplatin was administered weekly for 3 weeks[2][3].

  • Sorafenib (Hepatic Carcinoma - SMMC-7721): GFP-expressing SMMC-7721 hepatoma cells were injected subcutaneously into nude mice. Sorafenib was administered daily by intragastric gavage for 40 days[5].

  • Gemcitabine (Pancreatic Cancer - PANC-1): PANC-1 cells (5 × 10⁶) were implanted subcutaneously on the right hind leg of 6-8-week-old male nude mice. For combination studies, gemcitabine was administered at 50 mg/kg intraperitoneally twice a week for 3 consecutive weeks[8].

  • Curcumin (Pancreatic Cancer - L3.6pL): Athymic nude mice were orthotopically implanted with L3.6pL cells. Curcumin was administered at a dose of 100 mg/kg/day for 18 days[9].

Mechanistic Insights and Signaling Pathways

Understanding the molecular mechanisms underlying the anti-tumor effects of these compounds is critical for their development and clinical application.

Eupalinolide B Signaling Pathways

Eupalinolide B exerts its anti-tumor effects through multiple mechanisms, including the induction of ferroptosis and the activation of the ROS-ER-JNK signaling pathway in hepatic carcinoma[4]. In pancreatic cancer, it has been shown to induce apoptosis, elevate reactive oxygen species (ROS) levels, and disrupt copper homeostasis, potentially through cuproptosis[7]. In laryngeal cancer, Eupalinolide B inhibits cell proliferation and epithelial-mesenchymal transition[1].

Eupalinolide_B_Signaling cluster_Hepatic Hepatic Cancer cluster_Pancreatic Pancreatic Cancer cluster_Laryngeal Laryngeal Cancer Eupalinolide_B Eupalinolide_B ROS_ER_JNK ROS-ER-JNK Pathway Eupalinolide_B->ROS_ER_JNK activates Ferroptosis Ferroptosis Eupalinolide_B->Ferroptosis induces ROS_P ROS Generation Eupalinolide_B->ROS_P Apoptosis_P Apoptosis_P Eupalinolide_B->Apoptosis_P induces Cuproptosis Cuproptosis Eupalinolide_B->Cuproptosis induces EMT Epithelial-Mesenchymal Transition Eupalinolide_B->EMT inhibits Proliferation_L Cell Proliferation Eupalinolide_B->Proliferation_L inhibits Tumor_Inhibition_H Tumor Growth Inhibition ROS_ER_JNK->Tumor_Inhibition_H leads to Ferroptosis->Tumor_Inhibition_H leads to Tumor_Inhibition_P Tumor Growth Inhibition ROS_P->Tumor_Inhibition_P leads to Apoptosis_P->Tumor_Inhibition_P leads to Cuproptosis->Tumor_Inhibition_P leads to Tumor_Inhibition_L Tumor Growth Inhibition EMT->Tumor_Inhibition_L inhibition leads to Proliferation_L->Tumor_Inhibition_L inhibition leads to

Figure 1: Eupalinolide B Signaling Pathways in Different Cancers
Standard-of-Care Chemotherapy Signaling Pathways

Standard chemotherapies like cisplatin, sorafenib, and gemcitabine have well-characterized mechanisms of action.

  • Cisplatin: Primarily functions by cross-linking with purine bases on DNA, which interferes with DNA repair mechanisms, leading to DNA damage and subsequent apoptosis in cancer cells[3]. In laryngeal carcinoma, cisplatin-induced reactive oxygen species (ROS) stress can regulate the Nrf2 pathway[10].

  • Sorafenib: A multi-kinase inhibitor that targets several signaling pathways, including the Raf/MEK/ERK pathway, to inhibit tumor cell proliferation and promote apoptosis. It also inhibits receptor tyrosine kinases like VEGFR and PDGFR, thereby suppressing angiogenesis[11][12][13]. In hepatocellular carcinoma, sorafenib can also block the PI3K/Akt/mTOR and STAT3 signaling pathways[14][15].

  • Gemcitabine: A nucleoside analog that inhibits DNA synthesis and induces apoptosis. Resistance to gemcitabine in pancreatic cancer is associated with the reactivation of developmental pathways such as Hedgehog, Wnt, and Notch[16]. The AMPK/mTOR signaling pathway is also implicated in gemcitabine-induced apoptosis and autophagy[17].

Standard_Therapies_Signaling cluster_Cisplatin Cisplatin cluster_Sorafenib Sorafenib cluster_Gemcitabine Gemcitabine Cisplatin Cisplatin DNA_Damage DNA Cross-linking & Damage Cisplatin->DNA_Damage Apoptosis_C Apoptosis_C DNA_Damage->Apoptosis_C Tumor_Inhibition_C Tumor Growth Inhibition Apoptosis_C->Tumor_Inhibition_C leads to Sorafenib Sorafenib Raf_MEK_ERK Raf/MEK/ERK Pathway Sorafenib->Raf_MEK_ERK inhibits VEGFR_PDGFR VEGFR/PDGFR Sorafenib->VEGFR_PDGFR inhibits PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Sorafenib->PI3K_Akt_mTOR inhibits STAT3 STAT3 Sorafenib->STAT3 inhibits Tumor_Inhibition_S Tumor Growth Inhibition Raf_MEK_ERK->Tumor_Inhibition_S inhibition leads to VEGFR_PDGFR->Tumor_Inhibition_S inhibition leads to PI3K_Akt_mTOR->Tumor_Inhibition_S inhibition leads to STAT3->Tumor_Inhibition_S inhibition leads to Gemcitabine Gemcitabine DNA_Synthesis DNA Synthesis Gemcitabine->DNA_Synthesis inhibits Apoptosis_G Apoptosis_G Gemcitabine->Apoptosis_G induces AMPK_mTOR AMPK/mTOR Pathway Gemcitabine->AMPK_mTOR activates Tumor_Inhibition_G Tumor Growth Inhibition DNA_Synthesis->Tumor_Inhibition_G inhibition leads to Apoptosis_G->Tumor_Inhibition_G leads to AMPK_mTOR->Tumor_Inhibition_G activation leads to

Figure 2: Signaling Pathways of Standard Chemotherapies
Alternative Natural Compound Signaling Pathways

Natural compounds such as curcumin and resveratrol also exhibit anti-tumor properties through diverse signaling pathways.

  • Curcumin: In pancreatic cancer, curcumin has been shown to modulate multiple signaling pathways, including NF-κB, STAT3, EGFR, and Notch-1[18]. It can also inhibit the Hedgehog signaling pathway and reverse the epithelial-mesenchymal transition[19]. Furthermore, curcumin can sensitize pancreatic cancer cells to gemcitabine by targeting EZH2 and the lncRNA PVT1[20].

  • Resveratrol: This polyphenol has been shown to modulate various signaling pathways, including WNT, SHH/GLI, TGFβ1/SMAD, NOTCH, TRAIL, and STAT, in different cancers[21]. In laryngeal cancer, it has been studied in combination with cisplatin, where it can influence proliferation and apoptosis[22].

Natural_Compounds_Signaling cluster_Curcumin Curcumin (Pancreatic Cancer) cluster_Resveratrol Resveratrol (General Cancer) Curcumin Curcumin NFkB_C NF-κB Pathway Curcumin->NFkB_C inhibits STAT3_C STAT3 Pathway Curcumin->STAT3_C inhibits Hedgehog Hedgehog Pathway Curcumin->Hedgehog inhibits EMT_C EMT Curcumin->EMT_C reverses Tumor_Inhibition_Cur Tumor Growth Inhibition NFkB_C->Tumor_Inhibition_Cur inhibition leads to STAT3_C->Tumor_Inhibition_Cur inhibition leads to Hedgehog->Tumor_Inhibition_Cur inhibition leads to EMT_C->Tumor_Inhibition_Cur reversal leads to Resveratrol Resveratrol WNT WNT Pathway Resveratrol->WNT modulates SHH_GLI SHH/GLI Pathway Resveratrol->SHH_GLI modulates TGFb_SMAD TGFβ/SMAD Pathway Resveratrol->TGFb_SMAD modulates NOTCH_R NOTCH Pathway Resveratrol->NOTCH_R modulates Tumor_Inhibition_Res Tumor Growth Inhibition WNT->Tumor_Inhibition_Res modulation leads to SHH_GLI->Tumor_Inhibition_Res modulation leads to TGFb_SMAD->Tumor_Inhibition_Res modulation leads to NOTCH_R->Tumor_Inhibition_Res modulation leads to

Figure 3: Signaling Pathways of Alternative Natural Compounds

Experimental Workflow

The general workflow for evaluating the in vivo anti-tumor efficacy of these compounds in xenograft models is illustrated below.

Experimental_Workflow start Cancer Cell Culture injection Subcutaneous or Orthotopic Injection into Immunodeficient Mice start->injection tumor_growth Tumor Establishment (e.g., to ~100-200 mm³) injection->tumor_growth treatment Treatment Administration (e.g., Eupalinolide B, Cisplatin, etc.) tumor_growth->treatment monitoring Tumor Volume & Body Weight Measurement (e.g., 2-3 times/week) treatment->monitoring endpoint Endpoint: Tumor Excision & Analysis (e.g., Weight, IHC, Western Blot) monitoring->endpoint data_analysis Data Analysis: Tumor Growth Inhibition, Survival Analysis endpoint->data_analysis conclusion Conclusion on In Vivo Efficacy data_analysis->conclusion

Figure 4: General In Vivo Xenograft Experimental Workflow

Conclusion

Eupalinolide B demonstrates promising in vivo anti-tumor efficacy in preclinical models of laryngeal, hepatic, and pancreatic cancers. Its ability to inhibit tumor growth is comparable to, and in some instances may offer advantages over, standard-of-care chemotherapies and other natural compounds, particularly through its diverse mechanisms of action. Further research is warranted to fully elucidate its therapeutic potential, including head-to-head comparative studies with optimized dosing regimens and exploration of combination therapies. The data presented in this guide serves as a valuable resource for researchers and drug development professionals in the continued investigation of Eupalinolide B as a novel anti-cancer agent.

References

Comparative Bioactivity of Eupalinolide K Across Different Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the bioactivity of Eupalinolide K, a sesquiterpene lactone, in various cancer cell lines. Due to the limited availability of studies focusing solely on this compound, this guide also includes data on a complex containing this compound (F1012-2) and compares its activity with other structurally related Eupalinolides (A, B, J, and O). This information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds.

Data Presentation: A Comparative Overview of Eupalinolide Bioactivity

Compound/ComplexCell Line(s)IC50 (µM)Key Bioactivities
F1012-2 (Eupalinolide I, J, K) MDA-MB-231 (Triple-Negative Breast Cancer)Not ReportedInduces apoptosis and cell cycle arrest at the G2/M phase[1].
Eupalinolide J PC-3, DU-145 (Prostate Cancer)Not ReportedInduces apoptosis, cell cycle arrest at G0/G1 phase, disrupts mitochondrial membrane potential, and causes DNA damage[2][3].
U251 (Glioblastoma), MDA-MB-231Not ReportedInhibits cancer cell metastasis[1].
Eupalinolide O MDA-MB-231, MDA-MB-453 (Triple-Negative Breast Cancer)MDA-MB-231: 10.34 (24h), 5.85 (48h), 3.57 (72h) MDA-MB-453: 11.47 (24h), 7.06 (48h), 3.03 (72h)Induces apoptosis, decreases mitochondrial membrane potential, and elevates reactive oxygen species (ROS)[4][5].
Eupalinolide A A549, H1299 (Non-Small Cell Lung Cancer)Not ReportedInhibits cell proliferation, arrests cell cycle at G2/M phase, and promotes apoptosis and ferroptosis[6].
Eupalinolide B Pancreatic Cancer CellsNot ReportedInhibits cell viability, proliferation, migration, and invasion. Induces apoptosis and elevates ROS levels[7].

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below to facilitate the replication and further investigation of this compound's bioactivity.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 × 10³ cells/well and incubated for 24 hours at 37°C.

  • Compound Treatment: The cells are then treated with various concentrations of the Eupalinolide compound or complex for specified durations (e.g., 24, 48, 72 hours)[1].

  • MTT Addition: After the incubation period, 20 µL of MTT reagent is added to each well, and the plate is incubated for an additional 4 hours[1].

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in Dimethyl sulfoxide (DMSO)[1].

  • Absorbance Measurement: The absorbance is measured at a wavelength of 550 nm using a microplate reader[1].

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.

  • Protein Extraction: Cells are treated with the compound of interest, and total protein is extracted using lysis buffer.

  • Protein Quantification: The protein concentration is determined using a Bradford or BCA protein assay.

  • Gel Electrophoresis: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., STAT3, Akt, p38, caspases) overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for assessing this compound's bioactivity and the signaling pathways implicated in the cellular response to related Eupalinolide compounds.

G Experimental Workflow for this compound Bioactivity Assessment A Cancer Cell Line Culture B Treatment with this compound A->B C Cell Viability Assay (MTT) B->C D Apoptosis Analysis (e.g., Flow Cytometry) B->D E Western Blot for Signaling Proteins B->E F Data Analysis & Interpretation C->F D->F E->F

Caption: A simplified workflow for evaluating the in vitro bioactivity of this compound.

G Signaling Pathways Modulated by Eupalinolides cluster_0 Eupalinolide Treatment cluster_1 Signaling Pathways cluster_2 Cellular Outcomes This compound (in F1012-2) This compound (in F1012-2) Akt/p38 MAPK Akt/p38 MAPK This compound (in F1012-2)->Akt/p38 MAPK Other Eupalinolides (A, B, J, O) Other Eupalinolides (A, B, J, O) STAT3 STAT3 Other Eupalinolides (A, B, J, O)->STAT3 ROS Generation ROS Generation Other Eupalinolides (A, B, J, O)->ROS Generation AMPK/mTOR AMPK/mTOR Other Eupalinolides (A, B, J, O)->AMPK/mTOR Apoptosis Apoptosis Akt/p38 MAPK->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Akt/p38 MAPK->Cell Cycle Arrest STAT3->Apoptosis Inhibition of Metastasis Inhibition of Metastasis STAT3->Inhibition of Metastasis ROS Generation->Apoptosis AMPK/mTOR->Apoptosis Ferroptosis Ferroptosis AMPK/mTOR->Ferroptosis

Caption: Implicated signaling pathways based on studies of various Eupalinolides.

References

A Comparative Analysis of Eupalinolide J and F1012-2 on Cell Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-proliferative effects of Eupalinolide J and F1012-2, two natural compounds derived from Eupatorium lindleyanum DC. The information presented is based on published experimental data to assist researchers in evaluating their potential as anti-cancer agents.

Overview of Eupalinolide J and F1012-2

Eupalinolide J is a sesquiterpene lactone that has demonstrated significant anti-proliferative activity in various cancer cell lines.[1][2] F1012-2 is a novel sesquiterpene lactone active fraction also isolated from Eupatorium lindleyanum DC.[3][4] Notably, one study has identified F1012-2 as a complex composed of Eupalinolide I, Eupalinolide J, and Eupalinolide K.[5][6] Both agents have been shown to inhibit cancer cell growth by inducing cell cycle arrest and apoptosis, although their precise molecular mechanisms appear to diverge.

Effects on Cell Proliferation: A Head-to-Head Comparison

Both Eupalinolide J and F1012-2 have been shown to inhibit cell proliferation in a dose- and time-dependent manner in various cancer cell lines.

Eupalinolide J has demonstrated marked anti-proliferative activity in human prostate cancer cells (PC-3 and DU-145) and triple-negative breast cancer (TNBC) cells (MDA-MB-231 and MDA-MB-468).[1][7] Its primary mechanisms of action include the induction of apoptosis and cell cycle arrest at the G0/G1 or G2/M phase.[1][2][7] Furthermore, Eupalinolide J has been found to disrupt the mitochondrial membrane potential and induce DNA damage.[1][2] A key molecular target of Eupalinolide J is the STAT3 signaling pathway, where it promotes the degradation of STAT3, a critical regulator of cell proliferation and survival.[7][8]

F1012-2 has shown significant inhibitory effects on the growth of TNBC cells, including MDA-MB-231 and MDA-MB-468, while exhibiting a less pronounced effect on non-cancerous human mammary epithelial cells (MCF-10A).[4][9] The anti-proliferative effects of F1012-2 are mediated through the induction of cell cycle arrest at the G2/M phase, apoptosis via both intrinsic and extrinsic pathways, and autophagy.[3][4] Interestingly, the inhibition of autophagy has been shown to enhance F1012-2-induced apoptosis.[3] F1012-2 also triggers the overproduction of reactive oxygen species (ROS), leading to DNA damage.[10][11] Its molecular mechanism involves the activation of the MAPK signaling pathway, particularly the JNK and ERK pathways, and regulation of the p53/NF-κB signaling pathways.[11][12]

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Eupalinolide J and F1012-2 in different cancer cell lines, providing a quantitative comparison of their potency.

CompoundCell LineCancer TypeIC50 Value (µM)Treatment Duration (hr)
Eupalinolide JPC-3Prostate Cancer2.89 ± 0.2872
Eupalinolide JDU-145Prostate Cancer2.39 ± 0.1772
Eupalinolide JMDA-MB-231Triple-Negative Breast Cancer3.74 ± 0.58Not Specified
Eupalinolide JMDA-MB-468Triple-Negative Breast Cancer4.30 ± 0.39Not Specified
F1012-2MDA-MB-231Triple-Negative Breast CancerNot explicitly stated in µM, but significant inhibition observed at µg/ml concentrations72
F1012-2MDA-MB-468Triple-Negative Breast CancerNot explicitly stated in µM, but significant inhibition observed at µg/ml concentrations72

Note: The IC50 values for F1012-2 were not consistently reported in µM in the reviewed literature, precluding a direct molar comparison with Eupalinolide J in this table. However, studies on F1012-2 have demonstrated potent anti-proliferative effects at low µg/ml concentrations.[4]

Experimental Protocols

Below are detailed methodologies for key experiments used to evaluate the effects of Eupalinolide J and F1012-2 on cell proliferation.

Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., PC-3, DU-145, MDA-MB-231, MDA-MB-468) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours at 37°C.[5]

  • Compound Treatment: The cells are then treated with various concentrations of Eupalinolide J or F1012-2 for specified durations (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition: Following treatment, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 4 hours.[5]

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in 150 µL of dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 550 nm using a microplate reader.[5] Cell viability is calculated as a percentage of the control group.

Cell Cycle Analysis (Flow Cytometry)
  • Cell Treatment: Cells are treated with the desired concentrations of Eupalinolide J or F1012-2 for a specified time (e.g., 24 hours).

  • Cell Harvesting and Fixation: The cells are harvested, washed with cold phosphate-buffered saline (PBS), and fixed in 75% ethanol at 4°C overnight.[13]

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing propidium iodide (PI) and RNase A at 37°C for 30 minutes in the dark.[13]

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Cells are treated with Eupalinolide J or F1012-2 for the desired time.

  • Cell Harvesting and Staining: The cells are harvested and resuspended in 1x binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated for 15 minutes at room temperature in the dark.[2]

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by Eupalinolide J and F1012-2, as well as a typical experimental workflow for assessing their anti-proliferative effects.

Eupalinolide_J_Signaling_Pathway EJ Eupalinolide J STAT3 STAT3 EJ->STAT3 Promotes Degradation pSTAT3 p-STAT3 (Active) Ubiquitination Ubiquitin- Dependent Degradation STAT3->Ubiquitination Proliferation Cell Proliferation pSTAT3->Proliferation Promotes Apoptosis Apoptosis pSTAT3->Apoptosis Inhibits Ubiquitination->Apoptosis Leads to

Caption: Eupalinolide J signaling pathway.

F1012_2_Signaling_Pathway F1012 F1012-2 ROS ROS Production F1012->ROS Autophagy Autophagy F1012->Autophagy MAPK MAPK Pathway (JNK, ERK) ROS->MAPK Activates DNA_Damage DNA Damage ROS->DNA_Damage Induces Cell_Cycle_Arrest G2/M Arrest MAPK->Cell_Cycle_Arrest Apoptosis Apoptosis MAPK->Apoptosis

Caption: F1012-2 signaling pathway.

Experimental_Workflow start Start: Cancer Cell Culture treatment Treatment with Eupalinolide J or F1012-2 start->treatment proliferation_assay Cell Proliferation Assay (e.g., MTT) treatment->proliferation_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle_analysis apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis_assay protein_analysis Protein Expression Analysis (Western Blot) treatment->protein_analysis data_analysis Data Analysis and Interpretation proliferation_assay->data_analysis cell_cycle_analysis->data_analysis apoptosis_assay->data_analysis protein_analysis->data_analysis

Caption: Experimental workflow for assessing anti-proliferative effects.

References

Synergistic Eradication of Pancreatic Cancer: A Comparative Guide to Eupalinolide B and Elesclomol Co-administration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the synergistic anti-cancer effects of Eupalinolide B (EB) and elesclomol (ES) in pancreatic cancer models. The combination of these two agents presents a promising therapeutic strategy by exploiting copper-dependent cell death mechanisms, specifically cuproptosis, to overcome the notorious resistance of pancreatic tumors to conventional therapies. This document outlines the experimental evidence, detailed protocols, and underlying signaling pathways supporting this synergistic interaction.

I. Comparative Performance: Monotherapy vs. Combination Therapy

The co-administration of Eupalinolide B and elesclomol demonstrates a significant enhancement in cytotoxic effects against pancreatic cancer cells compared to either agent alone. This synergy is attributed to a multi-faceted mechanism involving increased reactive oxygen species (ROS) production and the induction of cuproptosis, a novel form of copper-dependent cell death.[1][2]

Quantitative Analysis of Synergistic Effects

The following tables summarize the key quantitative findings from in vitro and in vivo studies, highlighting the superior efficacy of the EB and ES combination.

Table 1: In Vitro Cytotoxicity in Pancreatic Cancer Cell Lines

TreatmentMetricPancreatic Cancer Cell Line APancreatic Cancer Cell Line B
Eupalinolide B (EB) IC50~5 µMNot Specified
Elesclomol (ES) IC50~50 nMNot Specified
EB + ES Combination Cell ViabilitySignificantly lower than single agentsSignificantly lower than single agents
EB + ES Combination DNA Synthesis (Edu Staining)Significant reduction in fluorescence intensityNot Specified

Note: Specific IC50 values for the combination and data for a second cell line are not detailed in the provided abstracts but the synergistic effect was consistently reported. The concentrations of 5 µM for EB and 50 nM for ES were noted as effective for combined treatment studies.[2]

Table 2: In Vivo Tumor Growth Inhibition in a Xenograft Mouse Model

Treatment GroupMetricResult
Control Tumor GrowthUninhibited
Eupalinolide B (EB) alone Tumor Growth ReductionSignificant
Elesclomol (ES) alone Tumor Growth ReductionNot Specified
EB + ES Combination Tumor Growth ReductionPotentially more significant than monotherapy (inferred from synergistic in vitro data)
EB alone Ki-67 ExpressionDecreased

Note: While the primary study confirmed EB's efficacy in a xenograft model, specific data for the combination therapy in vivo was not available in the provided abstracts.[1][2]

Table 3: Mechanistic Insights of the Synergistic Combination

MechanismMetricResult of EB + ES Combination
Reactive Oxygen Species (ROS) ROS LevelsSignificantly elevated, further enhanced by CuCl2
Copper Homeostasis Intracellular Copper LevelsEB treatment significantly increases intracellular copper
Cuproptosis HSP70 Protein LevelsIncreased with CuCl2 co-treatment
Cuproptosis LIAS Protein LevelsDecreased with CuCl2 co-treatment

II. Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the synergistic effects of Eupalinolide B and elesclomol.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effects of the compounds by measuring the metabolic activity of the cells.

  • Cell Seeding: Plate pancreatic cancer cells (e.g., PANC-1, MIA PaCa-2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of Eupalinolide B alone, elesclomol alone, and in combination for 48-72 hours. Include a vehicle-treated control group.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 values. The combination index (CI) can be calculated using software like CompuSyn to quantify synergy (CI < 1 indicates synergy).

Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)

This assay measures the intracellular levels of ROS.

  • Cell Seeding and Treatment: Seed pancreatic cancer cells in a 6-well plate or a 96-well black plate and treat with EB, ES, or the combination as described for the cell viability assay. A positive control (e.g., H₂O₂) should be included.

  • DCFH-DA Staining: After treatment, wash the cells with serum-free medium and incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: Wash the cells with PBS. Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or visualize under a fluorescence microscope. For flow cytometry, cells are harvested, stained, and analyzed.

  • Data Normalization: The fluorescence intensity can be normalized to the cell number or protein concentration.

Western Blot Analysis for Cuproptosis Markers

This technique is used to detect changes in the expression of proteins involved in cuproptosis.

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against cuproptosis-related proteins (e.g., FDX1, LIAS, HSP70) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.

Pancreatic Cancer Xenograft Model

This in vivo model assesses the anti-tumor efficacy of the drug combination.

  • Cell Implantation: Subcutaneously inject pancreatic cancer cells (e.g., 1x10⁶ cells in Matrigel) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth and Treatment Initiation: Monitor tumor growth. Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment groups (vehicle control, EB alone, ES alone, EB + ES combination).

  • Drug Administration: Administer the treatments via an appropriate route (e.g., intraperitoneal injection) according to a predetermined schedule.

  • Tumor Measurement: Measure tumor volume with calipers every few days.

  • Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their weight. The tumors can be used for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki-67).

III. Visualizing the Mechanism of Action

The following diagrams illustrate the proposed signaling pathway and a general experimental workflow.

Synergistic_Mechanism Synergistic Mechanism of Eupalinolide B and Elesclomol cluster_extracellular Extracellular Space cluster_cell Pancreatic Cancer Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Elesclomol Elesclomol (ES) ES_Cu ES-Cu Complex Elesclomol->ES_Cu Binds Copper Copper (Cu2+) Copper->ES_Cu EB Eupalinolide B (EB) EB->Copper Increases Intracellular Copper Levels ROS Increased ROS EB->ROS Induces Cell_Death Cuproptosis (Cell Death) ROS->Cell_Death Contributes to FDX1 FDX1 ES_Cu->FDX1 Transports Cu2+ into Mitochondrion Cu1 Cu+ FDX1->Cu1 Reduces Cu2+ to Cu+ TCA_Cycle TCA Cycle Proteins (e.g., DLAT) Cu1->TCA_Cycle Binds to FeS_Loss Fe-S Cluster Protein Loss Cu1->FeS_Loss Protein_Aggregation Lipoylated Protein Aggregation TCA_Cycle->Protein_Aggregation Proteotoxic_Stress Proteotoxic Stress Protein_Aggregation->Proteotoxic_Stress FeS_Loss->Proteotoxic_Stress Proteotoxic_Stress->Cell_Death

Caption: Proposed synergistic mechanism of Eupalinolide B and elesclomol.

Experimental_Workflow Experimental Workflow for Synergy Evaluation cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Pancreatic Cancer Cell Culture Treatment Treat with EB, ES, and Combination Cell_Culture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability ROS_Assay ROS Detection (DCFH-DA) Treatment->ROS_Assay Western_Blot Western Blot for Cuproptosis Markers Treatment->Western_Blot Data_Analysis Data Analysis and Synergy Quantification Viability->Data_Analysis ROS_Assay->Data_Analysis Western_Blot->Data_Analysis Xenograft Establish Pancreatic Cancer Xenografts InVivo_Treatment Administer Treatments to Mice Xenograft->InVivo_Treatment Tumor_Monitoring Monitor Tumor Growth InVivo_Treatment->Tumor_Monitoring Endpoint_Analysis Endpoint Analysis (Tumor Weight, IHC) Tumor_Monitoring->Endpoint_Analysis Endpoint_Analysis->Data_Analysis

Caption: General experimental workflow for evaluating synergy.

References

Safety Operating Guide

Proper Disposal of Eupalinolide K: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential, step-by-step guidance for the proper disposal of Eupalinolide K, a sesquiterpene lactone with potential cytotoxic properties.

This compound, like many sesquiterpene lactones, is investigated for its biological activities, which may include cytotoxicity.[1][2] Due to its potential hazards, all materials contaminated with this compound must be treated as hazardous waste.[3][4] Improper disposal, such as discarding it in the regular trash or down the drain, is prohibited and can pose a risk to human health and the environment.[5] Adherence to institutional and regulatory guidelines is crucial for maintaining a safe laboratory environment.

Hazard Identification and Classification
Hazard ClassDescriptionGHS PictogramPrecautionary Measures
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.💀Avoid breathing dust/fumes. Wear protective gloves, clothing, and eye/face protection.
Skin Irritation May cause skin irritation.! Wash hands thoroughly after handling.
Eye Irritation May cause serious eye irritation.! Wear eye protection.
Specific Target Organ Toxicity May cause damage to organs through prolonged or repeated exposure.! Do not eat, drink, or smoke when using this product.
Hazardous to the Aquatic Environment May be toxic to aquatic life with long-lasting effects.🌳Avoid release to the environment.

This table is a general guideline. Always refer to your institution's specific chemical safety information.

Experimental Protocols: Step-by-Step Disposal Procedures

The following protocols outline the necessary steps for the safe disposal of this compound and contaminated materials in a laboratory setting.

Personal Protective Equipment (PPE)

Before handling this compound or its waste, ensure you are wearing the appropriate PPE:

  • Gloves: Two pairs of nitrile gloves are recommended.

  • Lab Coat: A disposable or dedicated lab coat.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a respirator may be necessary.

Waste Segregation and Collection

Proper segregation of waste at the point of generation is critical.[3][5]

  • Solid Waste:

    • Place all contaminated solid materials, including unused this compound powder, contaminated gloves, wipes, and plasticware, into a designated, leak-proof, and puncture-resistant container.[4]

    • This container should be clearly labeled as "Cytotoxic Waste" or "Chemotherapeutic Waste" with the appropriate hazard symbols.[5][6]

  • Liquid Waste:

    • Collect all liquid waste containing this compound, such as solutions from experiments, in a compatible, sealed, and leak-proof container.[5]

    • The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the approximate concentration and volume.

  • Sharps Waste:

    • Any contaminated sharps, such as needles, syringes, or glass pipettes, must be placed in a designated sharps container that is also labeled as "Cytotoxic Waste."[4]

Decontamination of Work Surfaces

After handling this compound, all work surfaces must be decontaminated.

  • Initial Wipe: Use a detergent solution to wipe down the work area.[3]

  • Rinse: Follow with a wipe using 70% isopropyl alcohol.[3]

  • Final Wipe: Conclude with a wipe using distilled water.

  • Disposal of Wipes: All wipes used for decontamination must be disposed of as solid cytotoxic waste.[3]

Storage and Disposal
  • Store waste containers in a designated, secure area away from general laboratory traffic.

  • Do not overfill waste containers; they should be sealed when three-quarters full.[3]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[5] Follow all institutional procedures for labeling and documentation.[7]

Mandatory Visualization

The following diagram illustrates the decision-making workflow for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 Waste Generation cluster_1 Waste Collection cluster_2 Final Disposal start This compound Waste Generated is_liquid Is the waste liquid? start->is_liquid is_solid Is the waste solid? is_liquid->is_solid No liquid_container Collect in a labeled, sealed, leak-proof liquid waste container. is_liquid->liquid_container Yes is_sharp Is the waste a sharp? is_solid->is_sharp No solid_container Collect in a labeled, puncture-resistant solid cytotoxic waste container. is_solid->solid_container Yes sharps_container Collect in a labeled cytotoxic sharps container. is_sharp->sharps_container Yes storage Store in a designated secure area. liquid_container->storage solid_container->storage sharps_container->storage ehs_pickup Arrange for pickup by Environmental Health & Safety (EHS). storage->ehs_pickup disposal Proper Disposal by EHS ehs_pickup->disposal

Caption: Workflow for the proper segregation and disposal of this compound waste.

References

Personal protective equipment for handling Eupalinolide K

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling Eupalinolide K in a laboratory setting. It includes detailed operational procedures and disposal plans to ensure the safety of all personnel.

Summary of Chemical and Physical Properties

A clear understanding of this compound's properties is fundamental to its safe handling. The following table summarizes key quantitative data.

PropertyValue
Molecular Formula C₂₀H₂₆O₆
Molecular Weight 362.42 g/mol
Boiling Point 574.4 ± 50.0 °C at 760 mmHg[1]
Flash Point 201.5 ± 23.6 °C[1]
Density 1.2 ± 0.1 g/cm³[1]
Solubility Soluble in DMSO[2]
Appearance Powder[1]
Storage Conditions Store at -20°C[2]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. All personnel must adhere to the following safety precautions.

Hazard Statements:

  • Harmful if swallowed.

  • Harmful in contact with skin.

  • Harmful if inhaled.

Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory to minimize exposure.

PPE CategorySpecific Requirements
Hand Protection Wear protective gloves.
Eye/Face Protection Use safety glasses with side-shields or chemical safety goggles.
Skin and Body Protection Wear a lab coat or other protective clothing.
Respiratory Protection Use a properly fitted respirator when handling the powder form or if there is a risk of aerosolization.

Operational Plan for Safe Handling

A systematic approach to handling this compound, from receipt to disposal, is critical.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area at the recommended temperature of -20°C.[2]

  • Keep the container tightly closed.

2. Preparation and Use:

  • All handling of this compound powder should be conducted in a certified chemical fume hood.

  • Before use, ensure all necessary PPE is correctly worn.

  • When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Avoid the formation of dust and aerosols.

3. Spill Management:

  • In case of a spill, evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection, before attempting to clean up.

  • For solid spills, carefully sweep up the material and place it in a sealed container for disposal. Avoid raising dust.

  • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Ventilate the area and wash the spill site after material pickup is complete.

Emergency Procedures and First Aid

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and its waste is essential to prevent environmental contamination and ensure regulatory compliance. As a sesquiterpene lactone, this compound waste should be treated as hazardous.

1. Waste Segregation and Collection:

  • All solid waste contaminated with this compound (e.g., weighing paper, gloves, pipette tips) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid waste containing this compound should be collected in a separate, labeled, and sealed hazardous waste container. Do not mix with other solvent waste unless compatibility is confirmed.

2. Disposal Procedure:

  • Dispose of all this compound waste through your institution's hazardous waste management program.

  • Do not dispose of this compound down the drain or in the regular trash.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Safe_Handling_Workflow Safe Handling and Disposal of this compound cluster_preparation Preparation cluster_experiment Experimentation cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Response A Receiving and Storage B Wear Full PPE A->B C Work in Fume Hood B->C D Weighing and Solution Prep C->D E Conduct Experiment D->E F Segregate Waste E->F G Label Hazardous Waste F->G H Store Waste Securely G->H I Dispose via HazWaste Program H->I J Spill Occurs L Follow Spill Protocol J->L K Exposure Occurs M Administer First Aid K->M N Seek Medical Attention M->N

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.